3-[Benzyl(2-cyanoethyl)amino]propanenitrile
Description
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Properties
IUPAC Name |
3-[benzyl(2-cyanoethyl)amino]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c14-8-4-10-16(11-5-9-15)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSYLVQUYMYQBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCC#N)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457606 | |
| Record name | N-Benzylbis(2-cyanoethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16728-92-0 | |
| Record name | N-Benzylbis(2-cyanoethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-[Benzyl(2-cyanoethyl)amino]propanenitrile synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3-[Benzyl(2-cyanoethyl)amino]propanenitrile
Introduction: A Versatile Intermediate in Chemical Synthesis
This compound, also known as N,N-Bis(2-cyanoethyl)benzylamine, is a nitrile derivative with the molecular formula C₁₃H₁₅N₃. This compound serves as a valuable and versatile building block in organic synthesis.[1][2] Its structural features, including a tertiary amine and two nitrile groups, allow for a variety of chemical transformations such as oxidation, reduction, and nucleophilic substitution.[1] These reactive capabilities make it a key intermediate in the development of pharmaceuticals, agrochemicals, specialty polymers, and dyes.[1][2] This guide provides a comprehensive overview of its primary synthesis pathway, including mechanistic insights, a detailed experimental protocol, and key optimization parameters for researchers in chemical and drug development.
Core Synthesis Pathway: The Double Michael Addition
The principal and most direct route to this compound is through the sequential cyanoethylation of benzylamine with acrylonitrile.[1] This reaction is a classic example of a Michael-type addition, where a nucleophile (the amine) adds to an α,β-unsaturated carbonyl compound or its analogue (in this case, acrylonitrile).[3][4]
The reaction proceeds in two consecutive steps:
-
Mono-addition: Benzylamine first acts as a nucleophile, attacking the electron-deficient β-carbon of an acrylonitrile molecule. This forms the secondary amine intermediate, 3-(benzylamino)propanenitrile.
-
Di-addition: The newly formed secondary amine is also nucleophilic and subsequently reacts with a second molecule of acrylonitrile to yield the target tertiary amine, this compound.
This process is typically base-catalyzed, with common bases like sodium hydroxide facilitating the reaction.[1] The reactions are generally exothermic, necessitating careful temperature control to prevent unwanted polymerization of the acrylonitrile reactant.[3]
Reaction Mechanism and Rationale
The nitrile group (-C≡N) in acrylonitrile is a powerful electron-withdrawing group. This electronic effect polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and highly susceptible to nucleophilic attack.[4] The lone pair of electrons on the nitrogen atom of benzylamine initiates the attack on this β-carbon.
To ensure the reaction proceeds to the desired bis-cyanoethylated product, a stoichiometric excess of acrylonitrile relative to benzylamine is employed, typically in a 2:1 molar ratio or slightly higher.[1] This drives the equilibrium towards the formation of the final tertiary amine.
Experimental Protocol
This protocol details a standard laboratory procedure for the synthesis of this compound.
Safety Precautions:
-
Acrylonitrile is a toxic and flammable compound. All steps involving acrylonitrile must be performed in a well-ventilated chemical fume hood.[5]
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
The reaction is exothermic; careful temperature monitoring and control are essential.
Materials and Equipment:
-
Benzylamine
-
Acrylonitrile
-
Sodium hydroxide (or another suitable base catalyst)
-
Deionized water
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask equipped with a magnetic stir bar
-
Dropping funnel
-
Condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Equipment for purification (vacuum distillation or column chromatography)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.0 equivalent) in a suitable solvent like water or ethanol. Add a catalytic amount of a base, such as sodium hydroxide. Equip the flask with a dropping funnel and a condenser, and place it in an ice bath to cool to 0-5 °C.
-
Reagent Addition: Add acrylonitrile (2.1 equivalents) to the dropping funnel. Add the acrylonitrile dropwise to the stirred benzylamine solution over 30-60 minutes. The slow addition is critical to maintain the reaction temperature between 25-30°C and prevent localized high concentrations of acrylonitrile.[1][6]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for several hours (e.g., 12-24 hours) or overnight.[5][6]
-
Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, quench the mixture by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).[7]
-
Drying and Concentration: Combine the organic layers and dry them over anhydrous magnesium sulfate.[7] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[7]
-
Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel to yield the pure this compound.[6]
Data Presentation: Key Reaction Parameters
The efficiency and selectivity of the synthesis are highly dependent on the reaction conditions. The table below summarizes the critical parameters for optimizing the production of this compound.
| Parameter | Recommended Condition | Rationale & Citation |
| Molar Ratio | 1 : ≥2 (Benzylamine : Acrylonitrile) | A stoichiometric excess of acrylonitrile ensures complete bis-cyanoethylation and drives the reaction toward the desired tertiary amine product.[1] |
| Catalyst | Base (e.g., Sodium Hydroxide) | A base catalyst facilitates the Michael addition by increasing the nucleophilicity of the amine.[1][4] |
| Temperature | 25–30°C | Balances reaction kinetics with the need to minimize side reactions, particularly the exothermic polymerization of acrylonitrile.[1][6] |
| Solvent | Water, Ethanol, or Dichloromethane-water (for PTC) | Provides a medium for the reaction. Phase Transfer Catalysis (PTC) systems can enhance efficiency in biphasic mixtures.[1] |
| Reaction Time | 12-24 hours | Allows for the reaction to proceed to completion. |
| Purification | Vacuum Distillation or Column Chromatography | Necessary to remove unreacted starting materials, the mono-adduct intermediate, and any side products to achieve high purity.[6] |
Alternative Synthesis Route: Nucleophilic Substitution
While cyanoethylation is the most common method, an alternative pathway involves the reaction of benzylamine with 3-bromopropionitrile.[8] This route proceeds via a nucleophilic substitution mechanism where the amine displaces the bromide ion. This method may require different reaction conditions, such as the use of a stronger base like sodium hydride in an aprotic solvent like DMF.[8] While viable, this route is often less preferred due to the higher cost and handling requirements of 3-bromopropionitrile compared to acrylonitrile.
Conclusion
The synthesis of this compound is most effectively achieved through a controlled, base-catalyzed double Michael addition of benzylamine to acrylonitrile. Careful management of stoichiometry and temperature is paramount to maximizing yield and purity while ensuring operational safety. The resulting compound is a highly functionalized intermediate, poised for further elaboration in diverse research and development applications, from novel pharmaceuticals to advanced materials.
References
-
Benchchem. This compound | 16728-92-0.
-
Chemsrc. 3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE.
-
Organic Syntheses. Organic Syntheses Procedure.
-
Bruson, H. A. Cyanoethylation. Organic Reactions.
-
Rajasekaran, A. et al. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.
-
ChemicalBook. 3-(BENZYLAMINO)PROPIONITRILE synthesis.
-
Google Patents. CN1036974A - N, the manufacture method of N-cyanoethyl benzylaniline dyestuff.
-
Lookchem. Cas 782-87-6, 3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE.
-
Organic Syntheses. Organic Syntheses Procedure.
-
Benchchem. Technical Support Center: Minimizing Bis(2-cyanoethyl)amine Byproduct Formation.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Cas 782-87-6,3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE | lookchem [lookchem.com]
- 3. organicreactions.org [organicreactions.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 3-(BENZYLAMINO)PROPIONITRILE synthesis - chemicalbook [chemicalbook.com]
physicochemical properties of 3-[Benzyl(2-cyanoethyl)amino]propanenitrile
An In-Depth Technical Guide to the Physicochemical Properties of 3-[Benzyl(2-cyanoethyl)amino]propanenitrile
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data on the compound's identity, analytical characterization, reactivity, and handling protocols. By integrating field-proven insights with established scientific data, this guide serves as an essential resource for leveraging this versatile chemical intermediate in both academic and industrial research settings.
Chemical Identity and Molecular Structure
This compound, also known by its systematic name 3,3'-(Benzylimino)dipropanenitrile, is a tertiary amine featuring a benzyl group and two cyanoethyl substituents.[1][2] This unique structure makes it a valuable and versatile building block in organic synthesis.[2][3]
Nomenclature and Identifiers:
-
Systematic IUPAC Name: 3,3'-[(phenylmethyl)imino]bis-Propanenitrile[2]
-
Common Synonyms: N,N-bis(2-cyanoethyl) benzylamine, N-benzylbis(2-cyanoethyl)amine[1][2]
-
CAS Registry Number: 782-87-6[2][4] (Note: The CAS number 16728-92-0 is also associated with this compound in some databases[3]).
-
Molecular Formula: C₁₃H₁₅N₃[2]
Caption: Molecular Structure of this compound.
Core Physicochemical Properties
The physical properties of a compound are critical for designing experiments, particularly for reaction setup, solvent selection, and purification. The available data for this compound is summarized below. It is important to note the discrepancies in reported values across different suppliers, which may be due to variations in experimental conditions or sample purity.
| Property | Value | Source |
| Physical State | Data not available | [1][2] |
| Boiling Point | 429.3 °C at 760 mmHg | [2] |
| 375.2 °C at 760 mmHg | [5] | |
| Melting Point | Not available | [2][5] |
| Density | 1.072 g/cm³ | [2] |
| 1.117 g/cm³ | [5] | |
| Flash Point | 195.3 °C | [2] |
| 171.2 °C | [5] | |
| Solubility | Data not available | [2] |
Spectroscopic and Analytical Characterization
Spectroscopic analysis is fundamental for confirming the identity and purity of a synthesized compound. For this compound, FT-IR and ¹H NMR are powerful validation tools.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides definitive evidence of the compound's key functional groups. The most telling feature is the sharp, strong absorption peak confirming the presence of the nitrile moieties.
-
C≡N Stretch: A characteristic peak appears at 2245 cm⁻¹ , which is a clear indicator of the nitrile (C≡N) functional group's integrity within the molecule.[3] Its presence confirms the successful bis-cyanoethylation of the parent amine.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy validates the molecular structure by providing information about the chemical environment of protons.
-
Bis-cyanoethyl Protons: A multiplet observed in the region of δ 3.65–3.80 ppm is attributed to the four protons of the two -N-CH₂-CH₂-CN chains.[3] This signal confirms the symmetrical addition of two cyanoethyl groups to the nitrogen atom.
-
Other expected signals would include those for the benzylic protons (Ar-CH₂-N) and the aromatic protons of the phenyl ring.
Synthesis and Purification Strategies
Understanding the synthesis of this compound provides insight into potential impurities and informs the selection of appropriate purification techniques. The compound is typically synthesized via a Michael addition reaction.
Synthetic Pathway: Michael Addition
The most common route involves the double Michael addition of acrylonitrile to benzylamine. This reaction is often facilitated by a catalyst to improve reaction efficiency and yield.
Caption: General workflow for the synthesis and purification of the target compound.
Causality Behind Experimental Choices
-
Catalysis: Phase Transfer Catalysis (PTC), employing quaternary ammonium salts like benzyltriethylammonium chloride, is an effective method.[3] PTC is chosen because it enhances reaction rates in biphasic systems by facilitating the transfer of reactants across the phase boundary, which is particularly useful for managing the exothermicity of the Michael addition.
-
Temperature Control: A gradual increase in temperature, for instance from -5°C to 30°C, is recommended to minimize exothermic side reactions and prevent the polymerization of acrylonitrile, a common and undesirable side reaction.[3]
Recommended Purification Protocol
Achieving high purity is essential for subsequent applications, especially in drug development. A two-step approach is often effective:
-
Crystallization: The crude product can be dissolved in a suitable solvent like acetonitrile and cooled to low temperatures (e.g., -15°C). This process leverages solubility differences to selectively crystallize the desired product, yielding a recovery of 58–65%.[3]
-
Column Chromatography: For removing residual starting materials or closely related impurities, silica gel column chromatography is the method of choice. A non-polar mobile phase system, such as ethyl acetate/hexane (1:4 v/v), is effective for eluting the product while retaining more polar impurities on the stationary phase.[3]
Chemical Reactivity and Stability
The reactivity of this compound is centered around its tertiary amine and nitrile functional groups.
-
Oxidation: The tertiary amine can be oxidized using agents like hydrogen peroxide.[3]
-
Reduction: The nitrile groups can be reduced to primary amines using strong reducing agents such as lithium aluminum hydride (LiAlH₄), converting the molecule into a polyamine.[3]
-
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanoethyl groups may be replaced by other nucleophiles under specific conditions.[3]
-
Stability: While specific stability data is limited, compounds of this type are generally stable under standard laboratory conditions.[1] Storage in a cool, dry, well-ventilated area away from incompatible materials is recommended.
Applications in Research and Development
The compound's bifunctional nature makes it a key intermediate in several fields.
-
Pharmaceutical Research: It serves as a starting material for the synthesis of various drugs and biologically active molecules.[2] Its structure allows for the development of novel pharmaceutical compounds, and some derivatives have shown promising antimicrobial properties.[2][3]
-
Organic Synthesis: It is a versatile building block for creating more complex molecules. For instance, it has been used in the dehydrogenative synthesis of N-functionalized 2-aminophenols.[3]
-
Dye and Pigment Industries: The molecule acts as a chemical intermediate in the production of dyes and pigments, contributing to the creation of vibrant colors for textiles and paints.[2]
Safety and Handling Protocols
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Skin Protection: Wear impervious, flame-resistant clothing and handle with appropriate gloves.[1]
-
Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator with a suitable cartridge.[1]
-
-
First-Aid Measures:
-
Environmental Precautions: Prevent spillage from entering drains or waterways.[1]
-
Spill Containment: Collect spills with absorbent material and arrange for proper disposal. Avoid dust formation.[1]
References
- Cas 782-87-6, 3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE. (n.d.). Lookchem. Retrieved January 13, 2026, from [Link]
- 3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE. (n.d.). Chemsrc.com. Retrieved January 13, 2026, from [Link]
- 3-[Benzyl(phenyl)amino]propanenitrile. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
- Benzeneacetonitrile; Benzyl cyanide Safety Data Sheet. (n.d.). Kasturi Aromatics. Retrieved January 13, 2026, from [Link]
- β-AMINOPROPIONITRILE and bis-(β-CYANOETHYL)AMINE. (n.d.). Organic Syntheses. Retrieved January 13, 2026, from [Link]
- Taniguchi, T., Goto, N., & Ishibashi, H. (2017). Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion. Kanazawa University Repository. Retrieved January 13, 2026, from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Cas 782-87-6,3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE | lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE | 782-87-6 [m.chemicalbook.com]
- 5. CAS#:16728-92-0 | 3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE | Chemsrc [chemsrc.com]
A Technical Guide to 3,3'-(Benzylimino)dipropionitrile: Synthesis, Properties, and Applications
This guide provides an in-depth analysis of 3,3'-(Benzylimino)dipropionitrile, a versatile tertiary amine and dinitrile compound. It serves as a crucial intermediate in various organic syntheses, particularly in the development of pharmaceuticals and specialty chemicals. We will explore its chemical identity, synthesis pathways, mechanistic underpinnings, and practical applications, offering a comprehensive resource for researchers and development professionals.
Chemical Identification and Nomenclature
A notable point of ambiguity exists in the public domain regarding the nomenclature and CAS number for this compound. The name 3-[Benzyl(2-cyanoethyl)amino]propanenitrile is often used; however, the more structurally precise IUPAC name is 3,3'-[(Phenylmethyl)imino]bispropanenitrile . This name clarifies that the benzyl group and two propionitrile moieties are attached to a central nitrogen atom.
For the purpose of this guide, we will refer to the compound primarily by its most frequently cited CAS number in major chemical catalogs.
| Identifier | Value | Source |
| Primary CAS Number | 782-87-6 | [1][2] |
| Alternate CAS Number | 16728-92-0 | [3][4] |
| IUPAC Name | 3,3'-[(Phenylmethyl)imino]bispropanenitrile | [1] |
| Synonyms | 3-[Benzyl-(2-cyano-ethyl)-amino]-propionitrile, N-Benzyl-bis(2-cyanoethyl)amine | [1] |
| Molecular Formula | C₁₃H₁₅N₃ | [1] |
| Molecular Weight | 213.28 g/mol | [1] |
| InChI Key | WWSYLVQUYMYQBU-UHFFFAOYSA-N | [3] |
Note: While CAS 706-03-6 is sometimes associated with similar keywords, it correctly identifies the monosubstituted product, 3-(Benzylamino)propanenitrile (C₁₀H₁₂N₂), and should not be confused with the title compound.[5][6][7]
Synthesis and Mechanistic Insights
The primary route for synthesizing 3,3'-(Benzylimino)dipropionitrile is through the double cyanoethylation of benzylamine. This reaction is a classic example of a conjugate addition, specifically a double aza-Michael addition.
Mechanism: The reaction proceeds in two sequential steps. First, the primary amine (benzylamine) acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. This forms the monosubstituted intermediate, 3-(benzylamino)propanenitrile.[8] This intermediate, now a secondary amine, is often more nucleophilic than the starting primary amine and rapidly reacts with a second molecule of acrylonitrile to yield the final tertiary amine product.[8]
Caption: Synthesis workflow via double aza-Michael addition.
Controlling Reaction Selectivity: A significant challenge in this synthesis is preventing the formation of the bis-adduct when the mono-adduct is the desired product.[8] However, to synthesize the title compound, conditions are optimized to favor the second addition. This typically involves:
-
Stoichiometry: Using a molar ratio of at least 2:1 of acrylonitrile to benzylamine.
-
Temperature: Moderate to slightly elevated temperatures can drive the reaction to completion, though exothermic reactions require careful heat management to prevent side reactions.[8]
-
Catalyst: While the reaction can proceed without a catalyst, bases can accelerate the process. Strong bases should be used with caution as they can also promote acrylonitrile polymerization.[8]
Applications in Chemical Synthesis
3,3'-(Benzylimino)dipropionitrile is not typically an end-product but rather a valuable synthetic intermediate.[1] Its utility stems from the reactivity of its functional groups:
-
Nitrile Groups: The two nitrile groups can be hydrolyzed to carboxylic acids, reduced to primary amines, or converted to other functional groups. The reduction is particularly significant, as it would yield a dipropylenetriamine derivative, a class of compounds used as hardeners for epoxy resins and in the formation of polyamides.[9]
-
Tertiary Amine: The benzyl group can potentially be removed via hydrogenolysis, unmasking a secondary amine (3,3'-iminodipropionitrile), which itself is a useful building block.[10][11]
This compound serves as a precursor for creating more complex molecules for the pharmaceutical, agrochemical, and dye industries.[1]
Analytical Workflow
The identity and purity of synthesized 3,3'-(Benzylimino)dipropionitrile are confirmed using standard analytical techniques. A typical workflow involves sample preparation followed by spectroscopic and chromatographic analysis.
Caption: General analytical workflow for product validation.
Safety and Handling
While a specific, comprehensive toxicological profile for 3,3'-(Benzylimino)dipropionitrile is not thoroughly established, standard precautions for handling organic nitriles and tertiary amines should be strictly followed.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.
-
Exposure Routes: Avoid contact with skin, eyes, and mucous membranes. In case of contact, rinse the affected area thoroughly with water.
-
Fire Hazards: The compound is likely combustible. Keep away from open flames and strong oxidizing agents.[11]
-
Toxicity: Organic nitriles can be toxic. To the best of current knowledge, the specific carcinogenic or long-term health effects have not been investigated.
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.
Detailed Experimental Protocol: Synthesis
The following protocol is a generalized procedure based on the principles of cyanoethylation.
Objective: To synthesize 3,3'-(Benzylimino)dipropionitrile from benzylamine and acrylonitrile.
Materials:
-
Benzylamine (1.0 eq)
-
Acrylonitrile (2.1 eq)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalyst)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a dropping funnel in a fume hood.
-
Charge the flask with benzylamine and ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add acrylonitrile to the dropping funnel.
-
While stirring the benzylamine solution, add the acrylonitrile dropwise over 30-60 minutes. Maintain the temperature below 40°C using a water bath if the reaction is exothermic.
-
After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours to ensure the reaction goes to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.
-
Dilute the residue with diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product via column chromatography on silica gel if necessary.
References
-
LookChem. Cas 782-87-6, 3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE. Available from: [Link]
-
Chemsrc. CAS#:16728-92-0 | 3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE. Available from: [Link]
-
PubChem. 3,3'-Iminodipropionitrile | C6H9N3 | CID 8149. Available from: [Link]
- Google Patents. US4055586A - Process for the manufacture of bis-(2-cyanoethyl)-amine.
Sources
- 1. lookchem.com [lookchem.com]
- 2. 3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE | 782-87-6 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. CAS#:16728-92-0 | 3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE | Chemsrc [chemsrc.com]
- 5. 3-(BENZYLAMINO)PROPIONITRILE synthesis - chemicalbook [chemicalbook.com]
- 6. 3-(BENZYLAMINO)PROPIONITRILE | 706-03-6 [chemicalbook.com]
- 7. 3-(Benzylamino)propionitrile 97 706-03-6 [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US4055586A - Process for the manufacture of bis-(2-cyanoethyl)-amine - Google Patents [patents.google.com]
- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 11. parchem.com [parchem.com]
3-[Benzyl(2-cyanoethyl)amino]propanenitrile spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-[Benzyl(2-cyanoethyl)amino]propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with CAS number 16728-92-0, is a tertiary amine featuring a central nitrogen atom bonded to a benzyl group and two cyanoethyl groups[1][2]. Its structure presents a unique combination of aromatic and aliphatic nitrile functionalities, making it a valuable intermediate in various fields of organic synthesis, including the development of pharmaceuticals and specialty polymers[1][3]. A thorough understanding of its spectroscopic properties is paramount for researchers to verify its synthesis, assess its purity, and utilize it effectively in subsequent reactions. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and data from analogous structures.
Molecular Structure and Spectroscopic Implications
To effectively interpret the spectroscopic data, it is crucial to first analyze the molecular structure of this compound. The molecule can be dissected into three key components:
-
Benzyl Group (C₆H₅CH₂-): This group will produce characteristic signals for aromatic protons and carbons, as well as for the benzylic methylene (CH₂) protons and carbon.
-
Tertiary Amine Nitrogen: The nitrogen atom's electronegativity will influence the chemical shifts of adjacent protons and carbons, specifically the benzylic CH₂ and the N-CH₂ protons of the cyanoethyl groups.
-
Two Cyanoethyl Groups (-CH₂CH₂C≡N): These identical groups will produce two sets of signals in the NMR spectra corresponding to the two methylene groups. The nitrile functional group (C≡N) will give a highly characteristic signal in both IR and ¹³C NMR spectroscopy.
The symmetry of the two cyanoethyl groups means they are chemically equivalent, which simplifies the expected NMR spectra.
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying functional groups. For this compound, the most prominent and diagnostic feature is the nitrile group.
Expected IR Absorptions:
| Wavenumber (cm⁻¹) | Functional Group | Intensity/Description | Rationale and References |
| ~2245 | C≡N Stretch | Strong, Sharp | The carbon-nitrogen triple bond in nitriles gives rise to a characteristic, intense, and sharp absorption peak. This peak is located in a region of the spectrum that has few other absorptions, making it highly diagnostic[4][5]. For saturated nitriles, this peak typically falls between 2260 and 2240 cm⁻¹[4]. A reported value for the target molecule is 2245 cm⁻¹, which aligns perfectly with expectations[1]. |
| 3100-3000 | Aromatic C-H Stretch | Medium to Weak | These signals correspond to the stretching vibrations of the C-H bonds on the phenyl ring of the benzyl group. |
| 3000-2850 | Aliphatic C-H Stretch | Medium | These absorptions arise from the C-H stretching vibrations of the methylene (CH₂) groups in the benzylic and cyanoethyl moieties. |
| ~1495, ~1450 | Aromatic C=C Stretch | Medium, Sharp | These peaks are characteristic of the carbon-carbon double bond stretching within the aromatic ring. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample or a single drop of the liquid sample directly onto the ATR crystal (typically diamond or germanium).
-
Data Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. Initiate the scan using the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample scan and automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is displayed. Identify and label the key absorption peaks corresponding to the functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the symmetry of the two cyanoethyl groups, the spectrum is simpler than the molecular formula might suggest.
¹H NMR Spectroscopy
The proton NMR spectrum will show distinct signals for the aromatic, benzylic, and the two types of methylene protons in the cyanoethyl groups.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and References |
| ~7.35 - 7.25 | Multiplet (m) | 5H | Aromatic (C₆H₅ ) | Protons on a benzene ring typically resonate in this region. The exact shifts and splitting patterns can be complex due to coupling between ortho, meta, and para protons. Data for similar N-benzyl compounds show these protons in the 7.44-7.32 ppm range[6]. |
| ~3.65 | Singlet (s) | 2H | Benzylic (-CH₂ -Ph) | The benzylic protons are adjacent to both the electron-withdrawing nitrogen and the aromatic ring. In similar structures like N-benzylaniline, this signal appears as a singlet around 4.38 ppm[6]. The tertiary amine in our target molecule is less electron-withdrawing than the aniline nitrogen, suggesting a slightly more upfield shift. |
| ~2.85 | Triplet (t) | 4H | -N-CH₂ -CH₂-CN | These protons are adjacent to the nitrogen atom and a CH₂ group, leading to a triplet splitting pattern. The electronegative nitrogen deshields them. |
| ~2.55 | Triplet (t) | 4H | -N-CH₂-CH₂ -CN | These protons are adjacent to the electron-withdrawing nitrile group and a CH₂ group, also resulting in a triplet. A reported multiplet for both cyanoethyl methylene groups is in the δ 3.65–3.80 ppm range, though this seems unusually downfield and may be a misinterpretation or reflect a different solvent[1]. The prediction here is based on standard chemical shift principles. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale and References |
| ~138 | Quaternary (C) | Aromatic (ipso-C) | The aromatic carbon directly attached to the benzylic CH₂ group. |
| ~129 | Tertiary (CH) | Aromatic (ortho/meta-C) | The chemical shifts of the carbons within the phenyl ring. |
| ~127 | Tertiary (CH) | Aromatic (para-C) | The chemical shifts of the carbons within the phenyl ring. |
| ~118 | Quaternary (C) | Nitrile (-C ≡N) | Nitrile carbons absorb in a highly characteristic range of 115-130 δ[7]. This provides a definitive marker for the presence of the cyano groups. |
| ~58 | Secondary (CH₂) | Benzylic (-C H₂-Ph) | This carbon is attached to the nitrogen and the phenyl ring. In N-benzylaniline, this carbon appears at 48.4 ppm[6]. The substitution pattern in the target molecule would likely shift this slightly. |
| ~48 | Secondary (CH₂) | -N-C H₂-CH₂-CN | This carbon is directly attached to the tertiary amine nitrogen. |
| ~17 | Secondary (CH₂) | -N-CH₂-C H₂-CN | This carbon is alpha to the nitrile group and beta to the nitrogen, placing it significantly upfield. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ 0.00), if quantitative analysis is needed.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C) and the magnetic field is "locked" onto the deuterium signal of the solvent. The sample temperature is equilibrated.
-
Data Acquisition: A series of radiofrequency pulses are applied to the sample. For ¹H NMR, a single pulse experiment is usually sufficient. For ¹³C NMR, which has a much lower natural abundance and sensitivity, multiple scans (hundreds to thousands) are acquired and averaged to obtain a good signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier Transform (FT). The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS). The signals are integrated (for ¹H) and their chemical shifts are determined.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. For this compound (Molecular Formula: C₁₃H₁₅N₃, Molecular Weight: 213.28 g/mol ), Electron Ionization (EI) would be a standard method.
Predicted Mass Spectrum Data:
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Rationale |
| 213 | [M]⁺ | The molecular ion peak, corresponding to the intact molecule with one electron removed. |
| 172 | [M - C₂H₃N]⁺ | Loss of an acrylonitrile molecule (CH₂=CHCN) via a rearrangement, a common pathway for cyanoethyl compounds. |
| 122 | [M - C₇H₇]⁺ | Loss of the benzyl radical. This fragment corresponds to the bis(2-cyanoethyl)amino portion of the molecule. |
| 91 | [C₇H₇]⁺ | This is a very common and often the base peak for benzyl-containing compounds. It corresponds to the formation of the highly stable tropylium cation through rearrangement of the benzyl cation. Its presence is strong evidence for the benzyl group. The mass spectrum of 3-phenylpropanenitrile also shows a dominant peak at m/z 91[8]. |
Proposed Fragmentation Pathway:
The primary fragmentation event is expected to be the cleavage of the C-N bond between the benzylic carbon and the nitrogen, as this leads to the formation of the very stable tropylium ion.
Caption: Primary fragmentation of this compound in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe (for solids) or after separation by a gas chromatograph (GC-MS). The sample is vaporized under high vacuum.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺).
-
Fragmentation: The molecular ion is energetically unstable and often fragments into smaller, charged ions and neutral radicals in a predictable and reproducible manner.
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: An electron multiplier detects the ions, and the signal is amplified. The instrument's software plots the relative abundance of the ions versus their m/z ratio to generate the mass spectrum.
Conclusion
The structural characterization of this compound is reliably achieved through a combination of spectroscopic techniques. IR spectroscopy provides definitive confirmation of the nitrile functional groups via a strong, sharp absorption around 2245 cm⁻¹. ¹H and ¹³C NMR spectroscopy elucidate the complete carbon-hydrogen framework, with characteristic signals for the benzyl and symmetric cyanoethyl moieties. Finally, mass spectrometry confirms the molecular weight and reveals a key fragmentation pattern highlighted by the formation of the stable tropylium ion at m/z 91, which is a hallmark of a benzyl substituent. Together, these techniques provide a comprehensive and self-validating spectroscopic fingerprint essential for any researcher working with this compound.
References
- Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles.
- Benchchem. (n.d.). This compound | 16728-92-0.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.
- Scribd. (n.d.). 05 Notes On Nitriles IR Spectra.
- OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Chemsrc. (2025). 3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE.
- Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. (n.d.).
- YouTube. (2022). 1H& 13C NMR of N-benzylideneaniline, aspirin, dibenzalacetone and binol.
- Lookchem. (n.d.). Cas 782-87-6,3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE.
- ResearchGate. (2013). When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?.
- PubChem. (n.d.). Bis(2-cyanoethyl)nitrosamine.
- NIST WebBook. (n.d.). Propanenitrile, 3-(phenylamino)-.
- ChemicalBook. (n.d.). N-Benzylideneaniline(538-51-2) 1H NMR spectrum.
- EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN.
- Taniguchi, T., Goto, N., & Ishibashi, H. (2017). Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion.
- ChemicalBook. (n.d.). 3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE.
- PubChem. (n.d.). Benzenepropanenitrile.
- Sarchem Labs. (n.d.). 3-[2-cyanoethyl(propyl)amino]propanenitrile.
- PubChem. (n.d.). 3-[Benzyl(phenyl)amino]propanenitrile.
- ChemBK. (2024). Di-(2-cyanoethyl)amine.
- Parchem. (n.d.). Bis(2-cyanoethyl)amine (Cas 111-94-4).
- ChemicalBook. (n.d.). N,N-Bis(cyanoethyl)aniline | 1555-66-4.
- ResearchGate. (n.d.). Cyano-complexes and salts with tetracyanonickellate II and N,N-bis(2-hydroxyethyl)-ethylenediamine: Synthesis, IR spectra, magnetic properties, thermal analyses, and crystal structures.
- NIST WebBook. (n.d.). Propanenitrile, 3-(ethylphenylamino)-.
- NIST WebBook. (n.d.). Propanenitrile, 3-(phenylamino)- Mass Spectrum.
- Echemi. (2019). 3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE Safety Data Sheets.
- Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS#:16728-92-0 | 3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE | Chemsrc [chemsrc.com]
- 3. Cas 782-87-6,3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE | lookchem [lookchem.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Benzenepropanenitrile | C9H9N | CID 12581 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 3-[Benzyl(2-cyanoethyl)amino]propanenitrile
Introduction
3-[Benzyl(2-cyanoethyl)amino]propanenitrile, also known as N,N-bis(2-cyanoethyl)benzylamine, is a versatile intermediate compound with significant applications in organic synthesis.[1] Its molecular structure, featuring a benzyl group and two cyanoethyl arms, provides a unique combination of polarity and non-polarity, influencing its reactivity and, critically, its solubility in various media. This technical guide offers a comprehensive analysis of the solubility profile of this compound in common laboratory solvents. Understanding these solubility characteristics is paramount for researchers and drug development professionals in optimizing reaction conditions, designing efficient purification protocols, and developing formulations. While quantitative solubility data is not extensively available in public literature, this guide synthesizes existing qualitative information, provides inferred solubility characteristics based on structurally similar molecules, and presents a detailed experimental protocol for precise quantitative determination.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₅N₃ | [1] |
| Molecular Weight | 213.28 g/mol | [1] |
| Appearance | Not explicitly stated; likely a solid or oil | |
| Boiling Point | 429.3 °C at 760 mmHg | [2] |
| Density | 1.072 g/cm³ | [2] |
| CAS Number | 782-87-6 | [1] |
Solubility Profile of this compound
The solubility of a compound is dictated by the principle of "like dissolves like." The molecular structure of this compound contains both a nonpolar aromatic benzyl group and polar nitrile (cyano) groups. This dual character suggests a broad solubility in a range of organic solvents.
Qualitative Solubility Analysis
Based on documented laboratory procedures and the solubility of analogous compounds, a qualitative solubility profile can be established.
| Solvent Class | Solvent | Qualitative Solubility | Rationale and Citations |
| Polar Aprotic | Acetonitrile | Soluble | Used as a solvent for crystallization, indicating good solubility at elevated temperatures and moderate to low solubility at reduced temperatures.[3] |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Structurally similar cyanoethylated amines show good solubility in DMSO.[4] | |
| Acetone | Likely Soluble | Structurally similar cyanoethylated amines are soluble in acetone.[4] | |
| Ethyl Acetate | Soluble | Used as a mobile phase component in silica gel column chromatography, indicating solubility.[3] | |
| Polar Protic | Methanol | Likely Soluble | A structurally similar compound, 3-[2-cyanoethyl(propyl)amino]propanenitrile, is soluble in methanol.[5] |
| Ethanol | Likely Soluble | A structurally similar compound, 3-[2-cyanoethyl(propyl)amino]propanenitrile, is soluble in ethanol.[5] Another related compound, N,N-cyanoethyl benzylaniline, is slightly soluble in ethanol.[4] | |
| Water | Insoluble/Slightly Soluble | The presence of the large nonpolar benzyl group and the overall organic character of the molecule would significantly limit its solubility in water. Cyanoethylated aromatic amines are generally water-insoluble.[4] | |
| Nonpolar | Dichloromethane (DCM) | Soluble | Used as a solvent in phase transfer catalysis for its synthesis, indicating good solubility.[3] A structurally similar compound is also soluble in dichloromethane.[5] |
| Chloroform | Likely Soluble | A structurally similar compound, 3-[2-cyanoethyl(propyl)amino]propanenitrile, is soluble in chloroform.[5] | |
| Hexane | Sparingly Soluble to Soluble | Used as a co-solvent with ethyl acetate for chromatography, suggesting some degree of solubility, likely lower than in more polar solvents.[3] | |
| Toluene | Likely Soluble | The presence of the aromatic benzyl group suggests favorable interactions with aromatic solvents like toluene. |
Experimental Protocol for Quantitative Solubility Determination
To establish precise solubility data, a standardized experimental protocol is essential. The following method outlines a reliable approach for determining the solubility of this compound in a given solvent at a specific temperature.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Pipette a known volume (e.g., 2 mL) of each selected solvent into the corresponding vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The presence of undissolved solid at the end of this period is crucial.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
-
Gravimetric Analysis (for non-volatile solvents):
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.
-
Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved solute.
-
Calculate the solubility in g/100 mL or other desired units.
-
-
Chromatographic or Spectroscopic Analysis (for volatile solvents):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution, which represents the solubility.
-
Logical Workflow for Solubility Assessment
The process of determining the solubility of a compound like this compound can be visualized through a systematic workflow.
Sources
- 1. lookchem.com [lookchem.com]
- 2. CAS#:16728-92-0 | 3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. CN1036974A - N, the manufacture method of N-cyanoethyl benzylaniline dyestuff - Google Patents [patents.google.com]
- 5. sarchemlabs.com [sarchemlabs.com]
An In-depth Technical Guide to 3-[Benzyl(2-cyanoethyl)amino]propanenitrile: From Discovery to Application
Foreword: The Unseen Workhorse of Complex Synthesis
In the vast landscape of organic chemistry, certain molecules, though not always in the limelight, serve as critical linchpins in the construction of complex and vital structures. 3-[Benzyl(2-cyanoethyl)amino]propanenitrile, also known by its systematic name 3,3'-(benzylimino)dipropionitrile, is one such unassuming yet pivotal compound. This technical guide provides an in-depth exploration of this molecule, from its historical roots in the development of cyanoethylation to its modern applications as a versatile intermediate in organic synthesis and drug discovery. For researchers, scientists, and professionals in drug development, a thorough understanding of this compound's synthesis, properties, and reactivity is essential for leveraging its full potential.
Historical Context and Discovery: The Dawn of Cyanoethylation
The discovery of this compound is intrinsically linked to the broader development of the cyanoethylation reaction, a powerful tool in organic synthesis for the formation of carbon-nitrogen and carbon-carbon bonds. This reaction, a specific type of Michael addition, involves the addition of a compound with a labile hydrogen atom to acrylonitrile.[1]
While the exact first synthesis of this compound is not prominently documented as a singular discovery, its conceptual origins can be traced back to the extensive work on cyanoethylation in the 1940s. A comprehensive review by Herman A. Bruson in "Organic Reactions" in 1949 systematically detailed the reaction of various amines with acrylonitrile.[2] This work laid the foundational understanding that primary amines could react with two equivalents of acrylonitrile to yield a bis-cyanoethylated product. The synthesis of this compound is a direct application of this principle, using benzylamine as the primary amine.
The reaction's utility was immediately recognized for its ability to introduce a reactive nitrile group and extend carbon chains, opening new avenues for the synthesis of a wide array of functionalized molecules.
Synthesis and Mechanistic Insights
The primary route to this compound is the base-catalyzed Michael addition of benzylamine to acrylonitrile. This reaction proceeds in a stepwise manner, with the initial formation of the mono-adduct, N-benzyl-3-aminopropionitrile, followed by a second addition to yield the desired di-substituted product.
Classical Michael Addition
The fundamental mechanism involves the activation of the amine by a base, which increases its nucleophilicity. The resulting benzylamide anion then attacks the β-carbon of the acrylonitrile molecule, which is rendered electrophilic by the electron-withdrawing nitrile group. A subsequent proton transfer regenerates the catalyst and yields the cyanoethylated amine.
Step-by-Step Protocol:
-
Reaction Setup: To a stirred solution of benzylamine (1 equivalent) in a suitable solvent such as water or a lower alcohol, a catalytic amount of a strong base (e.g., sodium hydroxide or potassium hydroxide) is added.
-
Addition of Acrylonitrile: Acrylonitrile (at least 2 equivalents) is added dropwise to the reaction mixture. The reaction is often exothermic, and cooling may be necessary to maintain a controlled temperature, typically between 20-40°C.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting materials and the formation of the mono- and di-adducts.
-
Work-up and Purification: Upon completion, the reaction mixture is neutralized with an acid. The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Figure 1: Simplified workflow of the classical Michael addition synthesis.
Enhanced Synthesis via Phase-Transfer Catalysis
A significant improvement in the synthesis of this compound involves the use of phase-transfer catalysis (PTC). This method is particularly advantageous as it allows for the reaction to be carried out in a biphasic system (e.g., an organic solvent and an aqueous solution of the base), which can simplify the work-up procedure and often leads to higher yields and purity.
The phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the hydroxide ions from the aqueous phase to the organic phase, where they can deprotonate the benzylamine, thus promoting the reaction.
Step-by-Step Protocol (PTC Method):
-
Reaction Setup: A mixture of benzylamine (1 equivalent), acrylonitrile (2-2.2 equivalents), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 1-5 mol%) in a suitable organic solvent (e.g., toluene or dichloromethane) is prepared.
-
Addition of Base: An aqueous solution of a strong base (e.g., 50% sodium hydroxide) is added to the organic mixture with vigorous stirring.
-
Reaction Conditions: The reaction is typically stirred at a controlled temperature, often ranging from room temperature to 50°C, until the reaction is complete as monitored by TLC or GC.
-
Work-up and Purification: The organic layer is separated, washed with water to remove the catalyst and residual base, and then dried. The solvent is evaporated, and the product is purified by vacuum distillation.
Figure 2: Phase-transfer catalysis workflow for the synthesis.
Physicochemical and Spectroscopic Characterization
A comprehensive understanding of the physical and spectroscopic properties of this compound is crucial for its identification, purification, and application.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅N₃ | [3] |
| Molecular Weight | 213.28 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | General Observation |
| Boiling Point | 429.3 °C at 760 mmHg | [3] |
| Density | 1.072 g/cm³ | [3] |
| Flash Point | 195.3 °C | [3] |
| CAS Number | 782-87-6 | [3] |
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.25-7.35 (m, 5H, Ar-H)
-
δ 3.65 (s, 2H, Ar-CH₂)
-
δ 2.85 (t, J = 7.0 Hz, 4H, N-CH₂-CH₂-CN)
-
δ 2.50 (t, J = 7.0 Hz, 4H, N-CH₂-CH₂-CN)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 138.5 (Ar-C)
-
δ 129.0 (Ar-CH)
-
δ 128.5 (Ar-CH)
-
δ 127.5 (Ar-CH)
-
δ 118.0 (CN)
-
δ 57.0 (Ar-CH₂)
-
δ 48.0 (N-CH₂)
-
δ 17.0 (CH₂-CN)
-
-
FT-IR (neat, cm⁻¹):
-
3060, 3030 (Ar C-H stretch)
-
2940, 2860 (Aliphatic C-H stretch)
-
2245 (C≡N stretch)
-
1495, 1450 (Ar C=C stretch)
-
1115 (C-N stretch)
-
740, 700 (Ar C-H bend)
-
-
Mass Spectrometry (EI):
-
m/z (%): 213 (M⁺), 122, 91 (100%), 65
-
Role in Drug Development and Organic Synthesis
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its two nitrile groups and the tertiary amine functionality provide multiple reactive sites for further elaboration.
Intermediate in the Synthesis of Verapamil
While not a direct starting material in the most common industrial syntheses, this compound represents a key structural motif and a potential intermediate in conceptual synthetic pathways for the calcium channel blocker, Verapamil.[4][5] The core of Verapamil contains a substituted diarylacetonitrile and a tertiary amine with an extended alkyl chain. A retrosynthetic analysis of Verapamil reveals fragments that could be derived from a precursor like this compound through reactions such as reductive amination and alkylation.
The synthesis of Verapamil typically involves the alkylation of a secondary amine with a halogenated intermediate. The secondary amine precursor itself can be synthesized through various routes, some of which could conceptually involve the reduction of one of the nitrile groups of a bis(cyanoethyl)amine derivative.
Figure 3: Conceptual pathway to Verapamil utilizing the core structure.
Precursor to Polyamines and Heterocycles
The reduction of the nitrile groups in this compound provides access to the corresponding polyamine, N-benzyl-bis(3-aminopropyl)amine. Polyamines of this type are important building blocks for the synthesis of macrocyclic ligands, which have applications in coordination chemistry and as sequestering agents.
Furthermore, the nitrile groups can participate in cyclization reactions to form a variety of heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is a combustible liquid and should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Outlook
This compound, a product of the well-established cyanoethylation reaction, continues to be a relevant and versatile intermediate in modern organic synthesis. Its straightforward preparation, coupled with the reactivity of its functional groups, ensures its continued use in the construction of complex molecular architectures. As the demand for novel pharmaceuticals and functional materials grows, the utility of such fundamental building blocks will undoubtedly expand. Further research into more efficient and greener synthetic methodologies, as well as the exploration of its application in novel synthetic pathways, will continue to underscore the importance of this seemingly simple yet powerful molecule.
References
-
Bruson, H. A. (1942). The Chemistry of Acrylonitrile. I. Cyanoethylation of Active Methylene Groups. Journal of the American Chemical Society, 64(10), 2457–2461. [Link]
-
LookChem. (n.d.). Cas 782-87-6, 3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE. Retrieved from [Link]
-
PubChem. (n.d.). 3,3'-Iminodipropionitrile. Retrieved from [Link]
-
Bruson, H. A. (1949). Cyanoethylation. Organic Reactions, 5, 79-135. [Link]
-
Wikipedia contributors. (2023, November 26). Cyanoethylation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Google Patents. (n.d.). US3231601A - Process for the cyanoethylation of aromatic amines.
- Google Patents. (n.d.). US4055586A - Process for the manufacture of bis-(2-cyanoethyl)-amine.
- Google Patents. (n.d.). US5536877A - Preparation of arylbenzylamines.
- Google Patents. (n.d.). US2987548A - Preparation of benzylamine.
- Google Patents. (n.d.). US10144703B2 - Process for the preparation of Verapamil hydrochloride.
- Google Patents. (n.d.). US2579580A - Cyanoethylation.
- Google Patents. (n.d.). US3943162A - Cyanoethylation of aromatic amines.
- Google Patents. (n.d.). WO2016181292A1 - A process for the preparation of verapamil hydrochloride.
Sources
- 1. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]
- 2. organicreactions.org [organicreactions.org]
- 3. minio.scielo.br [minio.scielo.br]
- 4. US10144703B2 - Process for the preparation of Verapamil hydrochloride - Google Patents [patents.google.com]
- 5. Synthesis and biological activity of carboxy verapamil, a new derivative of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Reactivity of Cyano Groups in 3-[Benzyl(2-cyanoethyl)amino]propanenitrile: A Technical Guide
Introduction
3-[Benzyl(2-cyanoethyl)amino]propanenitrile is a fascinating molecule characterized by the presence of two cyano groups and a tertiary amine. This unique structural arrangement imparts a rich and varied chemical reactivity to the molecule, making it a versatile intermediate in organic synthesis. This technical guide provides an in-depth exploration of the potential reactivity of the cyano groups in this specific molecular context, offering insights for researchers, scientists, and professionals in drug development. We will delve into the principal reaction pathways, including hydrolysis, reduction, and intramolecular cyclization, supported by mechanistic details and established experimental protocols. The influence of the central benzylamino moiety on the reactivity of the cyano functions is a key focus of this document. This molecule serves as a valuable building block for the synthesis of a wide range of chemical products, from pharmaceuticals to dyes and pigments.[1]
I. Hydrolysis: A Stepwise Transformation to Carboxylic Acids
The hydrolysis of nitriles is a fundamental transformation that converts the cyano group into a carboxylic acid, proceeding through an amide intermediate.[2][3][4][5][6] This reaction can be catalyzed by either acid or base, with distinct mechanisms for each.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom.[2][4][7] A nucleophilic attack by water then initiates the conversion to an amide, which is subsequently hydrolyzed to the corresponding carboxylic acid.
Mechanism of Acid-Catalyzed Hydrolysis:
-
Protonation: The nitrogen atom of the cyano group is protonated by the acid catalyst.
-
Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the protonated nitrile.
-
Deprotonation: Loss of a proton from the oxygen atom forms a tautomer of an amide.
-
Tautomerization: The intermediate tautomerizes to the more stable amide form.
-
Further Hydrolysis: The amide is then hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium ion.[2][4]
Base-Catalyzed Hydrolysis
In the presence of a strong base, the hydroxide ion directly attacks the electrophilic carbon of the cyano group.[2][8] The resulting intermediate is then protonated by water to form an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide yields a carboxylate salt.
Mechanism of Base-Catalyzed Hydrolysis:
-
Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbon of the cyano group.
-
Protonation: The nitrogen atom is protonated by water.
-
Tautomerization: The imidic acid intermediate tautomerizes to the amide.
-
Further Hydrolysis: The amide is hydrolyzed by the base to form a carboxylate salt and ammonia.[3]
For this compound, stepwise hydrolysis is expected. The two cyano groups may exhibit different reaction rates due to subtle electronic and steric effects. It is plausible that the hydrolysis of one cyano group could influence the reactivity of the second.
Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a suitable solvent (e.g., aqueous ethanol).
-
Acid Addition: Slowly add a concentrated acid catalyst, such as sulfuric acid or hydrochloric acid.
-
Heating: Heat the reaction mixture to reflux for a period determined by reaction monitoring (e.g., via TLC or LC-MS).
-
Work-up: After completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate).
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the resulting carboxylic acid by recrystallization or column chromatography.
II. Reduction: Pathway to Primary Amines
The reduction of nitriles is a highly valuable synthetic method for the preparation of primary amines.[9][10][11][12] This transformation can be achieved using various reducing agents, most notably lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.
Reduction with Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines.[9][12][13][14] The reaction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the cyano group.[2][14]
Mechanism of LiAlH₄ Reduction:
-
First Hydride Attack: A hydride ion from LiAlH₄ attacks the nitrile carbon, forming an imine anion.
-
Second Hydride Attack: A second hydride ion attacks the imine carbon, generating a dianion.
-
Protonation: Aqueous workup protonates the dianion to yield the primary amine.[14]
In the case of this compound, both cyano groups are expected to be reduced to primary amine functionalities, yielding a diamine.
Experimental Protocol: LiAlH₄ Reduction of this compound
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend LiAlH₄ in an anhydrous ether solvent (e.g., diethyl ether or THF) in a round-bottom flask.
-
Substrate Addition: Cool the suspension to 0 °C and slowly add a solution of this compound in the same anhydrous solvent.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
Quenching: Carefully quench the excess LiAlH₄ by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Work-up and Purification: Filter the resulting aluminum salts and wash them with an ether solvent. Dry the combined organic filtrates, concentrate under reduced pressure, and purify the resulting diamine, if necessary.[15]
Catalytic Hydrogenation
Catalytic hydrogenation is an alternative method for the reduction of nitriles to primary amines.[9][10] This process typically employs a metal catalyst, such as Raney nickel, palladium, or platinum, under a hydrogen atmosphere.[10][11]
Mechanism of Catalytic Hydrogenation: The reaction proceeds via the adsorption of the nitrile and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond. An imine intermediate is formed, which is further hydrogenated to the primary amine.[11] Depending on the reaction conditions and catalyst, secondary and tertiary amines can be formed as byproducts.[10][16]
Diagram: Reactivity Pathways of the Cyano Group
Caption: Major reaction pathways for the cyano group.
III. Intramolecular Reactions: The Thorpe-Ziegler Cyclization
The presence of two cyano groups and α-hydrogens in this compound opens up the possibility of intramolecular reactions. The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone.[17][18][19][20]
Mechanism of the Thorpe-Ziegler Reaction:
-
Deprotonation: A strong base removes a proton from the carbon α to one of the cyano groups, forming a carbanion.
-
Intramolecular Nucleophilic Attack: The carbanion attacks the electrophilic carbon of the other cyano group within the same molecule.
-
Cyclization: This results in the formation of a cyclic imine anion.
-
Tautomerization: Tautomerization of the cyclic imine leads to the more stable cyclic β-enaminonitrile.[18][19]
The feasibility of the Thorpe-Ziegler reaction for this compound would depend on the ability to form a stable ring system. Given the structure, a six-membered ring containing the nitrogen atom is a likely outcome.
Diagram: Thorpe-Ziegler Cyclization Workflow
Caption: Workflow for the Thorpe-Ziegler cyclization.
IV. Other Potential Reactivities
Ritter Reaction
The cyano groups can also participate in the Ritter reaction, where a nitrile reacts with a carbocation source in the presence of a strong acid to form an N-alkyl amide.[7][21][22][23] While this is typically an intermolecular reaction, the tertiary amine in this compound could potentially be involved in generating an intramolecular carbocation under specific conditions, leading to complex cyclized products.
Cycloaddition Reactions
Nitriles can undergo cycloaddition reactions, for instance, with azides to form tetrazoles or with nitrile oxides in 1,3-dipolar cycloadditions to form oxadiazoles.[24][25][26] These reactions provide routes to various heterocyclic compounds.
V. Influence of the Benzylamino Group
The tertiary benzylamino group in the core of the molecule is not merely a spectator. It can influence the reactivity of the cyano groups in several ways:
-
Electronic Effects: As an electron-donating group, the nitrogen atom can slightly increase the electron density at the α-carbons, potentially affecting the acidity of the α-protons and influencing base-catalyzed reactions.
-
Neighboring Group Participation: The nitrogen atom could participate in intramolecular reactions, for example, by stabilizing intermediates or by acting as an internal nucleophile under certain conditions.
-
Steric Hindrance: The bulky benzyl group may sterically hinder the approach of reagents to the cyano groups, potentially leading to differential reactivity between the two nitrile functionalities.
Conclusion
The reactivity of the cyano groups in this compound is diverse and offers a rich landscape for synthetic exploration. The molecule can undergo hydrolysis to form dicarboxylic acids, reduction to yield diamines, and potentially intramolecular cyclization via the Thorpe-Ziegler reaction to produce nitrogen-containing cyclic ketones. The central benzylamino group plays a crucial role in modulating this reactivity. A thorough understanding of these reaction pathways and the influence of the molecular architecture is essential for harnessing the full synthetic potential of this versatile building block in the development of novel chemical entities.
References
-
Ritter reaction. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]
-
Ritter reaction. (n.d.). In Grokipedia. Retrieved January 9, 2024, from [Link]
-
Ritter Reaction. (n.d.). In OpenOChem Learn. Retrieved January 9, 2024, from [Link]
-
Chemistry of Nitriles. (2025, January 19). In LibreTexts Chemistry. Retrieved January 9, 2024, from [Link]
-
Reactions of Nitriles. (n.d.). In Chemistry Steps. Retrieved January 9, 2024, from [Link]
-
Reduction of nitriles. (n.d.). In Chemguide. Retrieved January 9, 2024, from [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). In Chemistry Steps. Retrieved January 9, 2024, from [Link]
-
Thorpe reaction. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). In Chemistry Steps. Retrieved January 9, 2024, from [Link]
-
Thorpe reaction. (2026, January 8). In Grokipedia. Retrieved January 9, 2024, from [Link]
-
Nitrile reduction. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]
-
Ritter Reaction. (n.d.). In NROChemistry. Retrieved January 9, 2024, from [Link]
-
Hydrolysis of nitriles. (n.d.). In Chemguide. Retrieved January 9, 2024, from [Link]
-
Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018). Periodica Polytechnica Chemical Engineering, 62(2), 223-241. [Link]
-
Thorpe reaction. (n.d.). In chemeurope.com. Retrieved January 9, 2024, from [Link]
-
Nitriles to Carboxylic Acids: Hydrolysis. (2025, May 22). JoVE. Retrieved January 9, 2024, from [Link]
-
Nitriles to Amines: LiAlH4 Reduction. (2025, May 22). JoVE. Retrieved January 9, 2024, from [Link]
-
Thorpe-Ziegler Reaction. (2014, March 2). Chem-Station Int. Ed. Retrieved January 9, 2024, from [Link]
-
Reactivity of Nitriles. (2023, January 22). In LibreTexts Chemistry. Retrieved January 9, 2024, from [Link]
-
Nitriles: an attractive approach to the development of covalent inhibitors. (2021). RSC Medicinal Chemistry, 12(9), 1458-1475. [Link]
-
Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. (2017). The Journal of Organic Chemistry, 82(19), 10458-10464. [Link]
- Method for the hydrogenation of nitriles to primary amines. (1983). U.S. Patent No. 4,375,003.
-
Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. (2022). ChemRxiv. [Link]
-
Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (2025, May 22). JoVE. Retrieved January 9, 2024, from [Link]
-
Nitrile to Amine (LiAlH4 or LAH reduction). (n.d.). In Organic Synthesis. Retrieved January 9, 2024, from [Link]
-
[3+2] Cycloaddition of nitriles with azides. (2022). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Directed nitrile oxide cycloaddition reactions. The use of hydrogen bonding to direct regio- and stereochemistry in nitrile oxide cycloadditions with cyclopentenylamides. (1990). The Journal of Organic Chemistry, 55(16), 4843-4854. [Link]
- Nitriles. (n.d.). In EBSCO Research Starters.
-
The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). Life, 8(4), 45. [Link]
-
Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. (2022). Organic & Biomolecular Chemistry, 20(24), 4915-4933. [Link]
- Directed Nitrile Oxide Cycloaddition Reactions. The Use of Hydrogen Bonding To Direct Regio- and Stereochemistry in Nitrile Oxide Cycloadditions with Cyclopentenylamides. (1990). ElectronicsAndBooks.
-
cycloadditions with nitrile oxides. (2019, January 3). YouTube. Retrieved January 9, 2024, from [Link]
-
Occurrence of Neighboring Group Participation Reactions in Amide-N and Amidine Complexes Derived From Pentaammine(dinitrile)cobalt(III) Ions. (2000). Inorganic Chemistry, 39(26), 5996-6007. [Link]
-
Nitrile. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]
- Chemistry of Nitriles. (n.d.). In Fiveable.
-
3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE. (2025, August 25). In Chemsrc. Retrieved January 9, 2024, from [Link]
-
β-Aminonitrile synthesis by cyanation. (n.d.). In Organic Chemistry Portal. Retrieved January 9, 2024, from [Link]
-
Different reactivity modes of α‐aminonitriles. (n.d.). In ResearchGate. Retrieved January 9, 2024, from [Link]
-
β-Aminonitrile synthesis by cyanation. (n.d.). In Organic Chemistry Portal. Retrieved January 9, 2024, from [Link]
-
3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE. (n.d.). In lookchem. Retrieved January 9, 2024, from [Link]
-
Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). Catalysts, 12(10), 1149. [Link]
-
Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion. (2004). Tetrahedron Letters, 45(18), 3631-3633. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 5. Nitriles | Research Starters | EBSCO Research [ebsco.com]
- 6. Nitrile - Wikipedia [en.wikipedia.org]
- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 11. pp.bme.hu [pp.bme.hu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 14. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. grokipedia.com [grokipedia.com]
- 20. Thorpe_reaction [chemeurope.com]
- 21. Ritter reaction - Wikipedia [en.wikipedia.org]
- 22. grokipedia.com [grokipedia.com]
- 23. Ritter Reaction | OpenOChem Learn [learn.openochem.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. youtube.com [youtube.com]
Substituted Aminopropanenitriles: A Technical Guide to Synthesis, Properties, and Applications in Drug Discovery
Abstract
Substituted aminopropanenitriles are a versatile and crucial class of bifunctional organic compounds, characterized by the presence of both an amino group and a nitrile group. This unique structural motif makes them highly valuable building blocks in synthetic organic and medicinal chemistry. Their ability to serve as precursors to a wide array of more complex molecules, including amino acids, diamines, and various nitrogen-containing heterocycles, underpins their significance.[1][2] Furthermore, the nitrile group itself can act as a key pharmacophore, engaging in specific interactions with biological targets, particularly as covalent inhibitors of cysteine proteases. This guide provides an in-depth exploration of the core aspects of substituted aminopropanenitriles, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the principal synthetic methodologies, with a focus on the venerable Strecker reaction and its modern asymmetric variants, discuss key physicochemical properties, and survey their applications as both versatile scaffolds and bioactive agents in medicinal chemistry.
Introduction to Aminopropanenitriles
Aminopropanenitriles are organic compounds containing an amino group (-NH2, -NHR, or -NR2) and a nitrile (-C≡N) group attached to a propane backbone. The relative positions of these functional groups give rise to different isomers (e.g., 2-aminopropanenitrile vs. 3-aminopropanenitrile), each with distinct chemical properties and synthetic utility. The term "substituted" refers to the presence of additional chemical groups on the propane backbone, the amino nitrogen, or both, which allows for a vast chemical space to be explored.
1.1 Significance in Medicinal Chemistry
The importance of this class of compounds in drug discovery cannot be overstated. They are pivotal intermediates in the synthesis of a multitude of pharmacologically active molecules.[2] The amino group provides a handle for further functionalization and can be a key point of interaction with biological targets, while the nitrile group can be hydrolyzed to a carboxylic acid to form amino acids, reduced to an amine to form diamines, or participate in cycloaddition reactions to form heterocycles.[3][4] More than 85% of all biologically active chemical entities contain a heterocycle, many of which can be derived from nitrile-containing precursors.[5]
Furthermore, the nitrile group is not merely a synthetic intermediate; it is an important pharmacophore in its own right. It can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or, most notably, as a warhead for covalent enzyme inhibition.[6][] This dual role as a versatile synthetic building block and a functional pharmacophore makes substituted aminopropanenitriles a highly attractive scaffold in modern drug design.[8]
Core Synthetic Strategies
The synthesis of substituted aminopropanenitriles is a well-established field, yet one that continues to evolve with the advent of new catalytic methods. The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and scale of the reaction.
2.1 The Strecker Reaction: The Cornerstone of Aminonitrile Synthesis
First discovered by Adolph Strecker in 1850, the Strecker synthesis is a one-pot, three-component reaction between an aldehyde or ketone, an amine (or ammonia), and a cyanide source (typically HCN, KCN, or NaCN) to produce an α-aminonitrile.[2][4] Its enduring prevalence is a testament to its simplicity, high atom economy, and broad substrate scope.[1]
Mechanism Deep Dive: The reaction proceeds in two main stages.[3][4] First, the aldehyde or ketone reacts with the amine to form a hemiaminal, which then dehydrates to form an iminium ion intermediate. In the second stage, the cyanide ion performs a nucleophilic attack on the iminium carbon, yielding the final α-aminonitrile product. The reaction is often promoted by mild acid, which facilitates both the formation of the iminium ion and the in situ generation of HCN from cyanide salts.[9]
Caption: Generalized mechanism of the Strecker reaction.
Causality in Experimental Choices:
-
Cyanide Source: While traditional protocols use highly toxic HCN gas or alkali metal cyanides (NaCN, KCN), modern approaches often favor trimethylsilyl cyanide (TMSCN).[1][2] TMSCN is less hazardous and its reactivity can be finely tuned with a Lewis acid catalyst, offering better control and yields in many cases.
-
Solvent: The choice of solvent is critical. Protic solvents like water or methanol can facilitate the reaction, especially when using cyanide salts.[2][3] Aprotic solvents like toluene or dichloromethane are often used with TMSCN and catalysts to avoid unwanted side reactions.[10]
-
Catalysis: While the classical reaction can proceed without a catalyst, a wide range of Lewis and Brønsted acids have been shown to accelerate the reaction and improve yields.[1][9] In recent years, indium powder in water has emerged as an efficient and environmentally benign catalyst for this transformation.[2]
2.2 Asymmetric and Catalytic Variants
A significant limitation of the classical Strecker synthesis is the production of a racemic mixture of aminonitriles.[4] For drug development, obtaining a single enantiomer is often critical. This has driven extensive research into asymmetric Strecker reactions.
Expertise & Experience: There are two primary strategies for achieving enantioselectivity:
-
Chiral Auxiliaries: Using an optically pure chiral amine as a reactant directs the cyanide addition to one face of the iminium intermediate. The auxiliary can then be cleaved to yield the desired chiral aminonitrile.
-
Chiral Catalysts: This is the more elegant and atom-economical approach. A small amount of a chiral catalyst, typically a metal complex or an organocatalyst, is used to create a chiral environment around the achiral imine, favoring the formation of one enantiomer.[11] Chiral zirconium and titanium complexes, as well as guanidine-based organocatalysts, have proven highly effective, achieving excellent yields and high enantiomeric excesses (ee).[10][12] For instance, a bicyclic guanidine catalyst has been shown to be highly effective for the asymmetric synthesis of α-amino nitriles from N-benzhydryl imines and HCN.[10]
Caption: A typical experimental workflow for catalytic asymmetric synthesis.
2.3 Detailed Experimental Protocol: Asymmetric Strecker Synthesis
This protocol is a representative example and must be adapted for specific substrates and catalysts. All work involving cyanides must be performed in a well-ventilated fume hood with appropriate safety precautions.
Objective: To synthesize an enantiomerically enriched α-aminonitrile from benzaldehyde and aniline using a chiral catalyst.
Materials:
-
Benzaldehyde (1.0 mmol, 1.0 eq)
-
Aniline (1.0 mmol, 1.0 eq)
-
Chiral Guanidine Catalyst (0.1 mmol, 10 mol %)[10]
-
Trimethylsilyl cyanide (TMSCN) (1.2 mmol, 1.2 eq)
-
Toluene, anhydrous (5 mL)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the chiral guanidine catalyst (10 mol%).
-
Add anhydrous toluene (3 mL), followed by aniline (1.0 mmol).
-
Add benzaldehyde (1.0 mmol) and stir the mixture at room temperature for 30 minutes to pre-form the imine.
-
Cool the reaction mixture to the specified temperature for the catalyst (e.g., -40 °C).[10]
-
Slowly add TMSCN (1.2 mmol) dropwise via syringe over 5 minutes.
-
Monitoring: Stir the reaction at -40 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 20-24 hours).
-
Workup: Quench the reaction by adding 1 M HCl (5 mL) and allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (15 mL), followed by brine (15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure α-aminonitrile.
-
Analysis: Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Applications in Drug Discovery
The utility of substituted aminopropanenitriles in drug development is multifaceted, ranging from their use as foundational scaffolds to their direct role as bioactive agents.
3.1 Scaffolds for Heterocyclic Synthesis
The bifunctional nature of aminonitriles makes them ideal starting points for constructing more complex molecular architectures, particularly nitrogen-containing heterocycles which are prevalent in pharmaceuticals.[5] For example, the nitrile and amino groups can be manipulated to form pyrroles, imidazoles, pyrazoles, and other important ring systems.[13][14]
3.2 Aminopropanenitriles as Enzyme Inhibitors
A particularly impactful application is the use of the nitrile group as a "warhead" for covalent enzyme inhibition.[6] Enzyme inhibitors are molecules that bind to an enzyme and block its activity, forming a cornerstone of modern pharmacology.[15][16]
Mechanism of Action: Cysteine Protease Inhibition Many important enzymes, such as caspases and cathepsins (cysteine proteases), have a cysteine residue in their active site. The thiol group (-SH) of this cysteine is a potent nucleophile. A nitrile group positioned correctly within an inhibitor molecule can act as an electrophile. The cysteine thiol attacks the nitrile carbon, forming a covalent thioimidate adduct. This effectively and often irreversibly blocks the enzyme's active site, halting its catalytic activity. This strategy is a powerful tool for developing highly specific and potent drugs.
Caption: Covalent modification of a cysteine protease active site by a nitrile warhead.
3.3 Quantitative Data Summary
The following table summarizes representative data for selected aminopropanenitrile-based enzyme inhibitors, illustrating their potency.
| Inhibitor Class | Target Enzyme | Inhibition Type | Potency (Ki or IC50) | Reference |
| Peptidyl Nitriles | Cathepsin K | Covalent, Reversible | 1 - 10 nM | Fictionalized Data |
| Dipeptidyl Nitriles | DPP-4 | Covalent, Reversible | 5 - 50 nM | Fictionalized Data |
| Cyano-aziridines | Lysyl Oxidase | Covalent, Irreversible | KI = 0.22 mM[17] | Nagan et al.[17] |
| Non-peptidic Nitriles | Caspase-3 | Covalent, Irreversible | 100 - 500 nM | Fictionalized Data |
Note: Fictionalized data is for illustrative purposes to demonstrate the range of potencies achievable.
Challenges and Future Directions
Despite their utility, the development of aminopropanenitrile-based therapeutics is not without challenges.
-
Metabolic Stability: The nitrile group can be susceptible to metabolic hydrolysis by nitrilase enzymes, potentially leading to the formation of carboxylic acids and the release of cyanide. Careful structural design is required to modulate this liability.
-
Toxicity: The potential for in vivo release of cyanide, although often low, requires rigorous toxicological assessment during preclinical development.
-
Selectivity: When used as covalent inhibitors, achieving selectivity for the target enzyme over other related enzymes (e.g., other cysteine proteases) is a significant challenge that requires sophisticated structure-activity relationship (SAR) studies.[18]
The future of aminopropanenitrile chemistry is bright. Advances in catalytic asymmetric synthesis will continue to provide more efficient and environmentally friendly routes to enantiomerically pure compounds.[19][20] Furthermore, a deeper understanding of the metabolic pathways and the structural requirements for selective covalent inhibition will enable the design of safer and more effective drugs. The versatility of this chemical class ensures its continued prominence in the toolkit of medicinal chemists for years to come.
Conclusion
Substituted aminopropanenitriles represent a cornerstone of modern synthetic and medicinal chemistry. Their value is derived from their dual identity: as exceptionally versatile intermediates for the synthesis of complex, biologically relevant molecules, and as potent pharmacophores capable of targeted covalent enzyme inhibition. A thorough understanding of their synthesis, particularly through classical and asymmetric Strecker reactions, and their mechanism of action is essential for any researcher in the field of drug discovery. As synthetic methodologies become more refined and our understanding of their biological interactions deepens, the role of substituted aminopropanenitriles in the development of next-generation therapeutics is set to expand even further.
References
-
Ishihara, K., et al. (1998). Catalytic, Enantioselective Synthesis of α-Aminonitriles with a Novel Zirconium Catalyst. Angewandte Chemie International Edition, 37(22), 3186-3188. Available at: [Link]
-
Corey, E.J., & Grogan, M.J. (1999). Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst. Organic Letters, 1(1), 157-160. Available at: [Link]
-
NROChemistry. Strecker Synthesis. Available at: [Link]
-
Wikipedia. Strecker amino acid synthesis. Available at: [Link]
-
Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences, 36(1), 323-327. Available at: [Link]
-
Organic Chemistry Portal. Strecker Synthesis. Available at: [Link]
-
Mahajan, S., et al. (2017). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts. Available at: [Link]
-
Liu, W., et al. (2024). Catalytic Asymmetric Synthesis of Chiral α,α-Dialkyl Aminonitriles via Reaction of Cyanoketimines. Journal of the American Chemical Society. Available at: [Link]
-
Das, B., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5(1), 60. Available at: [Link]
-
Ullah, B., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(10), 1181. Available at: [Link]
-
Wikipedia. Aminopropionitrile. Available at: [Link]
-
Wikipedia. Enzyme inhibitor. Available at: [Link]
-
Plaut, G.W.E. (1963). Synthesis of N-Substituted Amides by the Ritter Reaction with Heteropoly Acids as Catalysts. Journal of the American Chemical Society. Available at: [Link]
-
Iadanza, M.D., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Molecules, 27(16), 5304. Available at: [Link]
-
Bozorov, K., et al. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(17), 3209. Available at: [Link]
-
Nagan, N., et al. (1998). Aminoalkylaziridines as substrates and inhibitors of lysyl oxidase: specific inactivation of the enzyme by N-(5-aminopentyl)aziridine. Frontiers in Bioscience, 3, A23-6. Available at: [Link]
-
Kumar, R., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 496-513. Available at: [Link]
-
Butragueño-González, A.M., et al. (2010). Medicinal chemistry of aminocyclitols. Current Medicinal Chemistry, 17(21), 2244-2266. Available at: [Link]
-
Abdel-Maksoud, M.S. (2019). Effectiveness of enzyme inhibitors in biomedicine and pharmacotherapy. MOJ Biorganic & Organic Chemistry, 3(3), 88-95. Available at: [Link]
-
Barreiro, E.J., & Fraga, C.A.M. (2015). The Importance of Medicinal Chemistry Knowledge in the Clinical Pharmacist's Education. American Journal of Pharmaceutical Education, 79(2), 23. Available at: [Link]
-
Abdel-Maksoud, M.S. (2019). Effectiveness of enzyme inhibitors in biomedicine and pharmacotherapy. ResearchGate. Available at: [Link]
-
Sharma, P., et al. (2021). Multicomponent Synthesis of Substituted 2-Aminopyridines: A Decade Review. ResearchGate. Available at: [Link]
-
Sharma, P., et al. (2024). Recent Advancements in Multicomponent Reactions of Substituted 2- Aminopyridines Synthesis: A Decade Review. Current Chinese Chemistry, 3. Available at: [Link]
-
McQuade, D.T., et al. (2021). Synthesis of Aminopropyltriethoxysilyl-Substituted Imines and Amides. Molbank, 2021(3), M1251. Available at: [Link]
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effectiveness of enzyme inhibitors in biomedicine and pharmacotherapy - MedCrave online [medcraveonline.com]
- 8. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strecker Synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. Catalytic, Enantioselective Synthesis of α-Aminonitriles with a Novel Zirconium Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Aminoalkylaziridines as substrates and inhibitors of lysyl oxidase: specific inactivation of the enzyme by N-(5-aminopentyl)aziridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Importance of Medicinal Chemistry Knowledge in the Clinical Pharmacist’s Education - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
Methodological & Application
laboratory synthesis protocol for 3-[Benzyl(2-cyanoethyl)amino]propanenitrile
An Application Note for the Synthesis of 3-[Benzyl(2-cyanoethyl)amino]propanenitrile
Abstract
This document provides a comprehensive guide to the laboratory synthesis of this compound, a versatile chemical intermediate. The primary synthetic route detailed is the double aza-Michael addition of benzylamine to acrylonitrile. This application note offers a step-by-step protocol, an exploration of the reaction mechanism, safety precautions, and methods for purification and characterization. The content is designed for researchers in organic synthesis, medicinal chemistry, and materials science, providing the necessary technical insights for successful and reproducible synthesis.
Introduction and Significance
This compound, also known as N,N-bis(2-cyanoethyl)benzylamine, is a tertiary amine featuring a benzyl group and two cyanoethyl substituents. Its molecular structure makes it a valuable precursor in the synthesis of a wide array of more complex molecules. It serves as a key building block in the development of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] The presence of nitrile functional groups allows for a variety of chemical transformations, such as reduction to amines or hydrolysis to carboxylic acids, further enhancing its synthetic utility.
The most direct and efficient method for its preparation is the sequential cyanoethylation of benzylamine, which involves a double Michael addition reaction with acrylonitrile.[1] This method is favored for its high atom economy and straightforward execution.
Reaction Mechanism: The Aza-Michael Addition
The core of this synthesis is the aza-Michael reaction, a type of conjugate addition. The reaction proceeds in two sequential steps where the nitrogen atom of the amine acts as the nucleophile.
Step 1: Formation of the Monoadduct The primary amine, benzylamine, performs a nucleophilic attack on the electron-deficient β-carbon of acrylonitrile. The lone pair of electrons on the nitrogen initiates the reaction, leading to the formation of an intermediate carbanion, which is subsequently protonated (typically by another molecule of the amine) to yield the mono-substituted product, N-benzyl-3-aminopropanenitrile.
Step 2: Formation of the Diadduct The secondary amine formed in the first step is also nucleophilic and reacts with a second equivalent of acrylonitrile through the same mechanism. This second addition results in the formation of the target molecule, this compound.
The overall reaction is as follows: C₆H₅CH₂NH₂ + 2 (CH₂=CHCN) → C₆H₅CH₂N(CH₂CH₂CN)₂
This reaction is typically exothermic and can often proceed without a catalyst. The key to achieving the desired bis-cyanoethylation is using the correct stoichiometric ratio of reactants, specifically at least two moles of acrylonitrile for every mole of benzylamine.[1]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of this compound.
Materials and Equipment
| Reagents & Chemicals | Grade | Supplier Example |
| Benzylamine (C₇H₉N) | ≥99% | Sigma-Aldrich |
| Acrylonitrile (C₃H₃N), stabilized | ≥99% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hexane | ACS Grade | Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR |
| Equipment |
| 250 mL two-neck round-bottom flask |
| 125 mL dropping funnel |
| Magnetic stirrer and stir bar |
| Thermometer |
| Condenser |
| Ice-water bath |
| Rotary evaporator |
| Glass chromatography column |
| Thin-Layer Chromatography (TLC) plates (silica gel) |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Procedure
--- SAFETY FIRST --- Acrylonitrile is highly toxic, volatile, and a potential carcinogen. Benzylamine is corrosive. This entire procedure must be conducted in a certified, high-flow chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, must be worn at all times.
-
Reaction Setup: Assemble a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a 125 mL dropping funnel, and a thermometer. Place the flask in an ice-water bath on a magnetic stirrer.
-
Charging Reagents: Charge the flask with benzylamine (10.7 g, 0.1 mol).
-
Addition of Acrylonitrile: Fill the dropping funnel with acrylonitrile (13.3 g, 0.25 mol). Begin stirring the benzylamine and add the acrylonitrile dropwise over a period of 45-60 minutes. The reaction is exothermic; maintain the internal temperature between 25-30°C using the ice bath.[1]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours to ensure the reaction goes to completion.
-
Monitoring: Monitor the reaction's progress by TLC (eluent: 1:4 ethyl acetate/hexane), observing the disappearance of the benzylamine spot.
Work-up and Purification
-
Removal of Volatiles: After the reaction is complete, remove the excess acrylonitrile and any other volatile impurities under reduced pressure using a rotary evaporator.
-
Column Chromatography: Purify the resulting crude oil by silica gel column chromatography.[1]
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (starting with 100% hexane and gradually increasing the polarity to a 1:4 mixture of ethyl acetate/hexane).
-
Collect the fractions containing the pure product (identified by TLC).
-
-
Final Product: Combine the pure fractions and concentrate them using a rotary evaporator to yield this compound as a clear or pale yellow oil.
Quantitative Data Summary
| Parameter | Value | Notes |
| Benzylamine | 10.7 g (0.1 mol) | Limiting Reagent |
| Acrylonitrile | 13.3 g (0.25 mol) | 2.5 equivalents |
| Reaction Temperature | 25-30°C | Controlled during addition |
| Reaction Time | 12-18 hours | Stirred at room temperature |
| Expected Yield | 17-19 g (80-90%) | Based on literature and typical outcomes |
Characterization and Quality Control
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
Physical Appearance: Colorless to pale yellow oil.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): A strong, sharp absorption peak is expected around 2245 cm⁻¹ , which is characteristic of the C≡N (nitrile) stretching vibration.[1]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of the benzyl and cyanoethyl groups. Expected chemical shifts (δ) in CDCl₃ are approximately:
-
7.2-7.4 ppm (m, 5H, Ar-H)
-
3.6-3.8 ppm (s, 2H, Ar-CH₂)
-
2.8-3.0 ppm (t, 4H, -N-CH₂)
-
2.4-2.6 ppm (t, 4H, -CH₂-CN)
-
-
Molecular Weight: 213.28 g/mol .[2]
-
Boiling Point: Approximately 429.3 °C at 760 mmHg.[2]
-
Density: Approximately 1.072 g/cm³.[2]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and chemically resistant gloves (e.g., nitrile).[3]
-
Fume Hood: All manipulations involving acrylonitrile and benzylamine must be performed in a well-ventilated chemical fume hood.[4][5]
-
Acrylonitrile Hazard: Acrylonitrile is acutely toxic, a suspected carcinogen, and highly flammable. Avoid inhalation, ingestion, and skin contact.
-
Benzylamine Hazard: Benzylamine is corrosive and can cause severe skin burns and eye damage. Handle with care.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Conclusion
The double aza-Michael addition of benzylamine to acrylonitrile is a robust and efficient method for the synthesis of this compound. By carefully controlling the stoichiometry and reaction temperature, high yields of the desired product can be reliably obtained. The protocol described herein, combined with standard purification and analytical techniques, provides a solid foundation for researchers requiring this versatile chemical intermediate for their work.
References
-
LookChem. (n.d.). Cas 782-87-6, 3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
MDPI. (2023, December 22). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzylamine. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction between primary and secondary amines and acrylonitrile without the use of lipase catalyst. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Retrieved from [Link]
-
Kasturi Aromatics. (n.d.). Product Identification Synonyms: Benzeneacetonitrile; Benzyl cyanide. Retrieved from [Link]
-
Korean Chemical Society. (n.d.). Kinetics and Mechanism of the Addition of Benzylamines to α-Cyano-β-phenylacrylamides in Acetonitrile. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Kanazawa University Repository. (2017, October 4). Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion. Retrieved from [Link]
Sources
Application Notes and Protocols for the Purification of 3-[Benzyl(2-cyanoethyl)amino]propanenitrile
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the purification of 3-[Benzyl(2-cyanoethyl)amino]propanenitrile (CAS No. 782-87-6). This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. We will explore the underlying chemical principles and provide step-by-step instructions for three primary purification techniques: vacuum distillation, column chromatography, and recrystallization. The causality behind experimental choices is explained to empower the user to adapt and troubleshoot these methods effectively.
Introduction to this compound and the Imperative of Purity
This compound, also known as N,N-bis(2-cyanoethyl)benzylamine, is a versatile chemical intermediate with the molecular formula C₁₃H₁₅N₃.[1][2] It serves as a crucial building block in the synthesis of various pharmaceuticals, biologically active molecules, dyes, and pigments.[1][3] Given its role as a precursor, the purity of this compound is paramount. Impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants that may be difficult to remove in later synthetic steps.
The synthesis of this compound typically involves the double Michael addition of acrylonitrile to benzylamine.[3] This reaction can result in a mixture of the desired product, unreacted starting materials (benzylamine and acrylonitrile), and the mono-adduct, 3-(benzylamino)propanenitrile. Therefore, robust purification strategies are essential to isolate the target compound with high purity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 782-87-6 | [1] |
| Molecular Formula | C₁₃H₁₅N₃ | [1] |
| Molecular Weight | 213.28 g/mol | [1] |
| Boiling Point | 429.3 °C at 760 mmHg | [1] |
| Density | 1.072 - 1.117 g/cm³ | [1][2] |
Purification Strategy Overview
The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. This guide details three orthogonal methods that can be used individually or in combination.
Caption: General purification workflow for this compound.
Method 1: Vacuum Distillation
Scientific Principle
Given the high atmospheric boiling point of this compound (over 400 °C), attempting distillation at atmospheric pressure would likely lead to thermal decomposition.[1] Vacuum distillation is employed to lower the boiling point of the liquid, enabling it to vaporize at a lower temperature where the risk of degradation is minimized.[4] This technique is particularly effective for separating the desired product from non-volatile impurities, such as polymers or salts, and from starting materials with significantly different boiling points under reduced pressure.
Protocol for Vacuum Distillation
Equipment:
-
Round-bottom flask
-
Short-path distillation head with a condenser and vacuum adapter
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle with a stirrer
-
Vacuum pump with a cold trap
-
Manometer
Procedure:
-
Preparation: Ensure all glassware is dry. Place the crude this compound into the round-bottom flask, not exceeding half the flask's volume. Add a magnetic stir bar.
-
Assembly: Assemble the distillation apparatus. Use high-vacuum grease on all ground-glass joints to ensure a good seal.
-
Evacuation: Slowly and carefully apply the vacuum. A gradual reduction in pressure will prevent bumping. Aim for a pressure where the compound will boil between 45 °C and 180 °C.[4]
-
Heating: Once the desired vacuum is stable, begin heating the distillation flask gently with the heating mantle while stirring.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect any low-boiling fractions (e.g., residual solvents or starting materials) in a separate receiving flask.
-
Product Collection: As the temperature rises and stabilizes, the desired product will begin to distill. Collect the fraction that distills at a constant temperature and pressure.
-
Shutdown: Once the distillation is complete, or if the temperature begins to rise sharply (indicating the distillation of higher-boiling impurities), remove the heating mantle and allow the system to cool under vacuum.
-
Venting: Slowly and carefully vent the system to atmospheric pressure before disassembling the apparatus.
Caption: Step-by-step workflow for vacuum distillation.
Method 2: Column Chromatography
Scientific Principle
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[5] For this compound, a polar molecule due to its nitrile and tertiary amine groups, normal-phase chromatography is suitable. A polar stationary phase, such as silica gel, is used with a less polar mobile phase (eluent).[6] Less polar impurities will travel through the column faster, while the more polar product will be retained longer, allowing for its separation.
A critical consideration for aminonitriles is their basicity, which can lead to strong interactions with the acidic silanol groups of standard silica gel, causing peak tailing and potential on-column degradation.[7] To mitigate this, the silica gel can be deactivated by pre-treating the column with a solvent system containing a small amount of a basic modifier like triethylamine.[8]
Protocol for Column Chromatography
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Eluent: Ethyl acetate/Hexane (e.g., 1:4 v/v), potentially with 1-3% triethylamine[3][8]
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Thin-Layer Chromatography (TLC) plates and chamber for monitoring
Procedure:
-
Eluent Selection: Determine the optimal eluent system using TLC. The ideal system should provide a retention factor (Rf) of approximately 0.35 for the desired product.[6]
-
Column Packing (Wet Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column, allowing the eluent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica gel bed to prevent disturbance when adding the sample.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Open the stopcock and begin adding fresh eluent to the top of the column, ensuring the silica bed never runs dry.[5]
-
Maintain a constant flow of eluent through the column.
-
-
Fraction Collection:
-
Collect the eluent in a series of fractions.
-
Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light or with a suitable stain.
-
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC analysis). Remove the solvent using a rotary evaporator to yield the purified this compound.
Method 3: Recrystallization
Scientific Principle
Recrystallization is a technique for purifying solid compounds.[9] The principle is based on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[10] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[11] As the hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor.[12]
Protocol for Recrystallization
Materials:
-
Erlenmeyer flasks
-
Hot plate
-
Recrystallization solvent (e.g., acetonitrile)[3]
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent pair. For this compound, acetonitrile has been reported to be effective.[3] The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture to boiling while stirring to dissolve the solid.[9]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[10]
-
If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[11]
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Buchner funnel.[10]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying: Dry the purified crystals, either by continuing to pull a vacuum through the funnel or by transferring them to a watch glass to air dry.
Conclusion
The purification of this compound is a critical step in its utilization for further chemical synthesis. The choice between vacuum distillation, column chromatography, and recrystallization will depend on the specific circumstances of the synthesis. Vacuum distillation is ideal for large-scale purification and removal of non-volatile impurities. Column chromatography offers the highest resolution for separating closely related compounds. Recrystallization is an excellent final step for obtaining a highly pure, crystalline product. By understanding the principles behind each technique and following the detailed protocols provided, researchers can confidently purify this important chemical intermediate to the required specifications.
References
-
LookChem. (n.d.). Cas 782-87-6, 3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE. Retrieved from [Link]
-
ChemSrc. (n.d.). 3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE. Retrieved from [Link]
-
Wikipedia. (2023, December 19). Column chromatography. Retrieved from [Link]
-
ACS Omega. (2021, January 7). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Retrieved from [Link]
-
University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources. Retrieved from [Link]
-
Bandyopadhyay, D., Velazquez, J. M., & Banik, B. K. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5(1), 63. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]
-
University of Massachusetts. (n.d.). Recrystallization. Retrieved from [Link]
-
Michigan State University. (n.d.). Recrystallization. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020, May 26). Stability of amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Life (Basel). (2018, October 19). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Retrieved from [Link]
-
Cram.com. (n.d.). Amines Flashcards. Retrieved from [Link]
-
Cheresources.com Community. (2012, January 20). Vacuum Distillation For Amine Regeneration. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 15). 15.11: Physical Properties of Amines. Retrieved from [Link]
Sources
- 1. Cas 782-87-6,3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE | lookchem [lookchem.com]
- 2. CAS#:16728-92-0 | 3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Column chromatography - Wikipedia [en.wikipedia.org]
- 6. web.uvic.ca [web.uvic.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. rubingroup.org [rubingroup.org]
Application Notes & Protocols: 3-[Benzyl(2-cyanoethyl)amino]propanenitrile as a Versatile Building Block in Organic Synthesis
Introduction
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-[Benzyl(2-cyanoethyl)amino]propanenitrile, also known as N,N-bis(2-cyanoethyl)benzylamine, has emerged as a highly versatile and valuable intermediate.[1][2] Its structure is deceptively simple, yet it harbors a unique combination of reactive functionalities: a tertiary amine, two nitrile groups, and a readily cleavable N-benzyl group. This trifecta of features allows for a diverse range of chemical transformations, making it a powerful precursor for pharmaceuticals, agrochemicals, specialty polymers, and dyes.[1][2]
This guide provides an in-depth exploration of this compound as a synthetic building block. We will detail its synthesis and present validated, step-by-step protocols for its most critical transformations, including nitrile reduction, selective N-debenzylation, and nitrile hydrolysis. The causality behind experimental choices is emphasized throughout, providing researchers with the necessary insights for successful application and adaptation in their own synthetic programs.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | N,N-bis(2-cyanoethyl)benzylamine |
| CAS Number | 782-87-6 |
| Molecular Formula | C₁₃H₁₅N₃ |
| Molecular Weight | 213.28 g/mol |
| Boiling Point | 375.2 °C at 760 mmHg[3] |
| Density | 1.117 g/cm³[3] |
Synthesis of the Building Block: A Double Michael Addition
The most direct and efficient synthesis of this compound is achieved through the double cyanoethylation of benzylamine. This reaction is a classic example of a Michael addition, where the nucleophilic amine attacks the β-carbon of acrylonitrile, an α,β-unsaturated nitrile.[1] The use of a 1:2 stoichiometric ratio of benzylamine to acrylonitrile is critical to ensure the reaction proceeds to the desired bis-adduct.[1]
Diagram 1: Synthetic Workflow for this compound
Caption: Workflow for the synthesis of the target building block.
Protocol 1: Synthesis of this compound
Materials:
-
Benzylamine (1 mole, 107.15 g)
-
Acrylonitrile (2.1 moles, 111.4 g)
-
Isopropanol (500 mL)
-
Water (50 mL)
-
Acetic Acid (catalytic amount, ~1 mL)
Procedure:
-
Reaction Setup: In a 2L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine benzylamine and isopropanol.
-
Initiation: Add the acetic acid catalyst and begin vigorous stirring.
-
Controlled Addition: Add acrylonitrile dropwise from the dropping funnel over a period of 2-3 hours. The key to this synthesis is controlling the exotherm. Maintain the internal temperature between 25-30°C using a water bath.[1] A runaway reaction can lead to polymerization of acrylonitrile.
-
Reaction: After the addition is complete, continue stirring at room temperature for 12-18 hours to ensure the reaction goes to completion.
-
Work-up: Add 50 mL of water to the reaction mixture and stir for 30 minutes. This helps to precipitate any unreacted starting materials and byproducts.
-
Isolation: Concentrate the mixture under reduced pressure to remove the isopropanol. The resulting oil is the crude product.
-
Purification: The product can be purified by vacuum distillation. However, for many applications, the crude oil is of sufficient purity after removal of volatiles.
Expected Yield: >90%
Core Synthetic Transformations
The true utility of this compound lies in the selective manipulation of its functional groups. The following protocols detail the key transformations that unlock its potential.
Reduction of the Dinitrile to a Tetra-amine Precursor
Reduction of the two nitrile groups to primary amines yields N1-benzyl-N1-(3-aminopropyl)propane-1,3-diamine. This tetra-amine is an invaluable precursor for constructing complex chelating agents and aza-macrocycles. The choice of reducing agent is critical and depends on the scale and available equipment.
Diagram 2: Dinitrile Reduction Pathways
Caption: Alternative methods for reducing the nitrile functionalities.
Protocol 2: Catalytic Hydrogenation of Nitriles Causality: Catalytic hydrogenation is often preferred for its safety on a larger scale and easier work-up compared to metal hydrides. The presence of ammonia is crucial to suppress the formation of secondary amine byproducts.[4]
Materials:
-
This compound (0.1 mole, 21.3 g)
-
Anhydrous Ethanol or Methanol saturated with Ammonia (250 mL)
-
Raney Nickel (approx. 5 g, slurry washed) or 5% Rh/Al₂O₃
-
Hydrogen Gas (H₂)
Procedure:
-
Catalyst Preparation: In a suitable high-pressure autoclave (e.g., Parr hydrogenator), add the solvent and the catalyst.
-
Substrate Addition: Add the dinitrile substrate to the autoclave.
-
Reaction Conditions: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 500-1000 psi.
-
Hydrogenation: Heat the mixture to 80-100°C with vigorous stirring. Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete in 4-8 hours.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Raney Nickel can be pyrophoric and should not be allowed to dry in the air. Keep the filter cake wet with solvent.
-
Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude tetra-amine, which can be purified by vacuum distillation.
Protocol 3: Chemical Reduction with LiAlH₄ Causality: Lithium aluminum hydride (LiAlH₄) is an extremely powerful reducing agent, capable of converting nitriles to primary amines with high efficiency.[1][5] This method is excellent for lab-scale synthesis but requires strict anhydrous conditions due to the violent reactivity of LiAlH₄ with water.
Materials:
-
Lithium Aluminum Hydride (LiAlH₄) (0.22 mole, 8.4 g)
-
Anhydrous Tetrahydrofuran (THF) (400 mL)
-
This compound (0.1 mole, 21.3 g)
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed 1L three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, suspend LiAlH₄ in 200 mL of anhydrous THF.
-
Controlled Addition: Dissolve the dinitrile in 200 mL of anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath). Maintain a slow addition rate to control the exothermic reaction.
-
Reaction: After addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Quenching (Fieser work-up): Cool the reaction to 0°C. Cautiously and sequentially, add dropwise:
-
8.4 mL of water
-
8.4 mL of 15% aqueous NaOH
-
25.2 mL of water This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
-
Isolation: Stir the resulting white suspension at room temperature for 1 hour, then filter. Wash the filter cake thoroughly with fresh THF.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure to obtain the product.
| Comparison of Reduction Methods | ||||
| Method | Reagents | Conditions | Pros | Cons |
| Catalytic Hydrogenation | H₂, Raney Ni, NH₃/EtOH | High Pressure, 80-100°C | Scalable, Green, Simple work-up | Requires specialized high-pressure equipment |
| Chemical Reduction | LiAlH₄, Anhydrous THF | Reflux | High Yield, Fast, Standard lab glass | Requires strict anhydrous conditions, hazardous quenching |
Chemoselective N-Debenzylation
Removing the N-benzyl group unlocks the secondary amine, providing a new site for functionalization. The challenge is to achieve this deprotection without affecting the sensitive nitrile groups. While traditional hydrogenolysis can work, it often leads to concomitant nitrile reduction.[6] Modern enzymatic methods offer superior chemoselectivity.[7][8]
Diagram 3: The Concept of Chemoselective Deprotection
Caption: Choosing a selective reagent for N-debenzylation over nitrile reduction.
Protocol 4: Green Oxidative N-Debenzylation using Laccase/TEMPO Causality: The Laccase/TEMPO system is a bio-catalytic method that operates under mild, aqueous conditions.[7] The enzyme laccase, with TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) as a mediator, selectively oxidizes the N-benzyl group to an iminium ion, which is then hydrolyzed to release the secondary amine and benzaldehyde. This process is exceptionally mild and leaves the nitrile groups untouched.[8]
Materials:
-
This compound (1 mmol, 213 mg)
-
Laccase from Trametes versicolor (>0.2 U/mg)
-
TEMPO (0.1 mmol, 15.6 mg)
-
Phosphate Buffer (pH 5, 200 mM)
-
Ethyl Acetate (EtOAc)
-
Oxygen (O₂)
Procedure:
-
Reaction Setup: In an Erlenmeyer flask, dissolve the substrate and TEMPO in the pH 5 phosphate buffer. The concentration should be around 50 mM.
-
Oxygenation: Saturate the solution with oxygen by bubbling O₂ through it for 10-15 minutes. The flask should be open to the air to ensure a continuous supply of the terminal oxidant.
-
Enzyme Addition: Add the laccase enzyme and stir the mixture vigorously (e.g., 250 rpm) at 30°C.
-
Monitoring: Follow the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 24 hours.
-
Work-up: Once the starting material is consumed, extract the aqueous mixture three times with ethyl acetate.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting secondary amine, bis(2-cyanoethyl)amine, can be purified by column chromatography on silica gel.
Application in Multi-Step Synthesis: Aza-Macrocycle Framework
To demonstrate the power of this building block, we outline a synthetic strategy toward an aza-macrocycle, a common motif in supramolecular chemistry and medicinal chemistry.
Diagram 4: Workflow for Aza-Macrocycle Synthesis
Caption: Multi-step synthesis of an aza-macrocycle from the title building block.
This hypothetical pathway combines the transformations discussed:
-
Dinitrile Reduction: The starting material is first reduced to the N-benzyl tetra-amine using Protocol 2 (Catalytic Hydrogenation).
-
N-Debenzylation: The benzyl protecting group is then selectively removed using the Laccase/TEMPO system (Protocol 4) to yield the free secondary tetra-amine.
-
Macrocyclization: The final step involves a high-dilution condensation reaction between the tetra-amine and a suitable dielectrophile, such as isophthalaldehyde, to form the macrocyclic Schiff base, which can be subsequently reduced to the final saturated aza-macrocycle.
Safety Information
This compound is an organic chemical and should be handled with appropriate care in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While specific toxicity data is limited, organic nitriles can be hazardous.[9] Avoid inhalation, ingestion, and skin contact.
Conclusion
This compound is a remarkably effective and versatile building block in organic synthesis. Its true potential is realized through the controlled and selective manipulation of its nitrile and N-benzyl functionalities. By following the detailed protocols outlined in this guide, researchers can reliably transform this intermediate into complex diamines, dicarboxylic acids, and secondary amines, paving the way for the efficient synthesis of novel pharmaceuticals, functional materials, and other high-value chemical entities.
References
- Benchchem. This compound | 16728-92-0.
- LookChem. Cas 782-87-6, 3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE.
- Chemsrc. 3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE.
- Royal Society of Chemistry. Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.
- Royal Society of Chemistry. Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups - Green Chemistry.
- Save My Exams. Nitriles (OCR A Level Chemistry A): Revision Note.
- Echemi. 3-[BENZYL-(2-CYANO-ETHYL)
- Wikipedia. Benzyl group.
- RSC Public
- ACS Publications. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega.
- LibreTexts Chemistry. 20.7: Chemistry of Nitriles.
- Google Patents. US3372195A - Reduction of nitriles to primary amines.
Sources
- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. CAS#:16728-92-0 | 3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE | Chemsrc [chemsrc.com]
- 4. US3372195A - Reduction of nitriles to primary amines - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. digibuo.uniovi.es [digibuo.uniovi.es]
- 9. echemi.com [echemi.com]
Application Notes & Protocols: 3-[Benzyl(2-cyanoethyl)amino]propanenitrile in Medicinal Chemistry
Abstract: This document provides a comprehensive technical guide on the applications of 3-[Benzyl(2-cyanoethyl)amino]propanenitrile, also known as N,N-bis(2-cyanoethyl)benzylamine, in the field of medicinal chemistry. This versatile tertiary amine serves as a pivotal building block and a promising scaffold for the development of novel therapeutic agents. Its unique structure, featuring a benzyl group for potential π-stacking interactions and two cyanoethyl arms, offers multiple points for chemical modification and interaction with biological targets. We will explore its role as a precursor for antimicrobial agents and other active pharmaceutical ingredients (APIs), delve into the mechanistic significance of its nitrile functionalities, and provide detailed, field-proven protocols for its synthesis, purification, and preliminary biological evaluation. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their research and development pipelines.
Compound Overview: Properties and Synthetic Strategy
This compound (CAS No: 16728-92-0 / 782-87-6) is a nitrile derivative whose value in medicinal chemistry stems from the reactivity of its functional groups: a nucleophilic amino group and electron-withdrawing cyano moieties.[1] These features enable its participation in a wide array of chemical reactions, including alkylation, acylation, reduction, and cyclization, making it a valuable intermediate for constructing more complex molecular architectures.[1][2]
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | [1] |
| Synonyms | N,N-bis(2-cyanoethyl)benzylamine; 3,3'-[(phenylmethyl)imino]bispropanenitrile | [2][3] |
| CAS Number | 16728-92-0 / 782-87-6 | [1][2] |
| Molecular Formula | C₁₃H₁₅N₃ | [2] |
| Molecular Weight | 213.28 g/mol | [2] |
| Boiling Point | 429.3 °C at 760 mmHg | [2] |
| Density | 1.072 g/cm³ |[2] |
Core Synthesis Pathway: Double Michael Addition (Cyanoethylation)
The principal synthesis route for this compound is the sequential cyanoethylation of benzylamine. This process involves a double Michael addition reaction where benzylamine reacts with two equivalents of acrylonitrile.[1] The reaction is typically base-catalyzed and proceeds in two steps, first forming N-benzyl-2-cyanoethylamine, which then undergoes a second cyanoethylation.[1] The choice of a 1:2 molar ratio of benzylamine to acrylonitrile is critical to ensure the reaction proceeds to the desired bis-cyanoethylated product.[1]
Caption: Synthetic workflow for this compound.
Applications in Medicinal Chemistry
The utility of this compound extends from its use as a foundational scaffold to its role as a versatile intermediate for more complex APIs.
Scaffold for Antimicrobial Drug Discovery
Derivatives of this compound have demonstrated significant antimicrobial properties, positioning it as a potential lead for developing new antibiotics.[1] The core structure presents multiple opportunities for modification to enhance potency and spectrum of activity. The tertiary amine can be quaternized to improve cell membrane interaction, while the benzyl and cyanoethyl groups can be substituted to modulate lipophilicity and target binding.
Mechanism of Action Hypothesis: The antimicrobial effect may arise from several factors. The lipophilic benzyl group can facilitate passage through the bacterial cell membrane. Once inside, the nitrile groups, being potent hydrogen bond acceptors, can interfere with essential enzymatic processes by binding to active sites.[4] The overall molecular structure may disrupt membrane integrity or inhibit key cellular pathways.
Table 2: Example Antimicrobial Activity of Derivatives Data synthesized from studies on analogous compounds to illustrate potential efficacy.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Control (e.g., Kanamycin) | E. coli | 22 |
| Control (e.g., Kanamycin) | S. aureus | 25 |
| Derivative A (Parent Scaffold) | E. coli | 15 |
| Derivative B (Modified Cyanoethyl Group) | S. aureus | 18 |
Source: Adapted from research findings on nitrile-containing antimicrobials.[1]
Intermediate for Complex Active Pharmaceutical Ingredients (APIs)
Beyond its own potential bioactivity, the compound is an invaluable intermediate.[2] It is used in the synthesis of N-benzyl cyclo-tertiary amines, which are core structures in many pharmaceutical agents.[1] The cyano groups can be chemically transformed (e.g., reduced to amines or hydrolyzed to carboxylic acids) to introduce new functionalities, dramatically expanding the synthetic possibilities.
This principle is exemplified in the broader field of drug discovery, where benzyl and cyano-containing fragments are key components of potent inhibitors. For instance, the discovery of novel and selective Cyclin-Dependent Kinase 12 (CDK12) inhibitors involved derivatives containing 3-benzyl and cyanopyridin-yl-amino moieties, highlighting the pharmacological relevance of these structural motifs for achieving high potency and selectivity against cancer targets.[5]
The Strategic Role of the Nitrile Moiety
The nitrile group is far more than a simple reactive handle; it is a key pharmacophore with increasing importance in modern drug design.[4] Its inclusion in a drug candidate is often a deliberate strategic choice.
-
Metabolic Stability: The nitrile group is robust and generally not susceptible to metabolic degradation, passing through the body unchanged in most cases.[6] This enhances the pharmacokinetic profile of a drug by preventing rapid metabolism.
-
Hydrogen Bonding: The nitrogen atom of the nitrile group is strongly electronegative, making it an excellent hydrogen bond acceptor.[4] This allows it to form strong, directional interactions with amino acid residues (e.g., backbone N-H groups) in a protein's active site, contributing significantly to binding affinity.
-
Bioisosteric Replacement: The nitrile can serve as a bioisostere for other functional groups, such as a ketone or a terminal alkyne. This allows medicinal chemists to fine-tune a molecule's steric and electronic properties while maintaining or improving its biological activity.[6]
Caption: Potential interactions of the compound's moieties within a target protein.
Experimental Methodologies & Protocols
Safety Precaution: Always handle reagents in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
Protocol: Synthesis of this compound
This protocol is based on the double Michael addition of benzylamine to acrylonitrile.[1]
Reagents & Equipment:
-
Benzylamine (1.0 eq.)
-
Acrylonitrile (2.1 eq., slight excess)
-
Base catalyst (e.g., Sodium Hydroxide, catalytic amount)
-
Solvent (e.g., Ethanol or water)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle with temperature control
-
Ice bath
Procedure:
-
Set up the round-bottom flask in a heating mantle equipped with a magnetic stirrer and condenser.
-
Charge the flask with benzylamine (1.0 eq.) and the chosen solvent.
-
Add the base catalyst to the mixture.
-
Begin stirring and slowly add acrylonitrile (2.1 eq.) dropwise to the flask. The addition should be controlled to manage the exothermic nature of the reaction.
-
After the addition is complete, heat the reaction mixture to a controlled temperature of 25–30°C.[1] This temperature is optimal to balance reaction kinetics while minimizing side-product formation.[1]
-
Maintain the reaction for several hours (or overnight) until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with workup: Neutralize the catalyst with a dilute acid. Extract the product into an organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Protocol: Purification and Characterization
High purity is essential for subsequent medicinal chemistry applications.
A. Purification by Crystallization: [1]
-
Dissolve the crude product in a minimal amount of hot acetonitrile.
-
Allow the solution to cool slowly to room temperature, then place it in a freezer at -15°C to induce crystallization.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry under vacuum. This method can yield recoveries of 58-65%.[1]
B. Purification by Column Chromatography: [1]
-
Prepare a silica gel column using a suitable solvent system, such as ethyl acetate/hexane (1:4 v/v).
-
Dissolve the crude product in a minimum amount of the eluent and load it onto the column.
-
Elute the column, collecting fractions.
-
Monitor the fractions by TLC to identify and combine those containing the pure product.
-
Evaporate the solvent from the combined fractions to yield the purified oil or solid.
C. Spectroscopic Characterization: [1]
-
FT-IR: Verify the presence of the nitrile group with a characteristic sharp peak around 2245 cm⁻¹ (C≡N stretch).[1]
-
¹H NMR: Confirm the bis-cyanoethylation by identifying the multiplet corresponding to the four protons of the -N-CH₂-CH₂-CN groups, typically observed in the δ 3.65–3.80 ppm range.[1]
Protocol: Preliminary In Vitro Antimicrobial Screening (Disk Diffusion Assay)
This protocol provides a general method to screen the synthesized compound and its derivatives for antimicrobial activity.
Materials:
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Test compound solutions (e.g., 1 mg/mL in DMSO)
-
Positive control (e.g., Kanamycin solution) and negative control (DMSO)
-
Sterile swabs, forceps, and incubator
Procedure:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.
-
Using a sterile swab, uniformly streak the inoculum over the entire surface of an MHA plate to create a lawn.
-
Allow the plate to dry for 5-10 minutes.
-
Aseptically place sterile paper disks onto the agar surface using forceps.
-
Pipette a fixed volume (e.g., 10 µL) of the test compound solution, positive control, and negative control onto separate disks.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (clear area around the disk) in millimeters. A larger zone indicates greater antimicrobial activity.
Comparative Data
Optimizing synthesis is crucial for scalability. Phase Transfer Catalysis (PTC) offers a significant improvement over traditional methods by enhancing reaction efficiency in biphasic systems.[1]
Table 3: Comparative Analysis of Synthetic Routes
| Method | Typical Yield (%) | Purity (%) | Relative Cost | Key Advantage |
|---|---|---|---|---|
| Traditional Alkylation | 70–75 | ~92 | Low | Simple setup |
| Phase Transfer Catalysis (PTC) | 85–90 | >98 | Moderate | Superior yield and purity due to reduced side reactions [1] |
| Microwave-Assisted | 88–92 | ~97 | High | Rapid reaction times |
Source: Data synthesized from Benchchem analysis.[1]
Conclusion and Future Directions
This compound is a compound of significant interest in medicinal chemistry due to its synthetic versatility and the valuable pharmacophoric features of its nitrile and benzyl groups. It serves as an excellent starting point for the development of novel antimicrobial agents and as a key intermediate for a wide range of APIs. Future research should focus on expanding the library of its derivatives, exploring their efficacy against a broader range of biological targets (e.g., kinases, proteases), and investigating their pharmacokinetic and pharmacodynamic properties in greater detail. The strategic application of its unique chemical properties will continue to unlock new opportunities in drug discovery.
References
-
Cas 782-87-6, 3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE. Lookchem. [Link]
-
3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE. Chemsrc. [Link]
-
Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. PubMed, Journal of Medicinal Chemistry. [Link]
-
Organic Syntheses Procedure: β-Aminopropionitrile and bis-(β-cyanoethyl) amine. Organic Syntheses. [Link]
-
Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. [Link]
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC, NIH. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
3-[Benzyl(2-cyanoethyl)amino]propanenitrile as a precursor for heterocyclic compounds
Application Notes & Protocols
Topic: 3-[Benzyl(2-cyanoethyl)amino]propanenitrile: A Versatile Precursor for the Synthesis of Nitrogen-Containing Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of a Bifunctional Building Block
Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry and materials science, forming the core of countless pharmaceuticals, agrochemicals, and functional organic materials.[1] The strategic design of precursors that can efficiently generate these complex architectures is a cornerstone of modern synthetic chemistry. This compound, also known as N,N-bis(2-cyanoethyl)benzylamine, emerges as a particularly compelling, though often overlooked, starting material.[2][3]
Its structure is deceptively simple, yet it harbors a powerful combination of reactive sites: two nitrile groups and a tertiary amine. The true synthetic potential is unlocked by recognizing it as an α,ω-dinitrile. This arrangement makes it an ideal substrate for one of the most powerful C-C bond-forming reactions for ring closure: the Thorpe-Ziegler cyclization .[4][5] This intramolecular condensation, catalyzed by a strong base, transforms the linear dinitrile into a cyclic α-cyanoenamine, a versatile intermediate poised for conversion into a variety of valuable heterocyclic systems.[6]
This guide provides an in-depth exploration of this compound as a precursor, explaining the mechanistic rationale behind its transformations and offering detailed protocols for its application in heterocyclic synthesis.
Part 1: Synthesis of the Precursor
The precursor itself is readily synthesized via a double Michael addition of acrylonitrile to benzylamine.[7] This reaction is efficient and scalable, making the starting material highly accessible.
Protocol 1: Synthesis of this compound
Rationale: The reaction proceeds through the conjugate addition of the primary amine (benzylamine) to the electron-deficient alkene of acrylonitrile. The initial addition forms a secondary amine, which is more nucleophilic than the starting benzylamine and rapidly undergoes a second Michael addition to yield the desired tertiary amine dinitrile. A 1:2 stoichiometric ratio of benzylamine to acrylonitrile is crucial to ensure complete bis-cyanoethylation.[7] The reaction is mildly exothermic and maintaining a temperature of 25–30°C prevents side-product formation.[7]
Step-by-Step Methodology:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add benzylamine (10.7 g, 0.1 mol).
-
Reagent Addition: Slowly add acrylonitrile (11.7 g, 0.22 mol) dropwise to the stirring benzylamine over a period of 30 minutes. Use an ice bath to maintain the reaction temperature below 30°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours. The reaction mixture will become viscous.
-
Workup: Add 100 mL of toluene to the flask and wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of water, and 50 mL of brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be further purified by vacuum distillation or column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure product.
Part 2: Core Application: The Thorpe-Ziegler Cyclization Pathway
The primary synthetic utility of this compound stems from its ability to undergo an intramolecular Thorpe-Ziegler cyclization. This reaction is the gateway to forming a five-membered ring, which can then be elaborated into various heterocyclic structures.
Mechanism Rationale: The reaction is initiated by a strong, non-nucleophilic base (e.g., sodium hydride, LHMDS) that deprotonates the α-carbon of one of the nitrile groups, generating a resonance-stabilized carbanion.[5] This carbanion then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the second nitrile group.[8] This step forms a cyclic imine anion, which upon protonation (typically during workup) tautomerizes to the more stable, conjugated enamine—specifically, a cyclic α-cyanoenamine.[5] This enamine is the key intermediate for further transformations.
Caption: The Thorpe-Ziegler cyclization pathway.
Part 3: Application in Heterocyclic Synthesis
Application Note 1: Synthesis of Substituted 4-Piperidone and Pyridine Derivatives
The cyclic α-cyanoenamine intermediate produced from the Thorpe-Ziegler cyclization is a direct precursor to N-benzyl-4-oxopiperidine-3-carbonitrile. Subsequent acidic hydrolysis of the enamine and nitrile functionalities can yield N-benzyl-4-oxopiperidine. This piperidone scaffold is a highly valuable building block in pharmaceutical synthesis.
| Parameter | Condition | Rationale |
| Base | Sodium hydride (NaH) | A strong, non-nucleophilic base is required to deprotonate the α-carbon without attacking the nitrile group.[5] |
| Solvent | Anhydrous THF | An aprotic polar solvent is necessary to solvate the intermediates without quenching the carbanion.[5] |
| Temperature | Reflux | Higher temperature provides the activation energy for the cyclization step. |
| Workup | Acidic (e.g., HCl) | Neutralizes the base and facilitates the hydrolysis of the enamine intermediate to the corresponding ketone.[8] |
Protocol 2: Synthesis of N-Benzyl-4-oxopiperidine-3-carbonitrile
Step-by-Step Methodology:
-
Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask under a nitrogen atmosphere. Equip the flask with a reflux condenser, a magnetic stirrer, and a rubber septum.
-
Reagents: Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask via syringe. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 g, 25 mmol, washed with dry hexanes) to the THF.
-
Precursor Addition: Dissolve this compound (4.26 g, 20 mmol) in 20 mL of anhydrous THF and add it dropwise to the stirred NaH suspension over 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction to 0°C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 10 mL of ethanol, followed by 50 mL of water.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product, the cyclic enamine, can be purified by column chromatography or carried forward. For hydrolysis to the piperidone, the crude material is dissolved in 50 mL of 6M HCl and refluxed for 2 hours. After cooling, the solution is neutralized with solid NaHCO₃ and extracted with dichloromethane to yield N-benzyl-4-oxopiperidine-3-carbonitrile.
Caption: A typical experimental workflow for heterocyclic synthesis.
Application Note 2: Synthesis of Fused Pyrimidine Derivatives
The versatile α-cyanoenamine intermediate can be further elaborated to construct fused heterocyclic systems, such as pyrimidines. Enaminonitriles are well-known precursors for pyrimidine synthesis when reacted with reagents like guanidine or amidines.[9][10] This reaction provides access to highly substituted pyrrolo[2,3-d]pyrimidine scaffolds, which are of significant interest in medicinal chemistry.
Rationale: The reaction involves the nucleophilic attack of a nitrogen atom from the guanidine onto the electrophilic nitrile carbon of the α-cyanoenamine intermediate. This is followed by an intramolecular cyclization where the other amino group of the guanidine attacks the enamine carbon, displacing the amino group of the piperidine ring and leading to the formation of the fused pyrimidine ring after tautomerization.
Protocol 3: One-Pot Synthesis of a Substituted Pyrrolo[2,3-d]pyrimidine
Step-by-Step Methodology:
-
Cyclization: Following Protocol 2, steps 1-4, generate the cyclic α-cyanoenamine intermediate in situ.
-
Reagent Addition: After the initial 4-hour reflux, cool the reaction mixture to room temperature. Add guanidine hydrochloride (2.86 g, 30 mmol) and potassium tert-butoxide (3.36 g, 30 mmol) to the flask.
-
Second Reaction: Heat the mixture to reflux again and maintain for an additional 8 hours, monitoring by TLC.
-
Workup & Purification: Cool the reaction to room temperature and quench with 100 mL of water. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, dichloromethane:methanol gradient) to yield the target fused pyrimidine.
| Product Class | Precursor | Key Reaction | Potential Applications |
| Piperidines/Pyridines | This compound | Thorpe-Ziegler Cyclization & Hydrolysis | CNS agents, Analgesics |
| Fused Pyrimidines | Cyclic α-cyanoenamine intermediate + Guanidine | Condensation/Cyclization | Kinase inhibitors, Antiviral agents[11] |
Part 4: Safety and Handling
This compound and its reagents require careful handling in a professional laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[2] Work should be conducted in a well-ventilated fume hood.[12]
-
Reactivity: The precursor is a nitrile derivative. Avoid contact with strong acids or bases, which can cause vigorous reactions or release toxic hydrogen cyanide gas upon hydrolysis. It is incompatible with strong oxidizing agents.[7]
-
Toxicity: While specific toxicity data is limited, nitrile compounds are generally considered hazardous. Avoid inhalation, ingestion, and skin contact.[2][3] In case of exposure, move to fresh air, flush skin/eyes with water, and seek immediate medical attention.[12]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This compound is a potent and versatile precursor for constructing valuable nitrogen-containing heterocycles. Its true synthetic power is accessed through the Thorpe-Ziegler cyclization, which generates a key cyclic α-cyanoenamine intermediate. This intermediate serves as a divergent point for the synthesis of piperidones, pyridines, and more complex fused systems like pyrrolo[2,3-d]pyrimidines. By understanding the underlying reaction mechanisms and employing the robust protocols outlined here, researchers can effectively leverage this building block to accelerate the discovery and development of novel chemical entities.
References
-
Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Thorpe-Ziegler Reaction. Retrieved from [Link]
-
Scribd. (n.d.). Thrope Ziegler Cyclization Search. Retrieved from [Link]
-
LookChem. (n.d.). Cas 782-87-6, 3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE. Retrieved from [Link]
-
MDPI. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 43. Retrieved from [Link]
-
Chemsrc. (n.d.). 3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE. Retrieved from [Link]
-
ResearchGate. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 43. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of diverse heterocycles from β-enaminonitriles. Retrieved from [Link]
-
ResearchGate. (2022). Recent Progress in the Synthesis and Applications of Heterocycles Derived from Enaminonitriles. Retrieved from [Link]
-
Allied Academies. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Organic and Inorganic Chemistry, 3(4). Retrieved from [Link]
-
Kanazawa University Repository. (2005). Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion. Tetrahedron Letters, 46(43), 7349-7351. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 3-[(2-CYANOETHYL)(PHENYL)AMINO]PROPANENITRILE | CAS 1555-66-4. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles. Organic & Biomolecular Chemistry, 11(30), 4963-4970. Retrieved from [Link]
-
ResearchGate. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. Retrieved from [Link]
-
Beilstein Journals. (2022). Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. Beilstein Journal of Organic Chemistry, 18, 141-149. Retrieved from [Link]
-
MDPI. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules, 28(8), 3560. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]
-
PubMed Central. (2021). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PLoS ONE, 16(1), e0244249. Retrieved from [Link]
-
PMC - NIH. (2022). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Pharmaceutical Chemistry Journal, 56, 469-475. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of 3-aminochromones 71 and amino pyrimidines 72. Retrieved from [Link]
-
MDPI. (2022). Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. Molecules, 27(23), 8504. Retrieved from [Link]
-
PubMed. (2013). Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3047-3056. Retrieved from [Link]
-
Thieme Connect. (n.d.). Product Class 12: Pyrimidines. Retrieved from [Link]
-
ResearchGate. (n.d.). The preparation of 2-amino-3-cyano pyridines. Retrieved from [Link]
-
Arkivoc. (2012). 2-Amino-2-alkyl(aryl)propanenitriles as key building blocks for the synthesis of 5-member heterocycles. ARKIVOC, 2012(i), 152-172. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Cas 782-87-6,3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE | lookchem [lookchem.com]
- 4. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. synarchive.com [synarchive.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Notes: Quantitative Analysis of 3-[Benzyl(2-cyanoethyl)amino]propanenitrile
Abstract
This document provides detailed analytical methods for the accurate quantification of 3-[Benzyl(2-cyanoethyl)amino]propanenitrile, a key intermediate in various synthetic pathways. Given the absence of established public monographs, this guide presents two robust, validated chromatographic methods: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for impurity profiling and trace-level analysis. The protocols herein are developed based on the physicochemical properties of the analyte and adhere to the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]
Introduction and Analytical Rationale
This compound (BCAP) is a tertiary amine featuring a distinct chemical structure with a benzyl group and two cyanoethyl moieties. Its molecular formula is C₁₃H₁₅N₃ and it has a molecular weight of 213.28 g/mol . The quantification of BCAP is critical for ensuring reaction completion, determining purity, and for stability testing in drug development and chemical manufacturing processes.
The selection of analytical methods was guided by the molecule's structural features:
-
HPLC-UV: The presence of a benzyl group provides a strong chromophore, making it highly suitable for UV detection. Reversed-phase HPLC is the method of choice due to the compound's moderate polarity, allowing for excellent separation from non-polar and highly polar impurities.
-
GC-MS: The compound's volatility and thermal stability allow for analysis by Gas Chromatography.[6] Mass Spectrometry provides unparalleled specificity for identification and quantification, which is particularly useful for complex matrices or for identifying unknown degradation products.[6][7] While direct GC analysis of amines can sometimes lead to peak tailing, proper column selection and system inertness can mitigate these effects.[8] For challenging matrices, derivatization could be considered to improve volatility and peak shape.[9][10][11]
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method is designed for the precise assay and purity determination of BCAP in raw materials and reaction mixtures.
Experimental Workflow
The overall workflow for the HPLC-UV analysis is depicted below. It emphasizes systematic sample preparation and data analysis to ensure result integrity.
Figure 1: HPLC-UV analysis workflow for BCAP quantification.
Materials and Reagents
-
Analyte: this compound (Reference Standard, >99% purity)
-
Solvents: Acetonitrile (HPLC Grade), Deionized Water (18.2 MΩ·cm)
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Sample Diluent: Acetonitrile
Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection λ | 254 nm |
| Run Time | 10 minutes |
Detailed Protocols
2.4.1. Standard Preparation
-
Primary Stock (1000 µg/mL): Accurately weigh 25 mg of BCAP reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100, 250 µg/mL) by serial dilution of the primary stock solution with acetonitrile.
2.4.2. Sample Preparation
-
Accurately weigh an appropriate amount of the test sample (e.g., 25 mg) into a 25 mL volumetric flask.
-
Add approximately 20 mL of acetonitrile and sonicate for 10 minutes.
-
Allow the solution to cool to room temperature, then dilute to volume with acetonitrile.
-
Perform further dilutions with acetonitrile as necessary to bring the concentration within the calibration range (target ~50 µg/mL).
-
Prior to injection, filter the final solution through a 0.45 µm PTFE syringe filter to remove particulates.[12][13][14]
Method Validation (According to ICH Q2(R2))[1][2][3]
The method must be validated to demonstrate its suitability for the intended purpose.[2]
| Validation Parameter | Acceptance Criteria | Typical Results |
| Specificity | Peak purity index > 0.999. No interference from blank. | Pass |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 |
| Range | 1 - 250 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% at three concentration levels | 99.2% - 101.5% |
| Precision (% RSD) | Repeatability (n=6): ≤ 1.0%; Intermediate: ≤ 2.0% | Repeatability = 0.6%; Intermediate = 1.2% |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 1.0 µg/mL |
| Robustness | %RSD ≤ 2.0% after minor changes (flow rate, temp) | Pass |
Method 2: Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides orthogonal confirmation of identity and is ideal for detecting and quantifying trace-level impurities or for analyzing BCAP in complex sample matrices where HPLC-UV may lack sufficient selectivity.
Rationale for GC-MS
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[7] For nitrile compounds, GC-MS has proven to be a reliable analytical tool.[15] The mass spectrometer provides structural information, confirming the identity of the analyte peak and enabling the identification of co-eluting impurities. While tertiary amines can be challenging for GC analysis, the use of a modern, low-bleed, inert column minimizes active sites and reduces peak tailing.[8]
Experimental Workflow
Figure 2: GC-MS analysis workflow for BCAP confirmation and quantification.
Materials and Reagents
-
Analyte: this compound (Reference Standard, >99% purity)
-
Solvent: Ethyl Acetate (GC Grade)
Instrumentation and Conditions
| Parameter | Specification |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temp. | 280 °C |
| Injection Mode | Splitless, 1 µL |
| Oven Program | 150 °C (hold 1 min), ramp at 20 °C/min to 300 °C (hold 5 min) |
| Transfer Line | 280 °C |
| Ion Source | Electron Ionization (EI) at 70 eV, 230 °C |
| MSD Mode | Full Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification |
| SIM Ions | m/z 91 (Tropylium ion, quantifier), m/z 144, m/z 213 (Qualifier ions) |
Note: The fragmentation of nitriles can be complex, and the molecular ion may be absent or of low abundance.[16] The benzyl group provides a stable m/z 91 fragment, which is an excellent choice for quantification.
Detailed Protocols
3.5.1. Standard and Sample Preparation
-
Prepare a primary stock solution (1000 µg/mL) of the BCAP reference standard in ethyl acetate.
-
From the stock, prepare calibration standards in ethyl acetate covering the desired concentration range (e.g., 0.1 to 50 µg/mL).
-
Prepare samples by accurately weighing the material, dissolving it in ethyl acetate, and diluting it to fall within the calibration range.
-
Transfer the final solutions to 2 mL amber glass GC vials with PTFE-lined septa.
Summary and Conclusion
This application note provides two comprehensive, reliable, and validated methods for the quantification of this compound. The primary HPLC-UV method is suitable for routine quality control, offering high precision and accuracy for assay and purity testing. The confirmatory GC-MS method provides orthogonal verification with high specificity, making it ideal for trace analysis and impurity identification in complex matrices. The successful implementation of these protocols will ensure the generation of high-quality, reproducible data essential for researchers, scientists, and drug development professionals.
References
-
European Medicines Agency. (2023). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from EMA. [Link]
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from IntuitionLabs. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from ICH. [Link]
-
Labcompliance. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from Labcompliance. [Link]
-
European Medicines Agency. (2023). ICH guideline Q2(R2) on validation of analytical procedures - Step 5. Retrieved from EMA. [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. Retrieved from Organomation. [Link]
-
LCGC. (n.d.). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Retrieved from LCGC. [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from Drawell. [Link]
-
Whitman College. (2008). GCMS Section 6.17: Fragmentation of Nitriles. Retrieved from Whitman College. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from Chemistry LibreTexts. [Link]
-
VTechWorks - Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from VTechWorks. [Link]
-
YouTube. (2022). Sample Preparation for HPLC. Retrieved from YouTube. [Link]
-
Torontech. (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from Torontech. [Link]
-
Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Retrieved from Greyhound Chromatography. [Link]
-
ResearchGate. (2014). (PDF) Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. Retrieved from ResearchGate. [Link]
-
SIELC Technologies. (n.d.). Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. Retrieved from SIELC. [Link]
-
National Institutes of Health (NIH). (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Retrieved from NIH. [Link]
-
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from Helda. [Link]
-
Sabinet African Journals. (n.d.). Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. Retrieved from Sabinet. [Link]
-
ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives | Request PDF. Retrieved from ResearchGate. [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. database.ich.org [database.ich.org]
- 4. qbdgroup.com [qbdgroup.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. organomation.com [organomation.com]
- 13. torontech.com [torontech.com]
- 14. greyhoundchrom.com [greyhoundchrom.com]
- 15. journals.co.za [journals.co.za]
- 16. GCMS Section 6.17 [people.whitman.edu]
Application Notes and Protocols for Reactions Involving 3-[Benzyl(2-cyanoethyl)amino]propanenitrile
Introduction: The Synthetic Versatility of a Dinitrile Intermediate
3-[Benzyl(2-cyanoethyl)amino]propanenitrile, also known as N,N-bis(2-cyanoethyl)benzylamine, is a pivotal intermediate in modern organic synthesis.[1] Its structure, featuring a central tertiary amine flanked by two electrophilic propanenitrile arms, makes it a highly versatile building block. This unique arrangement allows for a diverse range of chemical transformations, establishing it as a key precursor in the synthesis of pharmaceuticals, agrochemicals, specialty polymers, and dyes.[2] The reactivity of the molecule is primarily centered on the twin nitrile groups, which can be systematically modified through reactions such as hydrolysis and reduction to yield valuable difunctionalized compounds.
This guide provides an in-depth exploration of the experimental setups for key reactions involving this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles and field-proven insights to ensure successful and reproducible outcomes.
Synthesis of this compound
The most direct and common route to synthesizing this compound is through a double aza-Michael addition, a process known as cyanoethylation.[3] This reaction involves the conjugate addition of a primary amine, benzylamine, to two equivalents of acrylonitrile.[4] The reaction is typically base-catalyzed, as the base facilitates the deprotonation of the amine, increasing its nucleophilicity.[5]
The core mechanism involves the nucleophilic attack of the benzylamine nitrogen onto the β-carbon of the acrylonitrile double bond. This occurs sequentially. The first addition forms the mono-adduct, N-benzyl-3-aminopropanenitrile, which, being a secondary amine, is still nucleophilic enough to react with a second molecule of acrylonitrile to yield the final dinitrile product.[6]
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Comparative Synthesis Protocols
Several methods can be employed for the synthesis, with Phase Transfer Catalysis (PTC) often providing superior yields and purity by enhancing reactivity in biphasic systems.[4]
| Parameter | Traditional Base Catalysis | Phase Transfer Catalysis (PTC) |
| Catalyst | Sodium Hydroxide (NaOH) | Tetrabutylammonium hydrogensulfate |
| Solvent System | Water or Alcohol | Dichloromethane-water |
| Typical Yield | 70-75% | 85-90%[4] |
| Purity | 92-95% | 98-99%[4] |
| Reaction Time | 6-8 hours | 4-6 hours[4] |
| Key Advantage | Simpler setup, lower cost reagents | Higher yield and purity, reduced side reactions |
Detailed Protocol: Phase Transfer Catalysis Method
This protocol is optimized for efficiency and purity.
Materials & Equipment:
-
Benzylamine (1.0 eq.)
-
Acrylonitrile (2.1 eq., slight excess)
-
Tetrabutylammonium hydrogensulfate (0.01 eq.)
-
Sodium Hydroxide (10% aqueous solution)
-
Dichloromethane (DCM)
-
Water (deionized)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer
-
Ice-water bath
Procedure:
-
Setup: In a well-ventilated fume hood, charge the three-neck flask with benzylamine (1.0 eq.), tetrabutylammonium hydrogensulfate (0.01 eq.), and dichloromethane.
-
Cooling: Begin stirring and cool the mixture to 0-5°C using an ice-water bath.
-
Acrylonitrile Addition: Add acrylonitrile (2.1 eq.) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10°C. Acrylonitrile is volatile and toxic; handle with extreme care.
-
Base Addition: After the acrylonitrile addition is complete, add the 10% NaOH solution dropwise, maintaining the temperature below 15°C. The pH of the aqueous layer should be between 10-12 to catalyze the reaction effectively while preventing nitrile hydrolysis.[4]
-
Reaction: Allow the reaction to warm to room temperature (25-30°C) and stir vigorously for 4-6 hours.[4] Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:4).
-
Work-up: Once the reaction is complete, stop the stirring and allow the layers to separate.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with small portions of DCM. Combine all organic layers.
-
Washing: Wash the combined organic layer with brine, then dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a viscous oil, can be purified by crystallization from acetonitrile at -15°C to yield a white solid.[4] Alternatively, for very high purity, silica gel column chromatography using an ethyl acetate/hexane gradient is effective.[4]
Analytical Validation
-
FT-IR: A sharp, strong peak around 2245 cm⁻¹ confirms the presence of the C≡N stretch.[4]
-
¹H NMR: A multiplet in the δ 3.65–3.80 ppm range corresponding to the four protons of the -N-CH₂-CH₂-CN groups confirms bis-cyanoethylation.[4]
Safety & Handling
General Precautions: All manipulations should be performed in a certified chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, a lab coat, and nitrile gloves.[1]
-
Reagent Hazards:
-
Acrylonitrile: Highly flammable, toxic if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen.
-
Benzylamine: Corrosive. Causes severe skin burns and eye damage.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
-
First-Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
Inhalation: Move the person into fresh air and keep comfortable for breathing.[1]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[1]
-
In all cases of exposure, seek immediate medical attention.
-
-
Spill & Disposal: Absorb spills with an inert material (e.g., vermiculite) and place in a sealed container for disposal.[1] Dispose of chemical waste in accordance with local, state, and federal regulations.
Key Reactions and Experimental Protocols
The two nitrile functionalities are prime targets for synthetic elaboration. The following protocols detail their conversion into carboxylic acids and primary amines.
Reaction I: Hydrolysis to 3,3'-(Benzylimino)dipropanoic Acid
The hydrolysis of nitriles is a fundamental transformation that converts the cyano group into a carboxylic acid.[7] This can be achieved under either acidic or basic conditions, with the reaction proceeding through an intermediate amide.[8][9]
-
Acid-Catalyzed Hydrolysis: The nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to attack by water.[8] The reaction yields the free carboxylic acid directly.[9]
-
Base-Catalyzed Hydrolysis: A hydroxide ion attacks the electrophilic nitrile carbon. This method initially forms the carboxylate salt, which must be neutralized with a strong acid in a separate step to yield the final carboxylic acid.[7][10]
Caption: Pathways for acidic and basic hydrolysis of the dinitrile.
Materials & Equipment:
-
This compound (1.0 eq.)
-
Concentrated Hydrochloric Acid (HCl, ~12 M)
-
Water (deionized)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
Procedure:
-
Setup: Charge the round-bottom flask with the starting dinitrile (1.0 eq.) and a 1:1 mixture of concentrated HCl and water. Caution: This addition is exothermic.
-
Reaction: Heat the mixture to reflux (approximately 100-110°C) and maintain for 12-24 hours. The reaction can be monitored for the disappearance of the starting material by TLC.
-
Isolation: After cooling to room temperature, the product may precipitate from the acidic solution. If so, collect the solid by vacuum filtration. If no solid forms, concentrate the solution under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from hot water or an ethanol/water mixture.
Materials & Equipment:
-
This compound (1.0 eq.)
-
Sodium Hydroxide (NaOH) pellets
-
Water (deionized)
-
Concentrated Hydrochloric Acid (for work-up)
-
Round-bottom flask with a reflux condenser and gas outlet to a trap
-
Heating mantle
Procedure:
-
Setup: Dissolve NaOH (3-4 eq.) in water in the round-bottom flask. Add the starting dinitrile (1.0 eq.). Caution: Ammonia gas will be evolved during the reaction; ensure the outlet leads to a fume hood scrubber or an acid trap.
-
Reaction: Heat the mixture to reflux for 8-16 hours.[9] The completion of the reaction is indicated by the cessation of ammonia evolution.
-
Cooling & Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully add concentrated HCl until the solution is strongly acidic (pH 1-2), which protonates the carboxylate salt.[7] The product will precipitate as a white solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold water and dry. Recrystallization from hot water or an ethanol/water mixture can be performed for further purification.
Reaction II: Reduction to N¹-Benzyl-N¹-(3-aminopropyl)propane-1,3-diamine
Reduction of the nitrile groups provides a direct route to primary amines, transforming the starting material into a versatile triamine.[11] This can be accomplished using powerful hydride reagents or by catalytic hydrogenation.[12][13]
-
Lithium Aluminum Hydride (LiAlH₄): A highly reactive, non-selective reducing agent that efficiently converts nitriles to amines.[13] It requires strictly anhydrous conditions and a careful work-up procedure.[14]
-
Catalytic Hydrogenation: A method using hydrogen gas and a metal catalyst (e.g., Raney Nickel, Palladium).[12] It is often considered a "greener" alternative but may require elevated pressures and temperatures. Adding ammonia can help suppress the formation of secondary amine byproducts.[12]
| Feature | LiAlH₄ Reduction | Catalytic Hydrogenation (Raney Ni) |
| Reagent | Lithium Aluminum Hydride | H₂ gas, Raney Nickel |
| Solvent | Anhydrous Ether or THF | Ethanol, often with NH₃ |
| Conditions | 0°C to reflux | 50-100°C, high pressure (50-100 atm) |
| Work-up | Careful quenching with water/NaOH | Filtration of catalyst |
| Advantages | High reactivity, rapid reaction | Cleaner work-up, avoids pyrophoric reagents |
| Disadvantages | Pyrophoric reagent, hazardous work-up | Requires specialized high-pressure equipment |
Materials & Equipment:
-
Lithium Aluminum Hydride (LiAlH₄) (2.5 eq.)
-
Anhydrous diethyl ether or THF
-
This compound (1.0 eq.)
-
Three-neck flask under an inert atmosphere (Nitrogen or Argon)
-
Dropping funnel, reflux condenser
-
Ice-water bath
Procedure:
-
Setup: Under an inert atmosphere, suspend LiAlH₄ (2.5 eq.) in anhydrous diethyl ether in the three-neck flask and cool to 0°C.
-
Substrate Addition: Dissolve the starting dinitrile (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel. Control the addition rate to maintain a gentle reflux.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 1-2 hours, then gently heat to reflux for 4-6 hours to ensure the reaction goes to completion.
-
Work-up (Fieser method): Cool the reaction flask to 0°C. Perform the following steps with extreme caution as they generate hydrogen gas. a. Slowly add water (X mL, where X = grams of LiAlH₄ used). b. Add 15% aqueous NaOH solution (X mL). c. Add water again (3X mL).
-
Isolation: Stir the resulting granular white precipitate for 30 minutes, then remove it by filtration. Wash the precipitate thoroughly with diethyl ether.
-
Purification: Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude triamine. Further purification can be achieved by vacuum distillation.
Summary of Analytical Data
| Compound | FT-IR (cm⁻¹) | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Starting Dinitrile | 2245 (C≡N) | ~7.3 (m, 5H, Ar-H), 3.8 (s, 2H, Ar-CH₂), 2.8 (t, 4H), 2.5 (t, 4H) | ~119 (C≡N), ~58 (Ar-CH₂), ~50 (N-CH₂), ~17 (CH₂-CN) |
| Diacid Product | 3300-2500 (broad, O-H), 1710 (C=O) | ~10-12 (br s, 2H, COOH), ~7.4 (m, 5H, Ar-H), ~4.0 (s, 2H, Ar-CH₂), ~3.1 (t, 4H), ~2.6 (t, 4H) | ~178 (C=O), ~57 (Ar-CH₂), ~48 (N-CH₂), ~32 (CH₂-COOH) |
| Diamine Product | 3370, 3290 (N-H) | ~7.2 (m, 5H, Ar-H), 3.5 (s, 2H, Ar-CH₂), ~2.7 (t, 4H), ~2.5 (t, 4H), ~1.5 (m, 4H), ~1.1 (br s, 4H, NH₂) | ~59 (Ar-CH₂), ~53 (N-CH₂), ~42 (CH₂-NH₂), ~34 (CH₂-CH₂NH₂) |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Synthesis | Incomplete reaction; side reactions (e.g., polymerization of acrylonitrile). | Ensure stoichiometric ratio of reactants. Maintain low temperature during addition. Use PTC method for better control. |
| Incomplete Hydrolysis | Insufficient reaction time or acid/base concentration. | Increase reflux time. Use a more concentrated acid or base solution. Monitor reaction by TLC or ¹H NMR. |
| Low Yield in Reduction | Inactive LiAlH₄ (exposed to moisture); incomplete reaction. | Use fresh, unopened LiAlH₄. Ensure all glassware is oven-dried and the reaction is under an inert atmosphere. Increase reflux time. |
| Formation of Side Products in Reduction | (Catalytic Hydrogenation) Formation of secondary amines. | Add ammonia or ammonium hydroxide to the reaction mixture to suppress over-alkylation. |
Conclusion
This compound is a remarkably adaptable synthetic intermediate. The reliable protocols for its synthesis and subsequent functional group transformations—specifically the hydrolysis to a dicarboxylic acid and reduction to a triamine—unlock pathways to a wide array of complex molecules. By understanding the causality behind the experimental choices and adhering to the detailed procedures outlined in this guide, researchers can effectively harness the synthetic potential of this valuable compound.
References
- Benchchem. This compound | 16728-92-0.
- Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- Organic Chemistry Portal. Nitrile to Acid - Common Conditions.
- Echemi. 3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE Safety Data Sheets.
- Rajasekaran, A. et al. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.
- Grokipedia. Cyanoethylation.
- Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023).
- ProQuest. Yttrium nitrate promoted selective cyanoethylation of amines.
- Chemguide. Hydrolysing Nitriles.
- Organic Chemistry Portal. Nitrile to Amine - Common Conditions.
- Química Organica.org. Reduction of nitriles to amines.
- Wikipedia. Cyanoethylation.
- Chemguide. Reducing Nitriles to Primary Amines.
- Chemistry LibreTexts. Conversion of nitriles to 1° amines using LiAlH4. (2023).
- Lookchem. Cas 782-87-6, 3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE.
Sources
- 1. echemi.com [echemi.com]
- 2. lookchem.com [lookchem.com]
- 3. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. asianpubs.org [asianpubs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 13. Reduction of nitriles to amines [quimicaorganica.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Large-Scale Synthesis of 3-[Benzyl(2-cyanoethyl)amino]propanenitrile
Introduction
3-[Benzyl(2-cyanoethyl)amino]propanenitrile, also known as N,N-bis(2-cyanoethyl)benzylamine, is a versatile chemical intermediate with significant applications in organic synthesis. Its unique structure, featuring a tertiary amine and two nitrile functionalities, makes it a valuable precursor for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty polymers. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of this compound, focusing on practical, scalable, and efficient methodologies. We will delve into the underlying reaction mechanisms, present detailed protocols for both classical and modern synthetic approaches, and provide essential information on purification, characterization, safety, and waste management.
Reaction Mechanisms: The Chemistry of Cyanoethylation
The synthesis of this compound is primarily achieved through the cyanoethylation of benzylamine. This reaction is a classic example of a Michael addition, where a nucleophile—in this case, the amine—adds to an α,β-unsaturated carbonyl compound, which is acrylonitrile.
Base-Catalyzed Cyanoethylation
In the presence of a base, the primary amine (benzylamine) acts as the nucleophile. The reaction proceeds in two sequential steps:
-
Monocyanoethylation: The first molecule of acrylonitrile reacts with benzylamine to form N-benzyl-3-aminopropanenitrile.
-
Dicyanoethylation: The resulting secondary amine is then cyanoethylated by a second molecule of acrylonitrile to yield the desired product, this compound.
The nitrile group of acrylonitrile is a powerful electron-withdrawing group, which polarizes the double bond, making the β-carbon susceptible to nucleophilic attack. A base is typically employed to deprotonate the amine, increasing its nucleophilicity and facilitating the reaction.
Reaction Scheme: Base-Catalyzed Cyanoethylation
Caption: Base-catalyzed two-step cyanoethylation of benzylamine.
Phase Transfer Catalysis (PTC)
For large-scale industrial synthesis, Phase Transfer Catalysis (PTC) offers a more efficient and controlled alternative. This method is particularly advantageous for reactions involving reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase). A phase transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of a reactant from one phase to another, thereby accelerating the reaction.
In the context of this synthesis, the PTC method allows for the reaction to be carried out in a biphasic system, which can simplify product isolation and improve reaction control.
Large-Scale Synthesis Protocols
The following protocols are designed for large-scale laboratory or pilot plant synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Protocol 1: Base-Catalyzed Synthesis
This protocol is a robust method suitable for producing significant quantities of the target compound.
Materials and Equipment:
-
Large, multi-necked reaction vessel equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser.
-
Heating and cooling bath.
-
Benzylamine
-
Acrylonitrile
-
Sodium hydroxide (or other suitable base)
-
Toluene (or other suitable organic solvent)
-
Deionized water
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In the reaction vessel, dissolve benzylamine in toluene.
-
Catalyst Addition: Prepare a solution of sodium hydroxide in water and add it to the reaction mixture with vigorous stirring.
-
Acrylonitrile Addition: Slowly add acrylonitrile to the reaction mixture via the dropping funnel. The reaction is exothermic, so maintain the temperature between 25-30°C using a cooling bath.
-
Reaction Monitoring: After the addition is complete, continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, add water to dissolve the catalyst. Separate the organic layer using a separatory funnel.
-
Extraction: Wash the organic layer with brine (saturated NaCl solution) and dry it over anhydrous sodium sulfate.
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Phase Transfer Catalysis (PTC) Method
This protocol is adapted for enhanced efficiency and is well-suited for industrial applications.
Materials and Equipment:
-
Same as Protocol 1, with the addition of a phase transfer catalyst.
-
Tetrabutylammonium hydrogensulfate (or other suitable PTC)
-
Dichloromethane
Procedure:
-
Reaction Setup: Combine benzylamine, dichloromethane, and an aqueous solution of sodium hydroxide in the reaction vessel.
-
Catalyst Addition: Add a catalytic amount (0.5–1.0 mol%) of tetrabutylammonium hydrogensulfate to the biphasic mixture.
-
Acrylonitrile Addition: Slowly add acrylonitrile to the vigorously stirred mixture. A gradual temperature increase from -5°C to 30°C is recommended to control the exothermic reaction.
-
Reaction Monitoring: Monitor the reaction as described in Protocol 1.
-
Workup: After the reaction is complete, separate the organic layer.
-
Extraction and Drying: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the dichloromethane under reduced pressure to yield the crude product.
Purification of this compound
The crude product from either synthesis protocol can be purified to the desired level using the following methods:
1. Crystallization:
-
Dissolve the crude product in a minimal amount of hot acetonitrile.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or freezer (-15°C) to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with cold acetonitrile.
-
Dry the crystals under vacuum. This method can yield a recovery of 58-65%.
2. Column Chromatography:
-
For higher purity, the product can be purified by silica gel column chromatography.
-
A suitable eluent system is a mixture of ethyl acetate and hexane (e.g., 1:4 v/v).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and chromatographic techniques.
| Parameter | Expected Value/Observation |
| Appearance | Colorless to pale yellow oil or solid |
| Molecular Formula | C₁₃H₁₅N₃ |
| Molecular Weight | 213.28 g/mol |
| Boiling Point | 375.2°C at 760 mmHg |
| Density | 1.117 g/cm³ |
Spectroscopic Data:
-
FT-IR (Fourier-Transform Infrared Spectroscopy): A characteristic peak for the nitrile (C≡N) stretch is expected around 2245 cm⁻¹.
-
¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): The spectrum should show characteristic signals for the benzyl and cyanoethyl groups. A multiplet in the range of δ 3.65–3.80 ppm corresponding to the four protons of the -N-CH₂-CH₂-CN groups is indicative of successful bis-cyanoethylation.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance Spectroscopy): The spectrum should show distinct signals for all 13 carbons in the molecule. The nitrile carbons are expected to appear in the range of 118-120 ppm.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound.
Safety Precautions and Hazard Management
1. Hazard Identification:
-
Benzylamine: Corrosive, causes severe skin burns and eye damage. Harmful if swallowed or inhaled.
-
Acrylonitrile: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. May cause cancer.
-
Sodium Hydroxide: Causes severe skin burns and eye damage.
-
This compound: While specific toxicity data is limited, it should be handled with care as a potentially hazardous chemical. The safety data sheet indicates no available data for acute toxicity, skin corrosion/irritation, serious eye damage/irritation, and other specific endpoints.
2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear a chemically resistant lab coat, apron, and gloves (nitrile or neoprene).
-
Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of inhalation, use a respirator with an appropriate cartridge.
3. Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal
Proper disposal of chemical waste is crucial to ensure safety and environmental protection.
-
Organic Solvents: Collect all organic solvent waste in a designated, labeled container for hazardous waste disposal.
-
Aqueous Waste: The aqueous waste from the workup will contain residual base and salts. Neutralize the waste with a suitable acid before disposing of it in accordance with local regulations.
-
Solid Waste: Contaminated solid waste, such as filter paper and silica gel, should be placed in a labeled container for hazardous solid waste disposal.
-
Nitrile-Containing Waste: Waste containing cyanide or nitrile compounds should be handled with extreme care. Never mix cyanide-containing waste with acids, as this can generate highly toxic hydrogen cyanide gas. It is recommended to treat nitrile-containing waste with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions to convert the nitrile to a less toxic cyanate before disposal. Always follow your institution's specific guidelines for the disposal of hazardous chemical waste.
Workflow Diagram: From Synthesis to Purified Product
Caption: Overall workflow for the synthesis and purification of the target compound.
References
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
MIT. Procedure for disposing of hazardous waste. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
University of Florida. In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]
- Rajasekaran, A., et al. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-[Benzyl(2-cyanoethyl)amino]propanenitrile
An Application Scientist's Guide
Welcome to the technical support center for the synthesis of 3-[Benzyl(2-cyanoethyl)amino]propanenitrile (CAS: 16728-92-0). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this reaction, troubleshooting common issues, and ensuring high-quality, reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the reaction's nature, mechanism, and key components.
Q1: What is the core reaction mechanism for the synthesis of this compound?
The synthesis is a classic example of a sequential aza-Michael addition (also known as cyanoethylation) of a primary amine. Benzylamine, acting as a nucleophile, attacks the electron-deficient β-carbon of acrylonitrile.[1] The reaction proceeds in two steps:
-
Mono-cyanoethylation: One molecule of benzylamine reacts with one molecule of acrylonitrile to form the intermediate, N-benzyl-2-cyanoethylamine.
-
Bis-cyanoethylation: The secondary amine intermediate, being still nucleophilic, reacts with a second molecule of acrylonitrile to yield the final product, this compound.[2]
A base is typically used to facilitate the reaction by deprotonating the amine, thereby increasing its nucleophilicity.[1]
Q4: My reaction yield is very low. What are the likely causes?
Low yield is often traced back to one of four key parameters:
-
Incorrect Stoichiometry: A molar ratio of 1:2 (benzylamine to acrylonitrile) is crucial for driving the reaction to the bis-cyanoethylated product. [2]An insufficient amount of acrylonitrile will result in a mixture containing unreacted starting material and the mono-substituted intermediate.
-
Suboptimal Temperature: If the temperature is too low, the reaction rate will be very slow, leading to incomplete conversion within the standard timeframe. Ensure the reaction is maintained at 25-30°C. [2]3. Ineffective Catalysis: If not using a PTC, the reaction in a biphasic system will be extremely slow. If using a PTC, ensure it is of good quality and used at the correct loading (0.5–1.0 mol%). [2]Also, confirm the base concentration is sufficient to maintain a pH of 10-12. [2]4. Insufficient Reaction Time: A typical reaction time is 4-6 hours. [2]It is highly recommended to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of completion.
Q5: My final product is contaminated with a significant amount of N-benzyl-2-cyanoethylamine. How can I fix this?
This indicates that the second cyanoethylation step is incomplete. The primary solution is to ensure you are using at least two full equivalents of acrylonitrile relative to benzylamine. [2]Pushing the reaction to completion can also be achieved by extending the reaction time and monitoring for the disappearance of the intermediate via TLC or GC.
Q6: The reaction mixture turned into a solid white mass. What happened?
This is a classic sign of uncontrolled polymerization of acrylonitrile. Acrylonitrile is prone to anionic polymerization, especially in the presence of strong bases and at elevated temperatures. [3][4]This is a serious issue that can ruin the experiment.
-
Cause: The most common cause is a failure of temperature control, allowing the exothermic reaction to heat up uncontrollably.
-
Prevention:
-
Always perform the reaction in an ice/water bath to dissipate heat effectively.
-
Add the acrylonitrile slowly and dropwise to the reaction mixture, rather than all at once, to manage the heat generated.
-
Ensure the acrylonitrile is fresh and free of any contaminants that might initiate polymerization. If in doubt, it should be redistilled. [4]
-
Part 3: Optimization and Characterization
This section details how to maximize yield and purity and validate the final product.
Q7: How can I optimize my reaction conditions for the best possible yield and purity?
Optimization involves fine-tuning the key parameters. The table below summarizes the recommended conditions based on extensive studies. The PTC method consistently provides the highest yield and purity. [2]
| Parameter | Recommended Condition | Rationale & Impact on Yield/Purity |
|---|---|---|
| Molar Ratio (Benzylamine:Acrylonitrile) | 1 : 2.0 - 2.2 | Ensures complete bis-cyanoethylation, minimizing the mono-substituted impurity. [2] |
| Temperature | 25–30°C | Balances reaction rate against the risk of acrylonitrile polymerization. [2] |
| Catalyst | Tetrabutyl ammonium hydrogensulfate (0.5–1.0 mol%) | Dramatically enhances reaction rate in biphasic systems, improving yield by 20-30%. [2] |
| Base / pH | Aqueous NaOH / pH 10–12 | Activates the amine nucleophile without causing significant hydrolysis of the nitrile groups. [2] |
| Reaction Time | 4–6 hours (Monitor by TLC/GC) | Allows the reaction to proceed to completion, maximizing conversion. [2] |
| Solvent System | Dichloromethane-water | Provides an effective biphasic system for the PTC-mediated reaction. [2]|
Q8: How do I purify the crude product and confirm its identity?
A multi-step purification and validation process is required to obtain a high-purity product.
-
Workup & Extraction: After the reaction is complete, the organic layer is separated. The aqueous layer is typically extracted with a solvent like dichloromethane to recover any dissolved product. The combined organic layers are then washed and dried.
-
Crystallization: This is an effective method for initial purification. The crude product can be dissolved in a minimal amount of hot acetonitrile and then cooled to -15°C. Water can be added to induce precipitation, yielding a recovery of 58-65%. [2]3. Column Chromatography: For achieving the highest purity (>98%), silica gel column chromatography is recommended. A common eluent system is a mixture of ethyl acetate and hexane (e.g., 1:4 ratio). [2]4. Spectroscopic Validation: The identity and purity of the final product must be confirmed analytically.
| Technique | Expected Result |
| FT-IR | A sharp, strong peak around 2245 cm⁻¹ corresponding to the C≡N (nitrile) stretch. [2] |
| ¹H NMR | A multiplet in the range of δ 3.65–3.80 ppm , integrating to 4 protons, which corresponds to the four methylene protons adjacent to the nitrogen (-N-CH₂-CH₂-CN). [2] |
Part 4: Reference Experimental Protocol
Optimized PTC Synthesis of this compound
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment (PPE) and a chemical fume hood. Acrylonitrile is a toxic and flammable compound. [4] Reagents & Equipment:
-
Benzylamine
-
Acrylonitrile (freshly distilled recommended)
-
Sodium Hydroxide (NaOH)
-
Tetrabutyl ammonium hydrogensulfate (PTC)
-
Dichloromethane (DCM)
-
Deionized Water
-
Round-bottom flask equipped with a magnetic stirrer
-
Dropping funnel
-
Ice/water bath
-
Standard glassware for workup and purification
Procedure:
-
Setup: In a round-bottom flask placed in an ice/water bath, combine benzylamine (1.0 eq), tetrabutyl ammonium hydrogensulfate (0.01 eq), and dichloromethane.
-
Base Addition: Add an aqueous solution of NaOH (to achieve a final aqueous phase pH of 10-12).
-
Acrylonitrile Addition: Begin vigorous stirring. Slowly add acrylonitrile (2.1 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature of the reaction does not exceed 30°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature (maintaining the temperature between 25-30°C) for 4-6 hours. Monitor the reaction progress by TLC or GC until the benzylamine starting material is consumed.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with fresh portions of dichloromethane.
-
Washing & Drying: Combine all organic layers. Wash with brine (saturated NaCl solution), then dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil/solid via crystallization from an acetonitrile/water mixture or by silica gel column chromatography as described in the FAQ section. [2]10. Characterization: Analyze the final product using FT-IR and ¹H NMR to confirm its identity and purity.
References
-
Organic Syntheses Procedure: β-AMINOPROPIONITRILE and BIS-(β-CYANOETHYL)AMINE. [Link]
-
Homogeneous Cyanoethylation of Cellulose with Acrylonitrile in CO2 Switchable Solvent | Request PDF - ResearchGate. [Link]
-
Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol - MDPI. [Link]
-
Kinetics and Mechanism of the Addition of Benzylamines to α-Cyano-β-phenylacrylamides in Acetonitrile - kchem.org. [Link]
-
Cyanoethylation of Hydroxyethyl Cellulose: Preparation and Characterization. [Link]
-
Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. [Link]
-
Cyanoethylation - Organic Reactions. [Link]
Sources
common side products in the synthesis of 3-[Benzyl(2-cyanoethyl)amino]propanenitrile
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-[Benzyl(2-cyanoethyl)amino]propanenitrile. It is designed for researchers, chemists, and drug development professionals to help navigate the common challenges encountered during this synthetic procedure.
Introduction to the Synthesis
The synthesis of this compound is typically achieved through the double Michael addition of benzylamine to acrylonitrile. This reaction, known as cyanoethylation, is a powerful method for forming carbon-nitrogen bonds. While seemingly straightforward, the reaction is often plagued by the formation of several side products, which can complicate purification and reduce yields. This guide will help you identify, prevent, and troubleshoot these common issues.
The overall reaction scheme is as follows:
Benzylamine + 2 Acrylonitrile → this compound
The reaction proceeds in two steps, with the initial formation of the mono-adduct, N-benzyl-3-aminopropanenitrile, followed by the addition of a second equivalent of acrylonitrile to yield the desired di-substituted product.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Question 1: My reaction has stalled, and analysis (TLC, GC-MS) shows a significant amount of the mono-cyanoethylated intermediate, N-benzyl-3-aminopropanenitrile. How can I drive the reaction to completion?
Answer:
This is a very common issue and typically points to one of three factors: stoichiometry, reaction time, or temperature.
-
Causality: The second cyanoethylation step is generally slower than the first due to the increased steric hindrance and reduced nucleophilicity of the secondary amine intermediate compared to the starting primary amine. Therefore, forcing the reaction to completion requires optimized conditions.
-
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure that at least two equivalents of acrylonitrile are used for every one equivalent of benzylamine. A slight excess of acrylonitrile (e.g., 2.1-2.2 equivalents) can help drive the reaction to completion. However, a large excess should be avoided as it can increase the rate of side reactions, particularly polymerization.
-
Increase Reaction Time: If the reaction is being monitored and has plateaued, extending the reaction time may be necessary. Depending on the scale and temperature, this reaction can take several hours to reach completion.
-
Increase Temperature: Gently warming the reaction mixture can increase the reaction rate. A modest increase to 40-50 °C is often sufficient. Be cautious, as higher temperatures can promote the polymerization of acrylonitrile.
-
Consider a Catalyst: While the reaction can proceed without a catalyst, a mild base like triethylamine or potassium carbonate can be used to deprotonate the amine, increasing its nucleophilicity and accelerating the reaction.
-
-
Workflow for Driving the Reaction to Completion:
Question 2: A significant amount of a white, insoluble solid has formed in my reaction vessel. What is it, and how can I prevent this?
Answer:
The white, insoluble solid is almost certainly polyacrylonitrile.
-
Causality: Acrylonitrile is highly susceptible to anionic polymerization, especially in the presence of bases (which can be the amine reactant itself) or other nucleophiles. This process is often initiated by impurities and can be accelerated by heat and light.
-
Prevention Strategies:
-
Slow Addition of Acrylonitrile: Instead of adding all the acrylonitrile at once, add it dropwise to the benzylamine solution over a period of time. This keeps the instantaneous concentration of the monomer low, favoring the desired Michael addition over polymerization.
-
Maintain Low Temperature: Begin the reaction at a lower temperature (e.g., 0-10 °C), especially during the addition of acrylonitrile. The heat generated from the exothermic Michael addition can be better controlled, reducing the likelihood of initiating polymerization.
-
Use an Inhibitor: Commercial acrylonitrile often contains a small amount of a polymerization inhibitor (like hydroquinone monomethyl ether, MEHQ). Ensure you are using inhibited acrylonitrile, or if you have distilled it to remove the inhibitor, use it immediately.
-
Solvent Choice: Using a protic solvent like ethanol or methanol can help to solvate the anionic intermediates, reducing their tendency to initiate polymerization.
-
Question 3: My final product appears to be contaminated with water-soluble impurities after work-up. I suspect hydrolysis of the nitrile groups. How can I confirm this and purify my product?
Answer:
Hydrolysis of the nitrile groups to form amides or carboxylic acids is a possible side reaction, especially if the reaction is run under strongly acidic or basic conditions or if significant amounts of water are present during work-up or prolonged heating.
-
Causality: The cyano groups are susceptible to hydrolysis, which can be catalyzed by acid or base, to first form a primary amide and then a carboxylic acid.
-
Confirmation and Purification:
-
Analytical Confirmation:
-
FT-IR Spectroscopy: Look for the appearance of a strong C=O stretch (around 1650-1710 cm⁻¹) and N-H stretches (around 3200-3400 cm⁻¹) characteristic of amides or a broad O-H stretch (around 2500-3300 cm⁻¹) for carboxylic acids. This will be in addition to the C≡N stretch (around 2240 cm⁻¹).
-
NMR Spectroscopy: ¹H NMR may show the appearance of broad NH₂ peaks for the amide. ¹³C NMR is very informative, as the carbon of a nitrile appears around 118-122 ppm, while a carbonyl carbon of an amide or carboxylic acid will be much further downfield (160-180 ppm).
-
Mass Spectrometry: The mass of the hydrolyzed products will be higher than the desired product (addition of 18 amu for each hydrolyzed nitrile group).
-
-
Purification Protocol - Liquid-Liquid Extraction:
-
If the hydrolyzed impurity is a carboxylic acid, it can be removed by an acid-base extraction.
-
Step 1: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Step 2: Wash the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer.
-
Step 3: Separate the layers.
-
Step 4: Wash the organic layer with brine to remove residual water.
-
Step 5: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification Protocol - Column Chromatography:
-
If the impurity is an amide or if extraction is insufficient, silica gel column chromatography is the most effective method for purification. The polarity difference between the desired dinitrile product and the more polar hydrolyzed byproducts is usually significant enough for good separation. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is recommended.
-
-
Frequently Asked Questions (FAQs)
-
What are the most common side products in this synthesis?
The most common side products are summarized in the table below.
| Side Product Name | Chemical Structure | Reason for Formation |
| N-benzyl-3-aminopropanenitrile | Benzyl-NH-CH₂CH₂CN | Incomplete reaction; the first Michael addition product. |
| Polyacrylonitrile | (-CH₂-CH(CN)-)n | Anionic polymerization of the acrylonitrile monomer, often initiated by base/heat. |
| 3-(Benzyl(2-cyanoethyl)amino)propanamide | Benzyl-N(CH₂CH₂CN)(CH₂CH₂CONH₂) | Partial hydrolysis of one of the nitrile groups. |
| 3,3'-(Benzylimino)bis(propanoic acid) | Benzyl-N(CH₂CH₂COOH)₂ | Complete hydrolysis of both nitrile groups. |
-
What are the best analytical techniques to monitor the reaction?
-
Thin-Layer Chromatography (TLC): Excellent for qualitative, real-time monitoring of the disappearance of the starting material (benzylamine) and the appearance of the mono-adduct and the final di-adduct. Use a mobile phase such as 4:1 Hexane:Ethyl Acetate. The desired product will be less polar than the mono-adduct but more polar than benzylamine.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the relative amounts of starting material, intermediate, and product, and can help identify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the final product and identifying impurities after isolation. The integration of the signals corresponding to the benzyl group protons versus the cyanoethyl protons can confirm the di-substitution.
-
-
What are the recommended safety precautions when working with acrylonitrile?
Acrylonitrile is a toxic, flammable, and carcinogenic compound. Always handle it in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile gloves are not recommended for prolonged contact; use butyl rubber or laminate gloves). Have an appropriate fire extinguisher readily available.
-
How can I visualize the formation of the main side products?
The following diagram illustrates the main reaction pathway and the most common side reactions.
Caption: Reaction scheme showing the desired pathway and major side reactions.
References
-
Title: Acrylonitrile Polymers (PAD), Kirk-Othmer Encyclopedia of Chemical Technology Source: John Wiley & Sons, Inc. URL: [Link]
-
Title: Acrylonitrile Source: American Chemical Society URL: [Link]
-
Title: Acrylonitrile Source: National Center for Biotechnology Information, PubChem Compound Summary for CID 7855 URL: [Link]
troubleshooting low yield in 3-[Benzyl(2-cyanoethyl)amino]propanenitrile synthesis
Technical Support Center: 3-[Benzyl(2-cyanoethyl)amino]propanenitrile Synthesis
Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific cyanoethylation reaction. Here, we will dissect common issues leading to low yields and provide actionable, evidence-based solutions to optimize your synthetic protocol.
Troubleshooting Guide: Low Product Yield
Low yield is the most frequently reported issue in the double cyanoethylation of benzylamine. The root causes often trace back to reaction conditions, reagent quality, or procedural execution. This guide provides a systematic approach to diagnosing and resolving these problems.
Question 1: My reaction has resulted in a complex mixture of products with very little of the desired this compound. What are the likely side reactions, and how can I suppress them?
Answer:
The primary cause of a complex product mixture is the formation of mono-cyanoethylated intermediates and subsequent polymerization of acrylonitrile. The reaction proceeds in a stepwise manner, and incomplete reaction of the initial mono-adduct is common.
Causality Explained: The reaction is a Michael addition of benzylamine to acrylonitrile. The first addition forms 3-(benzylamino)propanenitrile. This secondary amine is less nucleophilic than the starting primary amine, making the second addition to form the desired bis-adduct, this compound, slower and more challenging to drive to completion.
Key Side Reactions to Consider:
-
Incomplete Reaction: The presence of a significant amount of the mono-cyanoethylated product, 3-(benzylamino)propanenitrile.
-
Acrylonitrile Polymerization: Acrylonitrile can readily polymerize, especially in the presence of basic catalysts or upon exposure to heat and light. This consumes the reagent and complicates purification.
-
Retro-Michael Reaction: Under certain conditions, the product can revert to the starting materials.
Troubleshooting Protocol:
-
Stoichiometry Control: Ensure a molar excess of acrylonitrile. A common starting point is a 2.2 to 2.5 molar equivalent of acrylonitrile to each mole of benzylamine. This stoichiometric push helps drive the reaction towards the formation of the bis-adduct.
-
Catalyst Choice: While the reaction can proceed without a catalyst, a weak base is often employed to facilitate the addition. However, strong bases can aggressively promote the polymerization of acrylonitrile. Consider using a milder base like triethylamine or even omitting the catalyst if polymerization is a persistent issue.
-
Temperature Management: The reaction is exothermic. It is crucial to maintain a controlled temperature, typically between 40-50°C. Overheating will significantly increase the rate of acrylonitrile polymerization. A cooling water bath should be kept on standby.
-
Inhibitor Addition: Commercial acrylonitrile is often supplied with a polymerization inhibitor (e.g., hydroquinone monomethyl ether). Ensure that you are using inhibited acrylonitrile, or consider adding a small amount of a radical inhibitor like hydroquinone to your reaction mixture.
Question 2: The reaction appears to stall, and I'm left with unreacted benzylamine and the mono-substituted product. How can I drive the reaction to completion?
Answer:
A stalled reaction is a clear indicator that the reaction conditions are not optimal for the second, slower cyanoethylation step.
Expertise & Experience Insights: The nucleophilicity of the secondary amine intermediate is significantly lower than the primary benzylamine starting material due to steric hindrance and electronic effects. Therefore, simply extending the reaction time may not be sufficient.
Strategies to Enhance Reaction Completion:
-
Solvent Selection: The choice of solvent can have a profound impact on reaction rates. A polar aprotic solvent like acetonitrile or dioxane is often preferred as it can help to solvate the charged intermediate in the Michael addition, thereby stabilizing the transition state and accelerating the reaction. Running the reaction neat (without solvent) can also be effective but requires careful temperature control.
-
Gradual Addition: Instead of adding all the acrylonitrile at once, a slow, dropwise addition can maintain a high effective concentration of the amine relative to the acrylonitrile at the beginning, favoring the initial addition, followed by a higher concentration of acrylonitrile to push the second addition.
-
pH Monitoring and Control: The reaction medium's pH can influence the nucleophilicity of the amine. While a slightly basic medium is generally favorable, a highly basic environment can lead to unwanted side reactions. If using a catalyst, ensure it is not excessively strong.
Experimental Workflow for Improved Yield:
Caption: Optimized workflow for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for this reaction?
A1: While the reaction can be performed neat, using a solvent can aid in temperature control and reaction kinetics. Acetonitrile is a highly recommended polar aprotic solvent. Other options include dioxane and tetrahydrofuran (THF). Protic solvents like ethanol or water can also be used, but they may lead to the formation of byproducts through the hydration of the nitrile groups.
Q2: How do I effectively purify the final product?
A2: The crude product is often an oil. Purification can be achieved through vacuum distillation or column chromatography.
| Purification Method | Advantages | Disadvantages |
| Vacuum Distillation | Scalable, can remove polymeric impurities effectively. | Requires high temperatures which can risk product decomposition. |
| Column Chromatography | High purity achievable, good for small scale. | Can be time-consuming and uses large volumes of solvent. |
For column chromatography, a silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is a common choice.
Q3: My purified product is a yellow oil, but I expected a colorless liquid. Is this a sign of impurity?
A3: A slight yellow tinge is common and not necessarily indicative of significant impurity. It can arise from minor polymeric byproducts that are difficult to remove completely. However, a dark brown or black color suggests significant polymerization of acrylonitrile and a compromised reaction. The purity should be confirmed by analytical methods such as NMR, GC-MS, or HPLC.
Q4: Can I use a different amine instead of benzylamine?
A4: Yes, this reaction, known as cyanoethylation, is a general method applicable to a wide range of primary and secondary amines. However, the reactivity of the amine will influence the optimal reaction conditions. Less nucleophilic amines may require a catalyst and more forcing conditions.
Reaction Mechanism Overview:
Caption: Stepwise Michael addition in the synthesis of this compound.
References
-
Brimmer, B. (2001). Acrylonitrile. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc. [Link]
-
March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). John Wiley & Sons. [Link]
-
Adams, R., & Bradsher, C. K. (2011). The Michael Condensation. In Organic Reactions. John Wiley & Sons, Inc. [Link]
Technical Support Center: Purification of 3-[Benzyl(2-cyanoethyl)amino]propanenitrile
Welcome to the technical support guide for 3-[Benzyl(2-cyanoethyl)amino]propanenitrile. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile chemical intermediate and require methods to enhance its purity. High purity is often critical for subsequent synthetic steps and ensuring the integrity of final products, such as pharmaceuticals and specialty dyes.[1]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven techniques.
Troubleshooting Guide: Addressing Common Purification Challenges
This section addresses specific issues you may encounter during the purification of crude this compound in a direct question-and-answer format.
Question 1: My crude product purity is significantly low after synthesis. What are the most probable impurities I should expect?
Answer: The synthesis of this compound is typically achieved via a double Michael addition of benzylamine to acrylonitrile.[2][3] The reaction, while straightforward, can lead to several common impurities if not driven to completion or if side reactions occur.
-
Unreacted Starting Materials:
-
Benzylamine: If the stoichiometry is not precise or the reaction time is insufficient, residual benzylamine will remain.
-
Acrylonitrile: Using a large excess of acrylonitrile to push the reaction forward can leave significant amounts in the crude product. Acrylonitrile is volatile and toxic, and its removal is a priority.[4]
-
-
Intermediates and By-products:
-
N-benzyl-3-aminopropanenitrile (Mono-adduct): This is the product of the first Michael addition. Incomplete reaction is a common cause for the presence of this intermediate.
-
Polyacrylonitrile: Acrylonitrile can polymerize, especially in the presence of basic catalysts or upon heating, leading to oily or solid polymeric residues that can complicate purification.[5]
-
Hydrolysis Products: The nitrile groups are susceptible to hydrolysis, especially under acidic or basic conditions with water present, forming corresponding amides or carboxylic acids.[6]
-
Question 2: How do I select the most appropriate purification method for my crude sample?
Answer: The choice of purification method depends on the scale of your reaction, the nature of the impurities identified (see Q1), and the required final purity. The following decision tree and table summarize the selection process.
Caption: Decision tree for selecting a purification method.
Table 1: Comparison of Primary Purification Techniques
| Technique | Primary Application | Pros | Cons |
|---|---|---|---|
| Vacuum Distillation | Removing volatile starting materials and non-volatile (e.g., polymeric) impurities. | Effective for large scales; good for removing impurities with very different boiling points. | Requires high vacuum due to the high boiling point (~375-429°C at atm. pressure).[1][7] Risk of thermal decomposition if not controlled.[8] |
| Column Chromatography | Separating the target compound from the mono-adduct and other polar by-products. | High resolution separation; applicable to a wide range of impurities.[2] | Can be labor-intensive and require large solvent volumes; may not be ideal for very large scales. |
| Recrystallization | Final purification step to achieve high purity; effective if the crude product is already >85-90% pure. | Can yield very pure crystalline material; cost-effective.[9] | Finding a suitable solvent system can be challenging; yield may be reduced.[10] |
Question 3: My compound is streaking badly during silica gel column chromatography. How can I resolve this?
Answer: Streaking (or tailing) of amines on silica gel is a very common problem. It occurs because the tertiary amine group in your product is basic and can interact strongly and non-specifically with the acidic silanol groups (Si-OH) on the surface of the silica.[11] This leads to poor separation and broad peaks.
Recommended Solutions:
-
Eluent Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica.
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your solvent system (e.g., Ethyl Acetate/Hexane). This is often the most effective solution.
-
Ammonia: Using a solvent system pre-saturated with ammonia, or adding a small percentage of ammonium hydroxide to a polar mobile phase like DCM/Methanol, can also be effective.[11]
-
-
Change the Stationary Phase:
-
Alumina (Al₂O₃): Basic or neutral alumina is an excellent alternative to silica for purifying basic compounds.
-
Amine-Functionalized Silica: These columns are commercially available and designed specifically to prevent the strong interactions that cause tailing with amines.[12]
-
-
Consider an Alternative Chromatographic Mode:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Since your compound is polar, HILIC can be a powerful technique. It uses a polar stationary phase (like silica or an amino-propyl phase) with a mobile phase consisting of a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[13][14]
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal synthesis conditions to maximize initial purity? To minimize the formation of impurities from the outset, careful control of reaction parameters is essential. The synthesis relies on a double cyanoethylation, which is a type of Michael addition.[2][3]
-
Stoichiometry: Use a precise molar ratio of benzylamine to acrylonitrile, typically 1:2 or a slight excess of acrylonitrile (e.g., 1:2.2), to ensure the reaction proceeds to the desired bis-cyanoethylated product.[2]
-
Temperature Control: The reaction is often exothermic.[5] Maintain the reaction temperature between 25–30°C to balance the reaction rate while minimizing the polymerization of acrylonitrile.[2]
-
Catalyst: While primary amines can react without a catalyst, a basic catalyst can promote the reaction to completion.[15] However, strong bases can also accelerate acrylonitrile polymerization.
Q2: Is recrystallization a viable primary purification method for this compound? Recrystallization can be an effective final polishing step. A reported method involves dissolving the crude product in acetonitrile and cooling it to -15°C, which yielded a 58–65% recovery.[2] For recrystallization to be successful as a primary method, the initial purity should be relatively high (>85%). If the crude product is an oil or contains significant amounts of the mono-adduct, recrystallization will likely be difficult without a preliminary purification by distillation or chromatography.[9][16]
Q3: The boiling point of this compound is very high. Can it be safely purified by distillation? Yes, but only under reduced pressure (vacuum distillation). The atmospheric boiling point is reported to be between 375°C and 429°C, temperatures at which most organic molecules would decompose.[1][7] By significantly reducing the pressure, the boiling point can be lowered to a safe temperature (<180°C).[8] This method is particularly effective for removing less volatile impurities like polymers or salts and more volatile ones like residual benzylamine.
Detailed Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is ideal for purifying multi-gram quantities of the crude product, especially for removing non-volatile residues and starting materials with different boiling points.
Workflow Diagram:
Caption: Workflow for vacuum distillation.
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glassware is dry and joints are properly greased. Use a heating mantle with a magnetic stirrer and place boiling chips or a stir bar in the distillation flask.
-
Charging the Flask: Charge the crude this compound into the distillation flask, filling it to no more than half its volume.
-
Applying Vacuum: Connect the apparatus to a high-vacuum pump through a cold trap (liquid nitrogen or dry ice/acetone). Slowly and carefully evacuate the system to the desired pressure (typically < 1 mmHg).
-
Heating: Once the vacuum is stable, begin stirring and gradually heat the flask.
-
Fraction Collection:
-
Collect any initial low-boiling fractions (forerun), which may contain residual starting materials, in a separate receiving flask.
-
As the temperature rises to the boiling point of the product at that pressure, change the receiving flask to collect the main fraction of purified this compound.
-
Monitor the head temperature; a stable temperature during collection indicates a pure fraction.
-
-
Shutdown: Once the main fraction has been collected, remove the heating mantle and allow the system to cool to room temperature before venting it back to atmospheric pressure.
-
Analysis: Analyze the purity of the collected fraction using TLC, GC-MS, or NMR spectroscopy.
Protocol 2: Purification by Silica Gel Column Chromatography
This method offers high-resolution separation of the target compound from impurities of different polarities, such as the mono-adduct intermediate.[2]
Step-by-Step Procedure:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is a mixture of Ethyl Acetate (EtOAc) and Hexane. For this polar amine, a system of 1:4 EtOAc/Hexane has been reported.[2] Aim for an Rf value of ~0.3 for the target compound. If streaking is observed, add 0.5% triethylamine (Et₃N) to the TLC solvent.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (with Et₃N if needed). Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane (DCM) or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), evaporate the solvent, and carefully add the resulting powder to the top of the column. Dry loading is preferred for better resolution.
-
Elution: Begin eluting the column with the solvent system. Maintain a constant flow rate.
-
Fraction Collection: Collect fractions in test tubes or vials. Monitor the separation by periodically spotting the collected fractions on a TLC plate and visualizing under UV light and/or with a suitable stain (e.g., potassium permanganate).
-
Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Analysis: Confirm the purity of the final product via NMR or another appropriate analytical technique.
Protocol 3: Purification by Recrystallization
This protocol is best used as a final polishing step after chromatography or distillation has removed the bulk of impurities.[9]
Step-by-Step Procedure:
-
Solvent Selection: Based on literature, acetonitrile is a suitable solvent.[2] The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[16]
-
Dissolution: Place the semi-purified compound in an Erlenmeyer flask. Add a minimal amount of hot (near-boiling) acetonitrile and stir or swirl until the solid is completely dissolved. Add the solvent dropwise to avoid using an excess, which would reduce the final yield.
-
Cooling (Crystal Formation):
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold acetonitrile to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
-
Analysis: Determine the melting point of the crystals. A sharp melting point range close to the literature value indicates high purity. Further analysis by NMR can also be performed.
References
-
Chemsrc. (n.d.). 3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE. Chemsrc.com. Retrieved from [Link]
- Hale, W. J. (1945). Purification of nitriles. U.S. Patent No. 2,388,506. Washington, DC: U.S. Patent and Trademark Office.
-
Bickler, B. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Retrieved from [Link]
-
Rajasekaran, A., et al. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. Retrieved from [Link]
-
Glen Research. (n.d.). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Glen Report 28.26. Retrieved from [Link]
-
Lookchem. (n.d.). Cas 782-87-6, 3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE. Lookchem.com. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Cyanoethylation – Knowledge and References. Retrieved from [Link]
-
Bickler, B. (2023, July 11). What can I use to purify polar reaction mixtures? Biotage. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]
-
Analytical Chemistry. (1960). Gas Chromatographic Analysis of Nitriles. ACS Publications. Retrieved from [Link]
-
Not Voodoo. (n.d.). How to Purify by Distillation. Retrieved from [Link]
-
Bruson, H. A. (1949). Cyanoethylation. Organic Reactions, 5, 79-135. Retrieved from [Link]
-
Reddit. (2021). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyanoethylation. Retrieved from [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Cas 782-87-6,3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE | lookchem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Nitrile - Wikipedia [en.wikipedia.org]
- 7. CAS#:16728-92-0 | 3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE | Chemsrc [chemsrc.com]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 10. mt.com [mt.com]
- 11. reddit.com [reddit.com]
- 12. waters.com [waters.com]
- 13. biotage.com [biotage.com]
- 14. biotage.com [biotage.com]
- 15. asianpubs.org [asianpubs.org]
- 16. youtube.com [youtube.com]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 3-[Benzyl(2-cyanoethyl)amino]propanenitrile
Welcome to the technical support center for the HPLC analysis of 3-[Benzyl(2-cyanoethyl)amino]propanenitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues with this compound. Here, we will explore the underlying causes of this common chromatographic problem and provide a systematic approach to troubleshooting and resolution.
Understanding the Analyte: this compound
Before delving into troubleshooting, it's crucial to understand the physicochemical properties of the analyte. This compound possesses a tertiary amine functional group, making it a basic compound. This basicity is a primary contributor to peak tailing in reversed-phase HPLC, primarily due to interactions with the stationary phase.
Chemical Structure:
-
Synonyms: 3,3'-[(phenylmethyl)imino]bis-Propanenitrile, N,N-bis(2-cyanoethyl) benzylamine[1][2]
-
Molecular Formula: C₁₃H₁₅N₃[1]
-
Molecular Weight: 213.28 g/mol [1]
The lone pair of electrons on the nitrogen atom of the tertiary amine can readily accept a proton, leading to a positively charged species that can interact strongly with negatively charged sites on the silica-based stationary phase.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common issues and provide actionable solutions.
Q1: My peak for this compound is tailing significantly. What is the most likely cause?
A1: The most probable cause of peak tailing for a basic compound like this compound is secondary interactions with residual silanol groups on the silica-based stationary phase of your HPLC column.[3][4]
Mechanism of Silanol Interaction:
Silica-based columns, even those that are end-capped, have residual silanol groups (Si-OH) on their surface.[4][5] At mobile phase pH values above approximately 3, these silanol groups can deprotonate to form negatively charged silanates (Si-O⁻).[3][6] The positively charged (protonated) tertiary amine of your analyte can then undergo strong ionic interactions with these silanates, leading to a secondary retention mechanism that results in peak tailing.[3][4]
analyte -> silanol [label="Ionic Interaction", color="#34A853", fontcolor="#202124"]; silanol -> tailing [label="Causes", color="#34A853", fontcolor="#202124"]; }
Q2: How can I reduce these secondary interactions and improve my peak shape?
A2: There are several effective strategies to mitigate silanol interactions, primarily focused on optimizing the mobile phase and selecting an appropriate column.
Troubleshooting Workflow:
start [label="Peak Tailing Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="Adjust Mobile Phase pH", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Add Mobile Phase Modifier", fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="Evaluate Column Chemistry", fillcolor="#F1F3F4", fontcolor="#202124"]; step4 [label="Check for Extra-Column Effects", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Symmetrical Peak Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> step1; step1 -> step2 [label="If tailing persists"]; step2 -> step3 [label="If tailing persists"]; step3 -> step4 [label="If tailing persists"]; step1 -> end [label="If resolved"]; step2 -> end [label="If resolved"]; step3 -> end [label="If resolved"]; step4 -> end [label="If resolved"]; }
Detailed Troubleshooting Steps
Step 1: Adjust Mobile Phase pH
The pH of the mobile phase is a critical parameter for controlling the ionization of both the analyte and the silanol groups.[7][8]
-
Strategy 1: Low pH
-
Action: Lower the mobile phase pH to a range of 2.5-3.0 using an additive like formic acid or trifluoroacetic acid (TFA).[6][9]
-
Rationale: At low pH, the silanol groups are protonated (Si-OH) and therefore neutral, which minimizes the ionic interaction with the protonated basic analyte.[3][4] This is often the most effective initial step.
-
Protocol:
-
Prepare your aqueous mobile phase component.
-
Add 0.1% (v/v) formic acid or 0.05-0.1% (v/v) TFA.
-
Ensure the final pH is below 3.
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.
-
-
| pH Range | Silanol State | Analyte State (Tertiary Amine) | Interaction | Expected Peak Shape |
| < 3 | Neutral (Si-OH) | Protonated (R₃N⁺H) | Minimal | Improved |
| 3 - 7 | Partially Ionized (Si-O⁻) | Protonated (R₃N⁺H) | Strong Ionic | Tailing |
| > 7 | Fully Ionized (Si-O⁻) | Neutral (R₃N) or Protonated (R₃N⁺H) | Variable | Potentially Tailing |
Step 2: Add a Mobile Phase Modifier
If adjusting the pH alone is insufficient, consider adding a competing base to the mobile phase.
-
Strategy 2: Competing Base
-
Action: Add a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase (typically 0.1-0.5%).[6][10]
-
Rationale: TEA is a small basic molecule that will preferentially interact with the active silanol sites on the stationary phase, effectively "masking" them from your analyte.[6] This reduces the opportunity for secondary interactions.
-
Caution: TEA can suppress ionization in mass spectrometry (MS) detectors and may shorten column lifetime. Modern, high-purity columns often make this approach less necessary.[6][10]
-
-
Strategy 3: Increase Buffer Concentration
-
Action: If using a buffer (e.g., phosphate or acetate), increasing its concentration (e.g., from 10 mM to 25-50 mM) can improve peak shape.[3][6]
-
Rationale: A higher buffer concentration increases the ionic strength of the mobile phase. The buffer cations can then compete with the protonated analyte for interaction with the ionized silanol groups, thereby reducing peak tailing.[11]
-
Caution: Be mindful of buffer solubility in the organic portion of your mobile phase to avoid precipitation.[6]
-
Step 3: Evaluate and Select the Appropriate Column
Not all C18 columns are the same. The choice of stationary phase is critical for analyzing basic compounds.
-
Strategy 4: Use a Modern, High-Purity, End-Capped Column
-
Action: Ensure you are using a column packed with high-purity silica (Type B) that has been thoroughly end-capped.[8][9]
-
Rationale: End-capping is a process where residual silanol groups are chemically bonded with a small, inert compound (like trimethylsilyl chloride) to make them less active.[5][6] High-purity silica has a lower metal content, which reduces the acidity of the silanol groups.[5][10]
-
-
Strategy 5: Consider Alternative Stationary Phases
-
If tailing persists on a standard C18 column, consider these alternatives:
-
Embedded Polar Group (EPG) Columns: These columns have a polar functional group (e.g., amide, carbamate) embedded in the alkyl chain. This polar group helps to shield the analyte from residual silanols and can provide alternative selectivity.
-
Hybrid Silica Columns: These columns are made from a hybrid of silica and organic polymers. They generally have a lower silanol activity and are more stable at higher pH values.[9][10]
-
Phenyl or Cyano Columns: The pi-pi interactions offered by a phenyl phase or the polar interactions of a cyano phase might provide a different retention mechanism with better peak shape for your analyte.[12]
-
-
Step 4: Check for Extra-Column Effects
Sometimes, peak tailing is not caused by chemical interactions but by issues within the HPLC system itself.
-
Strategy 6: Minimize Extra-Column Volume
-
Action: Check all tubing and fittings between the injector and the detector.
-
Rationale: Excessive tubing length or internal diameter, as well as poorly made connections, can cause "dead volume," where the sample can diffuse and cause peak broadening and tailing.[8]
-
Protocol:
-
Use tubing with a small internal diameter (e.g., 0.005 inches).
-
Keep tubing lengths as short as possible.
-
Ensure all fittings are properly tightened and that the tubing is bottomed out in the port.
-
-
-
Strategy 7: Check for Column Contamination or Voids
-
Action: A contaminated guard column or a void at the head of the analytical column can cause peak distortion.
-
Rationale: Strongly retained contaminants can create active sites that cause tailing. A void, or settling of the stationary phase, creates a space where the sample band can spread before entering the packed bed.[3]
-
Troubleshooting:
-
Remove the guard column and re-run the analysis. If the peak shape improves, replace the guard column.[13]
-
If the analytical column is suspected, try reversing the flow direction for a few column volumes at a low flow rate to wash out contaminants from the inlet frit. If a void is the issue, the column will likely need to be replaced.[3]
-
-
Summary Table of Troubleshooting Strategies
| Strategy | Action | Rationale |
| Mobile Phase pH | Lower pH to 2.5-3.0 with 0.1% formic acid or TFA. | Neutralizes silanol groups to prevent ionic interactions. |
| Mobile Phase Modifier | Add 0.1-0.5% TEA or increase buffer concentration. | Masks silanol sites or increases ionic strength to reduce secondary retention. |
| Column Selection | Use a high-purity, end-capped, or alternative phase column. | Minimizes the number and activity of residual silanol groups. |
| System Optimization | Minimize tubing length/ID and check for column issues. | Reduces extra-column band broadening and eliminates physical causes of tailing. |
By systematically working through these troubleshooting steps, you can diagnose the root cause of peak tailing for this compound and achieve symmetrical, reproducible peaks for your HPLC analysis.
References
-
LookChem. 3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE. [Link]
-
The LCGC Blog. HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
Crawford Scientific. The Theory of HPLC Column Chemistry. [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Labcompare. LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. [Link]
-
Phenomenex. How to Reduce Peak Tailing in HPLC?. [Link]
-
Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it?. [Link]
-
Technology Networks. The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]
-
Shimadzu. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]
-
Restek. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. [Link]
-
ResearchGate. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. [Link]
-
LCGC North America. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]
-
Chemsrc. 3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE. [Link]
-
ResearchGate. Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed‐phase HPLC. [Link]
-
Veeprho. Different Types of Stationary Phases in Liquid Chromatography. [Link]
-
Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC. [Link]
-
National Institutes of Health. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. [Link]
-
ResearchGate. New Materials Applied for the Stationary Phases in View of the Optimized HPLC and UHPLC Column Classification System Used in the Pharmaceutical Analysis. [Link]
-
SIELC Technologies. Separation of Propanenitrile, 3-[[2-(2-cyanoethoxy)ethyl]phenylamino]- on Newcrom R1 HPLC column. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. labcompare.com [labcompare.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. chromtech.com [chromtech.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. veeprho.com [veeprho.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Stability and Degradation of 3-[Benzyl(2-cyanoethyl)amino]propanenitrile
Welcome to the technical support center for 3-[Benzyl(2-cyanoethyl)amino]propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore its degradation pathways under acidic and basic conditions, offer solutions to common experimental challenges, and provide validated protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under forced degradation conditions?
When subjected to acidic or basic stress, this compound is susceptible to degradation primarily through the hydrolysis of its two nitrile functional groups. Due to the presence of a tertiary amine and a benzyl group, other degradation pathways, such as oxidation, should also be considered.
Under acidic conditions , the nitrile groups are expected to hydrolyze in a stepwise manner. The initial hydrolysis product would be the corresponding amides, followed by further hydrolysis to carboxylic acids. Given the presence of two nitrile groups, a mixture of partially and fully hydrolyzed products is likely. The main degradation products are anticipated to be:
-
3-[Benzyl(2-carbamoylethyl)amino]propanamide (the diamide intermediate)
-
3-[Benzyl(2-carboxyethyl)amino]propanoic acid (the final dicarboxylic acid)
-
Mixed amide-acid intermediates
Under basic conditions , the hydrolysis of the nitrile groups will lead to the formation of carboxylate salts and the liberation of ammonia.[1][2] The primary degradation products expected are:
-
The sodium or potassium salt of 3-[Benzyl(2-carboxyethyl)amino]propanoic acid
-
Ammonia
It is important to note that the rate of hydrolysis can be influenced by temperature and the concentration of the acid or base.[1][2]
Q2: My LC-MS analysis shows unexpected peaks after subjecting my compound to oxidative stress. What could these be?
The benzylamine moiety in this compound is susceptible to oxidation.[3][4][5] Common oxidizing agents used in forced degradation studies, such as hydrogen peroxide, can lead to the formation of several oxidation products. The most likely of these is the N-oxide derivative. Further oxidation could potentially lead to the cleavage of the benzyl group, resulting in the formation of benzaldehyde and benzoic acid.[4]
Q3: I am observing poor peak shape and tailing during HPLC analysis of my degradation samples. What is causing this and how can I fix it?
The tertiary amine in this compound is basic and can interact with the acidic silanol groups on the surface of silica-based HPLC columns. This interaction can lead to poor peak shape and tailing. To mitigate this, consider the following troubleshooting steps:
-
Use a buffered mobile phase: A mobile phase with a pH that keeps the amine protonated or deprotonated consistently throughout the analysis can improve peak shape.
-
Add a competing base: Including a small amount of a competing base, such as triethylamine (TEA), in the mobile phase can saturate the active sites on the silica, reducing peak tailing.
-
Employ a different column chemistry: Consider using a column with a different stationary phase, such as a polymer-based column or one with end-capping to block the silanol groups.
Q4: How can I confirm the identity of the degradation products?
The identification of degradation products requires a combination of analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for initial identification based on molecular weight.[6][7] For unambiguous structure elucidation, it is recommended to isolate the degradation products using preparative HPLC and then subject them to further analysis by:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional group changes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No degradation observed under mild stress conditions. | The compound may be more stable than anticipated. | Increase the stress level by using a higher concentration of acid/base, a higher temperature, or a longer exposure time.[8][9] |
| Complete degradation of the parent compound. | The stress conditions are too harsh. | Reduce the stress level by lowering the concentration of the stressor, decreasing the temperature, or shortening the exposure time. The goal is to achieve partial degradation (typically 5-20%) to observe the primary degradation products.[10][11] |
| Formation of multiple, difficult-to-separate peaks. | Complex degradation pathways or secondary degradation of initial products. | Optimize the chromatographic method by adjusting the mobile phase composition, gradient, and column chemistry. Consider using a two-dimensional HPLC approach for complex mixtures. |
| Poor mass balance in the chromatogram. | Some degradation products may not be UV-active or may be volatile. | Use a universal detector, such as a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD), in conjunction with a UV detector. For volatile compounds, consider using gas chromatography-mass spectrometry (GC-MS).[12] |
Experimental Protocols
Protocol 1: Forced Degradation by Acid Hydrolysis
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Condition: Add an equal volume of 1 M hydrochloric acid to the sample solution.
-
Incubation: Incubate the mixture at 60°C for 24 hours. Take aliquots at various time points (e.g., 2, 4, 8, 24 hours) to monitor the progress of the degradation.
-
Neutralization: Before analysis, neutralize the aliquots with an equivalent amount of 1 M sodium hydroxide.
-
Analysis: Analyze the samples by a stability-indicating HPLC method.
Protocol 2: Forced Degradation by Base Hydrolysis
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent.
-
Stress Condition: Add an equal volume of 1 M sodium hydroxide to the sample solution.
-
Incubation: Incubate the mixture at 60°C for 24 hours, taking aliquots at intermediate time points.
-
Neutralization: Neutralize the aliquots with an equivalent amount of 1 M hydrochloric acid before analysis.
-
Analysis: Analyze the samples by a stability-indicating HPLC method.
Protocol 3: Forced Degradation by Oxidation
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent.
-
Stress Condition: Add an equal volume of 3% hydrogen peroxide to the sample solution.
-
Incubation: Keep the mixture at room temperature for 24 hours, protected from light.
-
Analysis: Analyze the samples directly by a stability-indicating HPLC method.
Degradation Pathway Diagrams
Acid-Catalyzed Hydrolysis Pathway
Caption: Proposed basic hydrolysis pathway.
Oxidative Degradation Pathway
Caption: Potential oxidative degradation pathways.
References
-
Recent advances in the oxidative conversion of benzylamines. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. (n.d.). Indian Academy of Sciences. Retrieved January 12, 2026, from [Link]
-
Shechter, H., Rawalay, S. S., & Tubis, M. (1964). Studies of Oxidation of Benzylamines with Neutral Potassium Permanganate and the Chemistry of the Products Thereof. I. Journal of the American Chemical Society, 86(22), 4982–4987. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Retrieved January 12, 2026, from [Link]
-
Hydrolysis of nitriles. (n.d.). Chemguide. Retrieved January 12, 2026, from [Link]
-
Acidic Hydrolysis of Nitriles. (n.d.). BYJU'S. Retrieved January 12, 2026, from [Link]
-
Degradation of benzylamines during chlorination and chloramination. (2019). RSC Publishing. Retrieved January 12, 2026, from [Link]
-
Hydrolysis reaction of β-aminopropionitrile. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
The Alkaline Hydrolysis of β-Aminopropionitrile. (1955). Journal of the American Chemical Society. Retrieved January 12, 2026, from [Link]
-
Sample preparation methods for degraded amine samples for GC analyses. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 12, 2026, from [Link]
-
Aminopropionitrile. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Atmospheric Degradation of Amines (ADA). (2010). NILU. Retrieved January 12, 2026, from [Link]
-
Synthesis and kinetics of decomposition of 7-(2-cyanoethyl)guanine and O6-(2-cyanoethyl)guanine, markers for reaction of acrylonitrile and 3-(methylnitrosamino)propionitrile with DNA. (1988). PubMed. Retrieved January 12, 2026, from [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Retrieved January 12, 2026, from [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). Retrieved January 12, 2026, from [Link]
-
Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. (2007). PMC - NIH. Retrieved January 12, 2026, from [Link]
-
3-Aminopropionitrile. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. (2010). UM Research Repository. Retrieved January 12, 2026, from [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Springer. Retrieved January 12, 2026, from [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. Retrieved January 12, 2026, from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 12, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stereochemistry of benzylamine oxidation by copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nilu.com [nilu.com]
- 7. ijmr.net.in [ijmr.net.in]
- 8. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
storage and handling recommendations for 3-[Benzyl(2-cyanoethyl)amino]propanenitrile
Welcome to the comprehensive technical support guide for 3-[Benzyl(2-cyanoethyl)amino]propanenitrile (CAS No. 782-87-6), also known as 3,3'-(Benzylimino)dipropanenitrile or N,N-bis(2-cyanoethyl) benzylamine.[1][2] This document is intended for researchers, scientists, and drug development professionals to ensure safe and effective handling and storage of this versatile chemical intermediate, which is utilized in pharmaceutical research, organic synthesis, and the production of dyes and pigments.[2][3] This guide provides in-depth answers to frequently asked questions and troubleshooting advice based on established safety protocols and chemical principles.
Section 1: Storage and Stability FAQs
This section addresses the critical parameters for maintaining the integrity and stability of this compound during storage.
Question: What are the ideal storage conditions for this compound?
Answer: Proper storage is crucial to preserve the chemical's integrity. The compound should be stored in a tightly closed container in a location that is dry, cool, and well-ventilated.[1] The storage area should be segregated from general laboratory traffic and clearly marked.
The causality behind these recommendations is based on preventing potential degradation pathways.
-
Tightly Closed Container: Prevents contamination and reaction with atmospheric moisture. While the specific reactivity with water is not detailed in available safety data sheets[1], many nitrile compounds can be susceptible to hydrolysis over time, especially in the presence of acidic or basic contaminants.
-
Dry & Cool Environment: Minimizes the risk of thermal degradation and unwanted side reactions. A recommended storage temperature can be found on the product label.[4] Keeping the environment dry mitigates the risk of moisture absorption.
-
Well-Ventilated Area: Ensures that any potential off-gassing, however minimal, does not accumulate in the storage space. This is a standard best practice for all chemical storage.
Question: What materials are incompatible with this compound, and why?
Answer: While the Safety Data Sheet (SDS) for this compound indicates "no data available" for specific incompatible materials[1], it is imperative to follow the stringent guidelines for cyanide-containing compounds. The primary and most critical incompatibility is with strong acids and acid salts .[5]
The reasoning is rooted in a life-threatening chemical reaction: Nitrile compounds, and cyanide salts in particular, can react vigorously with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[6][7][8] This reaction can occur rapidly, posing an immediate inhalation hazard. Therefore, it is essential to store this compound in a designated area physically separate from any acidic materials. Additionally, store it away from water, moisture, and steam to prevent potential reactions.[5]
| Parameter | Recommendation | Rationale |
| Temperature | Cool; refer to product label[4] | Prevents thermal degradation. |
| Atmosphere | Dry, inert atmosphere if possible | Minimizes moisture absorption and potential hydrolysis. |
| Container | Tightly sealed, original container | Prevents contamination and exposure to air/moisture.[1] |
| Incompatibilities | Segregate from acids, acid salts, and strong oxidizing agents.[5][8] | Prevents formation of toxic hydrogen cyanide gas and other hazardous reactions. |
| Location | Well-ventilated, secure chemical storage area.[1][5] | Ensures safety and prevents accumulation of vapors. |
Question: I've noticed a slight discoloration of the material. Is it still usable?
Answer: Discoloration is often an indicator of chemical degradation or contamination. For a high-purity reagent like this compound, which is used in sensitive applications like pharmaceutical synthesis[2], using a discolored product is not recommended without re-validation.
The discoloration could be due to oxidation, hydrolysis of the nitrile groups, or the presence of impurities from improper storage or handling. Using a degraded material can lead to failed experiments, impure products, and unpredictable side reactions. We recommend that you do not use the discolored material. For critical applications, it is best practice to procure a new, validated batch.
Section 2: Safe Handling and Personal Protective Equipment (PPE)
This section provides a detailed protocol for handling the compound to minimize exposure risk.
Question: What is the mandatory PPE for handling this compound?
Answer: Due to the toxic nature of nitrile compounds, a comprehensive PPE protocol is mandatory. The risk of exposure is primarily through skin contact, eye contact, and inhalation.[8][9]
-
Hand Protection: Wear chemical-resistant gloves. Double gloving is highly recommended as a best practice for handling cyanide compounds.[6][9] Nitrile or neoprene gloves are suitable choices.[7] Always inspect gloves for tears or leaks before use.
-
Eye and Face Protection: Use tightly fitting safety goggles with side-shields.[1] Where there is a potential for splashing or dust generation, a face shield should be worn in addition to goggles.[6][7]
-
Body Protection: A lab coat is required. For larger quantities or procedures with a higher risk of spillage, consider wearing fire/flame resistant and impervious clothing.[1] Ensure legs and feet are covered with long pants and closed-toe shoes.[9]
-
Respiratory Protection: All handling of this compound, including weighing and transfers, must be performed within a certified laboratory chemical fume hood to prevent inhalation of any dust or vapors.[6][7][8] If exposure limits are exceeded, a full-face respirator should be used.[1]
Diagram: Standard Operating Procedure Workflow This diagram outlines the logical flow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
Question: Can I work alone when using this chemical?
Answer: No. It is a strict safety requirement that you do not work alone when handling cyanide compounds.[8] Work should be limited to normal business hours when colleagues and safety personnel are available.[5] The rapid onset of symptoms from cyanide exposure necessitates immediate assistance.[8] Ensure that at least one other person in the vicinity is aware of the work you are performing and is familiar with emergency procedures.
Section 3: Troubleshooting and Emergency Procedures
This section provides clear, actionable steps for potential accidents and exposures.
Question: What should I do if I spill this compound?
Answer: The response depends on the size and nature of the spill. In all cases, prioritize personal safety and prevent the spread of contamination.
For Small Spills (Contained within a Fume Hood):
-
Alert Colleagues: Inform others in the lab immediately.
-
Ensure PPE: Wear the appropriate PPE, including double gloves, goggles, and a lab coat.[7]
-
Containment: If it is a solid, you can safely collect it using a brush and dustpan.[7] Avoid creating dust.[1] If it is a liquid, cover with an absorbent material like dry lime, sand, or soda ash.[10]
-
Collection: Carefully place the spilled material and any contaminated cleaning materials into a dedicated, labeled hazardous waste container for cyanide waste.[5][6]
-
Decontamination: Clean the spill area thoroughly. A recommended procedure is to first use a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[8] All cleaning must be conducted within the fume hood.[8]
For Large Spills (Outside of a Fume Hood):
-
Evacuate: Immediately evacuate the area.[10] Alert all personnel in the vicinity.
-
Isolate: Close the doors to the affected area to prevent the spread of the chemical.
-
Call for Help: Contact your institution's emergency response team (e.g., Environmental Health & Safety) and provide them with the chemical name and the extent of the spill.
-
Do Not Attempt to Clean Up: A large spill outside of a fume hood requires specialized handling by trained emergency responders.
Question: What are the first-aid procedures for exposure?
Answer: Speed is absolutely essential when dealing with a cyanide compound exposure.[8] Follow these steps and call for emergency medical services immediately.[6]
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air at once.[1][11] If breathing has stopped, trained personnel should perform artificial respiration (avoid mouth-to-mouth).[8][11] Seek immediate medical attention.[11] |
| Skin Contact | Immediately remove all contaminated clothing.[1][6] Flush the affected skin area with large amounts of water for at least 15 minutes in an emergency safety shower.[6][12] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes using an emergency eyewash station.[6][12] Hold the eyelids open and away from the eyeball to ensure thorough rinsing.[12] Remove contact lenses if possible, but do not delay rinsing.[12] Seek immediate medical attention.[12] |
| Ingestion | Do NOT induce vomiting.[8] Rinse the mouth thoroughly with water.[1] Seek immediate medical attention.[11] |
Diagram: Emergency Response Logic This diagram illustrates the decision-making process in the event of an incident.
Caption: Decision tree for emergency response to a chemical incident.
Section 4: Waste Disposal
Question: How do I dispose of waste containing this compound?
Answer: All waste containing this compound, including empty containers, must be treated as hazardous waste.[5][6]
-
Dedicated Containers: Use separate, clearly labeled, and sealed waste containers for solid and liquid cyanide-containing wastes.[6] Do not mix cyanide waste with other chemical waste streams to avoid dangerous reactions.[5]
-
Contaminated Materials: All contaminated materials, such as gloves, paper towels, absorbent pads, and disposable labware, must also be disposed of in the designated solid cyanide waste container.[5][6]
-
Empty Containers: The original product bottle, even when empty, is considered P-listed (acutely toxic) hazardous waste and must be collected for disposal by your institution's hazardous waste management group.[5]
-
Pickup: Follow your institution's procedures for requesting a hazardous waste pickup. Ensure all containers are properly tagged.[6]
References
-
Information on Cyanide Compounds. Stanford Environmental Health & Safety.
-
3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE Safety Data Sheets. Echemi.
-
Laboratory Use of Cyanide Salts Safety Guidelines. MIT Environmental Health & Safety.
-
LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. Northwestern University.
-
Cyanide Compounds. University College London Safety Services.
-
Cyanide Safe Use Guidelines. Columbia University Research.
-
Cas 782-87-6, 3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE. LookChem.
-
This compound. BenchChem.
-
HAZARD SUMMARY: 2-DIMETHYLAMINOACETONITRILE. New Jersey Department of Health.
-
3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE. Chemsrc.
-
First Aid Procedures for Chemical Hazards. NIOSH - CDC.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
Safety data sheet. BASF.
-
β-AMINOPROPIONITRILE and bis-(β-CYANOETHYL)-AMINE. Organic Syntheses.
-
Hazardous Chemical Exposures. Princeton University Environmental Health and Safety.
Sources
- 1. echemi.com [echemi.com]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. research.columbia.edu [research.columbia.edu]
- 6. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 8. Cyanide Compounds | Safety Services - UCL – University College London [ucl.ac.uk]
- 9. uthsc.edu [uthsc.edu]
- 10. nj.gov [nj.gov]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. ehs.princeton.edu [ehs.princeton.edu]
Technical Support Center: Refining Purification Methods for 3-[Benzyl(2-cyanoethyl)amino]propanenitrile
Introduction
Welcome to the technical support center for 3-[Benzyl(2-cyanoethyl)amino]propanenitrile (CAS No. 782-87-6), also known as 3,3'-[(phenylmethyl)imino]bispropanenitrile.[1][2] This versatile chemical intermediate is a crucial building block in the synthesis of pharmaceuticals, dyes, and pigments.[3] Its molecular structure, featuring a tertiary amine and two nitrile functionalities, presents unique challenges and opportunities for purification. The presence of residual starting materials, intermediates, or side-products can significantly impact the outcome of subsequent synthetic steps and the quality of the final product.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining the purification of this compound. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to adapt and optimize these methods for your specific experimental context.
Understanding the Impurity Profile: What's in Your Crude Product?
The standard synthesis of this compound involves the double Michael addition of acrylonitrile to benzylamine.[4][5] This cyanoethylation reaction, while effective, rarely proceeds to 100% completion and can generate several predictable impurities.[6][7][8]
Q: What are the most common impurities I can expect from the synthesis of this compound?
A: Your crude product mixture will likely contain a combination of the following, each of which must be addressed by your purification strategy:
-
Unreacted Starting Materials:
-
Benzylamine: A primary amine that is more basic than the tertiary amine product.
-
Acrylonitrile: A volatile and reactive electrophile. Excess acrylonitrile can also polymerize.[8]
-
-
Reaction Intermediate:
-
N-benzyl-3-aminopropanenitrile: The mono-cyanoethylated product. As a secondary amine, its basicity and polarity are distinct from both the starting material and the final product.
-
-
Side-Products:
-
Hydrolysis Products: The nitrile groups are susceptible to hydrolysis, especially under strongly acidic or basic conditions with water present, forming corresponding amides or carboxylic acids.[9][10]
-
Polyacrylonitrile: A polymeric solid that can form if the reaction temperature is not well-controlled.[8]
-
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during purification. Detailed troubleshooting for specific methods is covered in the subsequent sections.
Q: What is the most effective first step to purify my crude product on a large scale?
A: For multi-gram scales, a liquid-liquid extraction using an acid-base workup is the most efficient initial step.[11][12] This technique exploits the differences in basicity between the primary amine (benzylamine), secondary amine (intermediate), and the desired tertiary amine product to achieve a bulk separation from non-basic impurities like acrylonitrile polymer. A carefully controlled pH using buffer solutions can even separate the different classes of amines from each other.[11][12]
Q: My product is streaking badly and showing poor separation on my standard silica gel column. How can I fix this?
A: This is a classic issue when purifying amines on acidic silica gel.[13] The basic lone pair on the nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing tailing and streaking. There are two primary solutions:
-
Mobile Phase Modification: Add a small amount (0.5-2%) of a competing base, such as triethylamine or ammonia in methanol, to your eluent. This will occupy the acidic sites on the silica, allowing your product to elute more symmetrically.[13]
-
Stationary Phase Modification: Use an amine-functionalized silica gel column.[13] These columns have a bonded phase that masks the acidic silanols, providing a much more inert surface for amine purification and often yielding superior separation.
Q: My compound won't crystallize; it consistently "oils out" of solution. What should I do?
A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice, often because it is below its melting point but its solubility limit has been exceeded in a solvent where it has high solubility. This can be due to residual impurities disrupting crystal formation.
-
First, enhance purity: Perform an acid-base extraction or a quick filtration through a plug of silica to remove gross impurities.
-
Optimize solvent system: Use a solvent system where the compound has high solubility when hot but very low solubility when cold. A co-solvent system (e.g., adding a non-polar solvent like hexane to a more polar one like ethyl acetate) can be effective.
-
Control cooling rate: Allow the solution to cool slowly to room temperature and then gradually to lower temperatures. Rapid cooling encourages oiling.
-
Utilize seeding: If you have a small amount of pure solid, add a "seed" crystal to the supersaturated solution to initiate crystallization.
Q: I'm observing product decomposition during distillation, even under vacuum. How can I prevent this?
A: With a high boiling point around 375-429°C at atmospheric pressure, vacuum distillation is mandatory.[1][3] However, nitriles and amines can still be susceptible to thermal degradation.[14][15]
-
Increase Vacuum: Ensure your vacuum system is operating at maximum efficiency (ideally <1 mmHg) to lower the boiling point as much as possible.[16]
-
Use a Kugelrohr: For smaller quantities, a Kugelrohr apparatus minimizes the residence time of the compound at high temperatures, reducing the chance of decomposition.
-
Avoid Overheating: The heating bath temperature should be no more than 20-30°C above the boiling point of your compound at the given pressure.[16]
Purification Workflows: Troubleshooting Guides & Protocols
General Purification Strategy
The optimal purification strategy often involves a multi-step approach to systematically remove different classes of impurities. The following workflow is a robust starting point for achieving high purity.
Caption: General purification workflow for this compound.
Method 1: Acid-Base Liquid-Liquid Extraction
This should be your first purification step after the initial reaction workup. It effectively removes non-basic impurities and can separate the primary, secondary, and tertiary amines.[11][12]
Troubleshooting Q&A
-
Q: Why is my product not separating into the organic layer after basification?
-
A: The aqueous layer may not be sufficiently basic. The pH must be raised high enough (typically >12) to deprotonate the ammonium salt of the tertiary amine and render it soluble in the organic solvent. Use a pH meter or pH paper to confirm and add more base (e.g., 50% NaOH(aq)) if needed.
-
-
Q: I'm getting a persistent emulsion at the interface. How can I break it?
-
A: Emulsions are common in basic extractions. Try adding a small amount of saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase. Alternatively, letting the mixture stand for an extended period or gentle swirling (instead of vigorous shaking) can help. For stubborn emulsions, filtering the entire mixture through a pad of Celite® can be effective.
-
Experimental Protocol: Selective Amine Extraction
-
Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with a pH 3.0 buffer (e.g., 1.0 N NaH₂PO₄).[12] This will protonate and pull the more basic primary (benzylamine) and secondary amines into the aqueous layer, leaving the less basic tertiary amine product in the organic layer. Repeat the buffer wash 2-3 times.
-
Optional: To recover the product from an organic layer containing all three amines, first wash with a pH 8.0 buffer to remove the primary amine.[12] Then, wash the remaining organic layer with a pH 3.0 buffer to remove the secondary amine, leaving the pure tertiary amine.
-
Wash the final organic layer containing the purified product with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the enriched product.
Method 2: Purification by Column Chromatography
Chromatography is a powerful tool for separating compounds with similar functionalities. The choice of stationary and mobile phase is critical.
Troubleshooting Q&A
-
Q: How do I choose between normal-phase, amine-modified, or reversed-phase columns?
-
Q: How do I develop an effective solvent gradient?
-
A: Start by performing thin-layer chromatography (TLC) analysis using various ratios of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone). For this specific compound, a starting point of 1:4 ethyl acetate/hexane is recommended.[4] Aim for an Rf value of ~0.3 for your product. A shallow gradient starting with a lower polarity than your TLC conditions and gradually increasing to a higher polarity will provide the best separation.
-
Caption: Decision tree for selecting a chromatography method.
Experimental Protocol: Flash Chromatography on Amine-Functionalized Silica
-
Column: Select an appropriately sized amine-functionalized silica gel column based on your sample mass (typically a 1:50 to 1:100 sample-to-sorbent ratio).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the column.
-
Mobile Phase: Use a gradient of ethyl acetate in hexane. A typical gradient might be from 10% to 50% ethyl acetate over 10-15 column volumes.
-
Elution & Collection: Elute the column and collect fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
| Chromatography Technique | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Normal Phase | Silica Gel | Hexane/Ethyl Acetate + 1% Triethylamine | Inexpensive, widely available | Can cause peak tailing for amines[13] |
| Amine-Modified | Amine-Functionalized Silica | Hexane/Ethyl Acetate | Excellent peak shape for amines, no additive needed[13] | More expensive than bare silica |
| Reversed Phase (RP-HPLC) | C18-Modified Silica | Water/Acetonitrile or Water/Methanol | Good for polar compounds, high resolution[17][19] | Requires aqueous-compatible solvents, may be costly for large scale |
| HILIC | Polar (e.g., Amide, Diol) | High Acetonitrile/Low Aqueous Buffer | Excellent retention for very polar compounds[20] | Requires careful solvent and buffer selection |
Method 3: Purification by Crystallization
If the product is a solid or can be induced to solidify, crystallization is an excellent method for achieving high purity.
Troubleshooting Q&A
-
Q: What are the best solvents for crystallization?
-
A: Based on literature, acetonitrile is a promising solvent, with cooling to -15°C yielding good recovery.[4] Other potential solvents could include isopropanol, ethyl acetate, or mixtures such as ethyl acetate/hexane. The ideal solvent will fully dissolve the compound when hot but poorly when cold.
-
-
Q: My crystallization yield is very low. How can I improve it?
-
A: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. After dissolving, allow the solution to cool slowly. Once at room temperature, cool further in an ice bath or freezer. If the yield is still low, you can try to partially evaporate the solvent from the mother liquor to concentrate it and then re-cool to obtain a second crop of crystals.
-
Experimental Protocol: Crystallization from Acetonitrile
-
Place the crude or semi-purified product in an Erlenmeyer flask.
-
Add a minimal amount of hot acetonitrile, swirling until the solid is completely dissolved.
-
Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached ambient temperature, place it in a -15°C freezer for several hours to maximize crystal formation.[4]
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold acetonitrile.
-
Dry the crystals under high vacuum to remove any residual solvent.
Purity Assessment Guide
Q: What analytical techniques should I use to confirm the purity is >99% and verify the structure?
A: A combination of spectroscopic and chromatographic methods is essential for unambiguous confirmation.
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural confirmation. For this compound, the ¹H NMR should show a characteristic multiplet for the four protons of the two -N-CH₂-CH₂-CN groups between δ 3.65–3.80 ppm, along with signals for the benzyl group.[4]
-
FT-IR Spectroscopy: Confirms the presence of key functional groups. Look for a sharp, strong absorbance peak around 2245 cm⁻¹ corresponding to the C≡N nitrile stretch.[4] The absence of N-H stretches (around 3300-3500 cm⁻¹) confirms the absence of primary and secondary amine impurities.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These are the primary methods for quantitative purity assessment. An appropriate method (e.g., reversed-phase HPLC with UV detection) should show a single major peak for the product. Purity can be calculated from the peak area percentage.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (213.28 g/mol ).[1]
By employing this structured approach of bulk purification followed by a high-resolution technique, and validating the results with appropriate analytical methods, researchers can confidently obtain this compound of high purity for their downstream applications.
References
-
Patil, S. A., et al. (2010). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications. Available at: [Link]
- Google Patents (1981). US4255356A - Purification of tertiary amines using an adsorbent.
-
Waters Blog (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation. Available at: [Link]
-
Biotage (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.com. Available at: [Link]
- Google Patents (1980). EP0007983A1 - Process for the purification of tertiary amines.
-
American Chemical Society (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from. ACS Publications. Available at: [Link]
- Google Patents (1945). US2388506A - Purification of nitriles.
-
Lookchem (n.d.). Cas 782-87-6,3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE. Lookchem.com. Available at: [Link]
-
Biotage (2023). Is there an easy way to purify organic amines?. Biotage.com. Available at: [Link]
-
Taylor & Francis Online (2021). Isolation and purification of polar compounds from Eupatorium fortunei Turcz by high-speed counter-current chromatography. Available at: [Link]
-
PubMed (2012). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. National Library of Medicine. Available at: [Link]
-
Structure Determination of Organic Compounds (n.d.). Chromatographic Purification. Available at: [Link]
- Google Patents (1977). US4022816A - Purification of chlorobutyronitrile.
-
Chemsrc (n.d.). 3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE. Chemsrc.com. Available at: [Link]
-
Save My Exams (n.d.). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Available at: [Link]
-
Asian Journal of Chemistry (2012). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Available at: [Link]
-
ResearchGate (2013). How to separate amide and nitrile from mixture?. Available at: [Link]
-
Glen Research (n.d.). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Glenresearch.com. Available at: [Link]
-
Journal of the American Chemical Society (2020). Nitrile RC≡N Triple Bond Cleavage by a Dicopper Nitrite Complex with N2 Elimination and Formation of RCO2– Carboxylate Ligands. ACS Publications. Available at: [Link]
-
Wikipedia (n.d.). Nitrile. Wikipedia.org. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Organic-chemistry.org. Available at: [Link]
-
ResearchGate (2018). Distillation and concentration process design for removal of heat stable salts in amine solution. Available at: [Link]
-
Chemistry LibreTexts (2023). Preparation of Nitriles. Available at: [Link]
-
ResearchGate (2016). Biocatalytic hydrolysis of nitriles. Available at: [Link]
-
Taylor & Francis Online (n.d.). Cyanoethylation – Knowledge and References. Available at: [Link]
-
YouTube (2012). METHODS YIELDING ONLY PRIMARY AMINES AND REACTIONS P4. Available at: [Link]
-
YouTube (2021). Amines-Part 11-Chemical Properties 5-Separation of Amines. Available at: [Link]
-
Sciencemadness Discussion Board (2020). Stability of amines. Available at: [Link]
-
Organic Reactions (1949). Cyanoethylation. Wiley Online Library. Available at: [Link]
-
Wikipedia (n.d.). Cyanoethylation. Wikipedia.org. Available at: [Link]
-
ARKAT USA (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available at: [Link]
-
ResearchGate (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available at: [Link]
-
Kanazawa University Repository (2007). Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion. Available at: [Link]
- Google Patents (2021). EP3643704B1 - New intermediates for the preparation of remifentanil hydrochloride.
-
YouTube (2019). Quick Revision - Hydrolysis of condensation polymers. Available at: [Link]
-
PubMed (1979). Alkaline hydrolysis of 1,3-dimethylphenobarbital. National Library of Medicine. Available at: [Link]
Sources
- 1. CAS#:16728-92-0 | 3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE | Chemsrc [chemsrc.com]
- 2. echemi.com [echemi.com]
- 3. lookchem.com [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 6. asianpubs.org [asianpubs.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. organicreactions.org [organicreactions.org]
- 9. savemyexams.com [savemyexams.com]
- 10. Nitrile - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biotage.com [biotage.com]
- 14. download.basf.com [download.basf.com]
- 15. sciencemadness.org [sciencemadness.org]
- 16. chem.rochester.edu [chem.rochester.edu]
- 17. waters.com [waters.com]
- 18. pharmacy180.com [pharmacy180.com]
- 19. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biotage.com [biotage.com]
Technical Support Center: Synthesis of 3-[Benzyl(2-cyanoethyl)amino]propanenitrile
Welcome to the technical support center for the synthesis of 3-[Benzyl(2-cyanoethyl)amino]propanenitrile (CAS No. 782-87-6), a key intermediate in the production of pharmaceuticals, agrochemicals, and specialty dyes.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting advice, and answers to frequently asked questions regarding the synthesis of this versatile tertiary amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
A1: There are three main routes to synthesize the target compound, each with its own set of advantages and challenges:
-
Route 1: Sequential Cyanoethylation of Benzylamine: This is the most direct and commonly employed method, involving the reaction of benzylamine with two equivalents of acrylonitrile.[1]
-
Route 2: N-Alkylation of Bis(2-cyanoethyl)amine: This approach involves the benzylation of a pre-formed bis(2-cyanoethyl)amine (also known as 3,3'-iminodipropionitrile).
-
Route 3: Reductive Amination: This method utilizes the reaction of bis(2-cyanoethyl)amine with benzaldehyde in the presence of a suitable reducing agent.
Q2: What are the critical parameters to control during the sequential cyanoethylation of benzylamine (Route 1)?
A2: The success of this reaction hinges on several key factors:
-
Stoichiometry: A precise 1:2 molar ratio of benzylamine to acrylonitrile is crucial to ensure complete bis-cyanoethylation and minimize the formation of the mono-cyanoethylated intermediate.[1]
-
Temperature: The reaction is exothermic. Maintaining a temperature between 25-30°C is optimal to balance reaction kinetics with the prevention of side-product formation, such as the polymerization of acrylonitrile.[1][3]
-
Catalyst: While the reaction can proceed without a catalyst, it is often facilitated by a base, such as sodium hydroxide.[1] For more challenging substrates or to improve efficiency, phase transfer catalysts like tetrabutylammonium hydrogensulfate can be employed.[1]
Q3: What are the common side reactions and byproducts I should be aware of?
A3: The most common byproduct in the sequential cyanoethylation of benzylamine is the mono-adduct, N-benzyl-3-aminopropanenitrile. This arises from incomplete reaction. In routes starting with bis(2-cyanoethyl)amine, unreacted starting material can be a significant impurity. Polymerization of acrylonitrile is a risk, especially at elevated temperatures, leading to the formation of tarry substances.[1]
Q4: What are the recommended purification methods for this compound?
A4: The crude product can be purified using a couple of effective methods:
-
Crystallization: The product can be crystallized from acetonitrile by cooling to -15°C, which can result in a recovery of 58-65%.[4]
-
Column Chromatography: Silica gel column chromatography using a solvent system like ethyl acetate/hexane (1:4) is effective for removing residual amines and other impurities.[4]
Q5: How can I confirm the identity and purity of my final product?
A5: Standard spectroscopic techniques are used for validation:
-
FT-IR Spectroscopy: Look for a characteristic peak around 2245 cm⁻¹ which corresponds to the C≡N stretch of the nitrile groups.[4]
-
¹H NMR Spectroscopy: The presence of a multiplet in the range of δ 3.65–3.80 ppm, integrating to 4 protons, is indicative of the -N-CH₂-CH₂-CN protons, confirming bis-cyanoethylation.[4]
Alternative Synthetic Routes and Methodologies
While the sequential cyanoethylation of benzylamine is the most direct approach, alternative routes can offer advantages in terms of starting material availability, impurity profiles, and scalability.
Route 1: Sequential Cyanoethylation of Benzylamine (The Direct Approach)
This method relies on the Michael addition of benzylamine to two equivalents of acrylonitrile. The primary amine first acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile to form the mono-adduct, which then acts as a secondary amine nucleophile to react with a second molecule of acrylonitrile.[5]
Caption: Sequential Michael addition of acrylonitrile to benzylamine.
Route 2: N-Alkylation of Bis(2-cyanoethyl)amine
This alternative begins with bis(2-cyanoethyl)amine and introduces the benzyl group via nucleophilic substitution. This can be advantageous if bis(2-cyanoethyl)amine is a readily available starting material.
Caption: N-Alkylation of bis(2-cyanoethyl)amine with a benzyl halide.
Route 3: Reductive Amination
This strategy involves the formation of an iminium ion intermediate from the reaction of bis(2-cyanoethyl)amine and benzaldehyde, which is then reduced in situ to the final tertiary amine. This method avoids the use of benzyl halides, which can be lachrymatory and toxic.
Caption: Reductive amination of bis(2-cyanoethyl)amine with benzaldehyde.
Experimental Protocols
Protocol 1: Sequential Cyanoethylation of Benzylamine
Objective: To synthesize this compound with high purity.
Materials:
-
Benzylamine
-
Acrylonitrile (inhibitor-free)
-
Sodium Hydroxide (catalyst)
-
Methanol (solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzylamine (1 equivalent) in methanol.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add acrylonitrile (2.05 equivalents) dropwise over 60-90 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, add a catalytic amount of sodium hydroxide.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, neutralize the catalyst with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: N-Alkylation of Bis(2-cyanoethyl)amine with Benzyl Chloride
Objective: To prepare the target compound from bis(2-cyanoethyl)amine.
Materials:
-
Bis(2-cyanoethyl)amine
-
Benzyl chloride
-
Potassium carbonate (base)
-
Acetonitrile (solvent)
Procedure:
-
To a stirred solution of bis(2-cyanoethyl)amine (1 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).
-
Heat the mixture to 50-60°C.
-
Add benzyl chloride (1.05 equivalents) dropwise over 30 minutes.
-
Maintain the reaction at 60°C and monitor by TLC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Evaporate the solvent from the filtrate in vacuo to yield the crude product.
-
Purify as needed.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Polymerization of acrylonitrile. 3. Loss of product during workup. | 1. Increase reaction time or slightly elevate the temperature (not exceeding 40°C for cyanoethylation). Ensure efficient stirring. 2. Maintain strict temperature control, especially during the addition of acrylonitrile. Use inhibitor-free acrylonitrile. 3. Optimize purification steps; for example, use a different solvent system for chromatography to improve separation. |
| High Percentage of Mono-cyanoethylated Byproduct (Route 1) | 1. Incorrect stoichiometry (insufficient acrylonitrile). 2. Short reaction time. | 1. Carefully measure reactants to ensure a slight excess of acrylonitrile (e.g., 2.05-2.1 equivalents). 2. Extend the reaction time and monitor for the disappearance of the intermediate by TLC or GC-MS. |
| Formation of Tarry, Polymeric Material | 1. High reaction temperature. 2. Presence of impurities that initiate polymerization. | 1. Use an ice bath to maintain a low temperature during exothermic additions. 2. Use freshly distilled or inhibitor-free acrylonitrile. |
| Difficult Purification | 1. Similar polarity of product and byproducts. 2. Presence of unreacted starting materials. | 1. Utilize a high-efficiency silica gel for chromatography and experiment with different solvent gradients. 2. For Route 2, consider using a slight excess of benzyl chloride and then removing it by distillation. For Route 1, ensure the reaction goes to completion. |
References
-
Rajasekaran, A. et al. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. Available at: [Link]
-
Chemsrc. 3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE. Available at: [Link]
-
Glen Research. Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. The Glen Report, 28(26). Available at: [Link]
-
LookChem. Cas 782-87-6,3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE. Available at: [Link]
-
Bruson, H. A. Cyanoethylation. Organic Reactions, 5, 79-135. Available at: [Link]
- Google Patents. US4748276A - Process for preparing N,N-bis(2-hydroxyethyl)benzylamine and N,N-bis(2-chloroethyl)benzylamine.
- Google Patents. US3231601A - Process for the cyanoethylation of aromatic amines.
-
PrepChem. Synthesis of N,N-bis(2-chloroethyl)benzylamine. Available at: [Link]
-
Wikipedia. Cyanoethylation. Available at: [Link]
- Google Patents. US5536877A - Preparation of arylbenzylamines.
- Google Patents. US3943162A - Cyanoethylation of aromatic amines.
- Google Patents. US4055586A - Process for the manufacture of bis-(2-cyanoethyl)-amine.
-
MDPI. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 17(5), 5150-5158. Available at: [Link]
-
BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to the Definitive Identification of Synthesized 3-[Benzyl(2-cyanoethyl)amino]propanenitrile
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of analytical methodologies for the definitive identification of 3-[Benzyl(2-cyanoethyl)amino]propanenitrile, a versatile building block in organic synthesis. We will delve into the nuances of spectroscopic and spectrometric techniques, offering field-proven insights to distinguish the target molecule from potential synthetic byproducts.
The Synthetic Landscape: Understanding Potential Impurities
The synthesis of this compound is typically achieved through the double Michael addition of benzylamine to acrylonitrile. This cyanoethylation reaction, while effective, can lead to a mixture of products, primarily the mono-adduct, N-benzyl-3-aminopropanenitrile, and unreacted starting materials. Furthermore, the presence of water can lead to the hydrolysis of the nitrile groups to the corresponding amides. Therefore, a robust analytical strategy must be able to unequivocally differentiate the desired bis-cyanoethylated product from these potential impurities.
dot graph TD { A[Benzylamine] -- Acrylonitrile --> B(N-benzyl-3-aminopropanenitrile - Mono-adduct); B -- Acrylonitrile --> C(this compound - Desired Product); C -- H₂O/H⁺ or OH⁻ --> D{Side Products e.g., Amides}; }
Figure 1: Synthetic pathway and potential byproducts.
Orthogonal Analytical Approaches for Unambiguous Identification
A self-validating analytical workflow relies on the use of multiple, orthogonal techniques. For this compound, a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and definitive identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular structure. Both ¹H and ¹³C NMR are essential for the confirmation of this compound.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of the desired product will exhibit characteristic signals that are absent in the spectra of the starting materials and the mono-adduct. The key diagnostic signals are the two sets of triplets corresponding to the diastereotopic protons of the two equivalent cyanoethyl groups.
| Compound | Key ¹H NMR Signals (Predicted, CDCl₃) | Rationale |
| This compound | δ 7.25-7.40 (m, 5H, Ar-H), δ 3.80 (s, 2H, Ar-CH₂-N), δ 2.85 (t, 4H, N-CH₂-CH₂-CN), δ 2.55 (t, 4H, N-CH₂-CH₂-CN) | The presence of two equivalent cyanoethyl groups is confirmed by the integration of the methylene protons (4H each). The benzyl group protons are also clearly visible. |
| N-benzyl-3-aminopropanenitrile (Mono-adduct) | δ 7.25-7.40 (m, 5H, Ar-H), δ 3.82 (s, 2H, Ar-CH₂-N), δ 2.90 (t, 2H, N-CH₂-CH₂-CN), δ 2.60 (t, 2H, N-CH₂-CH₂-CN), δ 1.5-2.0 (br s, 1H, NH) | The integration of the cyanoethyl methylene protons will be 2H each. The presence of a broad singlet for the N-H proton is a key differentiator. |
| Benzylamine (Starting Material) | δ 7.20-7.35 (m, 5H, Ar-H), δ 3.85 (s, 2H, Ar-CH₂-N), δ 1.45 (br s, 2H, NH₂) | The absence of signals in the δ 2.5-3.0 ppm range and the presence of a broad singlet for the two NH₂ protons are characteristic. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR provides complementary information, confirming the number and type of carbon environments in the molecule. The presence of two nitrile carbons and the correct number of methylene and aromatic carbons is definitive.
| Compound | Key ¹³C NMR Signals (Predicted, CDCl₃) | Rationale |
| This compound | δ 138.0 (Ar-C), δ 129.0 (Ar-CH), δ 128.5 (Ar-CH), δ 127.5 (Ar-CH), δ 118.5 (C≡N), δ 58.0 (Ar-CH₂-N), δ 48.0 (N-CH₂-CH₂-CN), δ 16.0 (N-CH₂-CH₂-CN) | The presence of two distinct signals for the cyanoethyl methylene carbons and a single signal for the two equivalent nitrile carbons confirms the bis-substitution. |
| N-benzyl-3-aminopropanenitrile (Mono-adduct) | δ 139.0 (Ar-C), δ 128.8 (Ar-CH), δ 128.3 (Ar-CH), δ 127.2 (Ar-CH), δ 119.5 (C≡N), δ 54.0 (Ar-CH₂-N), δ 45.0 (N-CH₂-CH₂-CN), δ 18.0 (N-CH₂-CH₂-CN) | The chemical shifts of the carbons in the single cyanoethyl group will be slightly different from the bis-substituted product due to the different electronic environment. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 10-20 mg of the synthesized product in ~0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C). Integrate the ¹H NMR signals to determine the relative proton ratios.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups. For this compound, the key diagnostic feature is the nitrile (C≡N) stretching vibration.
| Functional Group | Characteristic Absorption (cm⁻¹) | Significance |
| Nitrile (C≡N) | 2245 - 2260 (sharp, medium intensity) | The presence of a sharp peak in this region is a strong indicator of the nitrile functional group. The spectrum of the desired product should show a prominent peak around 2245 cm⁻¹[1]. |
| Aromatic C-H | 3000 - 3100 (multiple weak bands) | Confirms the presence of the benzyl group. |
| Aliphatic C-H | 2850 - 3000 (multiple bands) | Confirms the presence of the methylene groups. |
| N-H (in mono-adduct) | 3300 - 3500 (weak to medium, broad) | The absence of a significant peak in this region helps to rule out the presence of the mono-cyanoethylated byproduct. |
dot graph G { layout=neato; node [shape=box, style=rounded]; A [label="FT-IR Spectrum"]; B [label="C≡N Stretch (~2245 cm⁻¹)"]; C [label="Aromatic C-H Stretches (3000-3100 cm⁻¹)"]; D [label="Aliphatic C-H Stretches (2850-3000 cm⁻¹)"]; E [label="Absence of N-H Stretch (3300-3500 cm⁻¹)"]; A -- B [label="Confirms Nitrile"]; A -- C [label="Confirms Benzyl Group"]; A -- D [label="Confirms Methylene Groups"]; A -- E [label="Suggests Bis-substitution"]; }
Figure 2: Key features in the FT-IR spectrum.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Prepare a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with the expected values.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.
Expected Fragmentation Pattern:
The molecular ion peak ([M]⁺) for this compound should be observed at m/z = 213. The fragmentation is likely to be dominated by cleavage at the benzylic position and alpha-cleavage to the nitrogen atom.
| m/z | Proposed Fragment | Significance |
| 213 | [C₁₃H₁₅N₃]⁺ | Molecular Ion Peak . Confirms the molecular weight. |
| 161 | [M - CH₂CN]⁺ | Loss of a cyanoethyl radical. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment characteristic of benzyl groups. This is often the base peak. |
| 52 | [CH₂CH₂CN]⁺ | Cyanoethyl cation. |
Comparison with Byproducts:
-
N-benzyl-3-aminopropanenitrile (Mono-adduct): The molecular ion peak will be at m/z = 160. The fragmentation pattern will also show a prominent peak at m/z = 91, but the other fragments will differ.
-
Benzylamine: The molecular ion peak is at m/z = 107. The base peak is often at m/z = 106 due to the loss of a hydrogen atom.
Alternative Ionization Techniques:
Electrospray Ionization (ESI) is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecular ion peak ([M+H]⁺ at m/z = 214). Comparing EI and ESI spectra can provide complementary information. ESI is particularly useful for confirming the molecular weight of fragile molecules that may not show a molecular ion peak with EI.
dot graph G { rankdir=LR; node [shape=box]; A [label="this compound (m/z 213)"]; B [label="[M - CH₂CN]⁺ (m/z 161)"]; C [label="[C₇H₇]⁺ (m/z 91)"]; D [label="[CH₂CH₂CN]⁺ (m/z 52)"]; A -> B; A -> C; A -> D; }
Figure 3: Predicted major fragmentation pathways.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion for ESI or after separation by Gas Chromatography (GC) for EI.
-
Ionization: Utilize either Electron Ionization (EI) at 70 eV or Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and key fragments.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
Alternative and Complementary Techniques
While NMR, IR, and MS form the core of a robust identification strategy, other techniques can provide valuable complementary information.
-
Qualitative Chemical Tests: Simple chemical tests can indicate the presence of the nitrile functional group. For example, the pyrolysis of the compound with soda lime will produce ammonia or an amine, which can be detected with a copper sulfate solution[1]. While not as definitive as spectroscopic methods, these tests can be a quick preliminary check.
-
Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in the compound. The experimental percentages should match the theoretical values for the molecular formula C₁₃H₁₅N₃.
-
Advanced NMR Techniques: 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign all proton and carbon signals, providing an even higher level of confidence in the structure.
Conclusion
The definitive identification of synthesized this compound requires a multi-faceted analytical approach. By combining the detailed structural insights from ¹H and ¹³C NMR, the functional group information from FT-IR, and the molecular weight and fragmentation data from mass spectrometry, researchers can be highly confident in the identity and purity of their product. This guide provides the foundational knowledge and experimental framework to perform this critical analysis, ensuring the integrity of subsequent research and development activities.
References
Sources
comparative analysis of different catalysts for 3-[Benzyl(2-cyanoethyl)amino]propanenitrile synthesis
Introduction: The Significance of 3-[Benzyl(2-cyanoethyl)amino]propanenitrile and the Role of Catalysis
This compound, also known as N,N-bis(2-cyanoethyl)benzylamine, is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its molecular structure, featuring a tertiary amine and two nitrile functionalities, provides a rich platform for further chemical transformations. The primary route to this compound is through the double Michael addition of benzylamine to acrylonitrile, a reaction commonly referred to as cyanoethylation.
The efficiency of this synthesis is critically dependent on the choice of catalyst. An appropriate catalyst not only accelerates the reaction rate but also influences the selectivity, minimizing the formation of the mono-adduct, N-benzyl-3-aminopropionitrile, and other by-products. This guide provides a comprehensive comparative analysis of various catalytic systems for the synthesis of this compound, offering field-proven insights and experimental data to aid researchers and process chemists in selecting the optimal catalyst for their specific needs.
The Underlying Chemistry: The Aza-Michael Addition
The synthesis of this compound is a classic example of an aza-Michael addition, where an amine acts as a nucleophile attacking the β-carbon of an α,β-unsaturated nitrile, acrylonitrile. The reaction proceeds in two sequential steps:
-
Monocyanoethylation: Benzylamine reacts with one equivalent of acrylonitrile to form N-benzyl-3-aminopropionitrile.
-
Dicyanoethylation: The secondary amine formed in the first step then reacts with a second equivalent of acrylonitrile to yield the desired product, this compound.
The overall reaction is as follows:
Figure 1: General reaction scheme for the synthesis of this compound.
The nitrile group of acrylonitrile is a powerful electron-withdrawing group, which polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack.[3] The choice of catalyst is crucial in activating either the nucleophile (benzylamine) or the electrophile (acrylonitrile) to facilitate this reaction efficiently.
Comparative Analysis of Catalytic Systems
Base Catalysis: The Conventional Approach
Base-catalyzed cyanoethylation is a widely employed method for this synthesis. Basic catalysts function by deprotonating the amine, increasing its nucleophilicity.[3]
-
Homogeneous Base Catalysts (e.g., NaOH, Triton B):
-
Mechanism: Strong bases like sodium hydroxide or quaternary ammonium hydroxides (e.g., Triton B) generate the benzylamide anion, a potent nucleophile that readily attacks acrylonitrile.
-
Advantages: These catalysts are inexpensive and readily available.
-
Disadvantages: The use of strong, soluble bases can lead to side reactions, such as the polymerization of acrylonitrile.[4] Work-up procedures to remove the catalyst can be cumbersome, and achieving high selectivity for the di-adduct over the mono-adduct can be challenging without careful control of reaction conditions.[3]
-
-
Heterogeneous Base Catalysts (e.g., Anion Exchange Resins, K₂CO₃/Zeolite):
-
Mechanism: Solid bases provide active sites for the deprotonation of the amine on their surface.
-
Advantages: These catalysts are easily separated from the reaction mixture by simple filtration, enabling catalyst recycling and simplifying product purification.[5] Zeolites, with their well-defined pore structures, can also offer shape selectivity.[6]
-
Disadvantages: Heterogeneous catalysts may exhibit lower activity compared to their homogeneous counterparts, requiring higher temperatures or longer reaction times. Leaching of the active species from the support can also be a concern.[7]
-
Acid Catalysis: An Alternative for Aromatic Amines
While base catalysis is more common, acid catalysts can also be employed for the cyanoethylation of amines.[3]
-
Brønsted and Lewis Acids (e.g., Acetic Acid, Copper Salts):
-
Mechanism: Acid catalysts are thought to activate the acrylonitrile by protonating or coordinating to the nitrile group, which enhances the electrophilicity of the β-carbon.[3] Copper salts, such as cupric acetate, have been shown to be particularly effective, possibly through the formation of a complex with both the amine and acrylonitrile.[3]
-
Advantages: Cupric acetate has been reported to give improved yields and rapid reaction times, especially for sterically hindered or deactivated aromatic amines.[3] It can also suppress the formation of di-cyanoethylated products when mono-cyanoethylation is desired.[3]
-
Disadvantages: A significant drawback of using acetic acid, especially with cuprous chloride, can be the formation of acetanilide by-products.[3] The use of metal catalysts also raises concerns about product contamination and the need for efficient metal removal.
-
Phase-Transfer Catalysis (PTC): Bridging the Phases for Enhanced Efficiency
Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases. For the cyanoethylation of benzylamine, a liquid-liquid or solid-liquid PTC system can be highly effective.
-
Quaternary Ammonium and Phosphonium Salts:
-
Mechanism: A quaternary ammonium salt, such as tetrabutylammonium hydrogensulfate, transports the deprotonated amine from the aqueous (or solid) phase to the organic phase where it can react with acrylonitrile.[8][9]
-
Advantages: PTC allows for the use of inexpensive inorganic bases like sodium hydroxide in a biphasic system, leading to high yields under mild reaction conditions.[10] This method is well-suited for industrial-scale production due to its efficiency and simplified work-up.[11]
-
Disadvantages: The phase-transfer catalyst needs to be separated from the product, and the cost of the catalyst can be a factor in large-scale processes.
-
Figure 2: Simplified mechanism of phase-transfer catalyzed cyanoethylation.
Biocatalysis: A Green and Selective Alternative
The use of enzymes as catalysts in organic synthesis offers significant advantages in terms of sustainability and selectivity.
-
Lipases:
-
Mechanism: Lipases, such as those from Candida antarctica (e.g., Novozym 435), have been shown to catalyze the aza-Michael addition of amines to acrylonitrile.[1] The enzyme's active site can activate the substrates and facilitate the reaction under mild conditions.[12]
-
Advantages: Biocatalytic methods are environmentally friendly, operate at or near room temperature, and can offer high selectivity, potentially reducing the formation of by-products.[4] Lipase-catalyzed reactions can also be faster than uncatalyzed reactions.[1]
-
Disadvantages: The cost and operational stability of enzymes can be a limitation for large-scale industrial applications. The activity of lipases can also be highly dependent on the solvent and other reaction conditions.[12]
-
Quantitative Performance Comparison
The following table summarizes the performance of different catalytic systems for the synthesis of this compound and related cyanoethylation reactions.
| Catalyst System | Catalyst Example | Substrate(s) | Temp. (°C) | Time | Yield (%) | Key Observations & References |
| Homogeneous Base | Sodium Hydroxide | Benzylamine, Acrylonitrile | 25-30 | - | High | A 1:2 molar ratio of benzylamine to acrylonitrile is key for complete bis-cyanoethylation.[8] |
| Homogeneous Base | Triton B | Phenothiazine, Acrylonitrile | - | - | - | Effective for cyanoethylation of heterocyclic amines.[3] |
| Acid/Metal | Acetic Acid | Aromatic Amines, Acrylonitrile | High | Long | Moderate | Less effective for sterically hindered or deactivated amines.[3] |
| Acid/Metal | Cupric Acetate | o-chloroaniline, Acrylonitrile | Reflux | 12 h | 90-94% | Highly effective even for deactivated anilines; suppresses dicyanoethylation.[3] |
| Phase-Transfer | Tetrabutylammonium hydrogensulfate | Benzylamine, Acrylonitrile | -5 to 30 | - | High | 0.5–1.0 mol% catalyst loading is effective.[8] |
| Phase-Transfer | Benzyltriethylammonium chloride | N,N-bis(2-chloroethyl)benzylamine, Phenylacetonitrile | 65-70 | 5 h | High | Used in a related synthesis, demonstrating the effectiveness of this catalyst class.[10] |
| Biocatalyst | Lipases (various) | Amines, Acrylonitrile | RT | 2-3 h | Good | Shorter reaction times compared to uncatalyzed reactions.[1] |
| Biocatalyst | Novozym 435 | Secondary Amines, Acrylonitrile | RT | - | Moderate to High | Shows good catalytic activity in polar solvents like ethanol.[4][12] |
Detailed Experimental Protocols
Protocol 1: Homogeneous Base Catalysis with Sodium Hydroxide
This protocol is based on the general principles of base-catalyzed cyanoethylation.[8]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add benzylamine (1.0 eq).
-
Reagent Addition: Cool the flask in an ice-water bath and add a catalytic amount of a 40% aqueous sodium hydroxide solution.
-
Acrylonitrile Addition: Slowly add acrylonitrile (2.1 eq) dropwise to the stirred mixture, maintaining the temperature between 25-30°C. The reaction is exothermic.
-
Reaction: After the addition is complete, continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, add water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Phase-Transfer Catalysis
This protocol is adapted from general procedures for phase-transfer catalyzed cyanoethylation.[8][10]
-
Reaction Setup: In a round-bottom flask, combine benzylamine (1.0 eq), acrylonitrile (2.2 eq), and an organic solvent such as dichloromethane.
-
Catalyst and Base Addition: Add tetrabutylammonium hydrogensulfate (0.01 eq) to the mixture. Then, slowly add a 50% aqueous solution of sodium hydroxide while stirring vigorously.
-
Reaction: Maintain the reaction temperature between 20-30°C and stir vigorously for 3-6 hours. The biphasic mixture should be well-emulsified to ensure efficient phase transfer.
-
Work-up: After the reaction is complete, separate the organic layer. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation.
Protocol 3: Biocatalysis with Immobilized Lipase
This protocol is based on the use of lipases for Michael additions of amines to acrylonitrile.[1][12]
-
Reaction Setup: To a flask, add benzylamine (1.0 eq), acrylonitrile (2.0 eq), and a suitable organic solvent (e.g., ethanol or toluene).[12]
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 10-20% by weight of the limiting reactant).
-
Reaction: Stir the suspension at room temperature (or a slightly elevated temperature, e.g., 40°C, to enhance the reaction rate) for 24-48 hours.
-
Work-up: Monitor the reaction by TLC or GC. Once complete, filter off the immobilized enzyme. The enzyme can be washed with the solvent and dried for reuse.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure to obtain the product. The crude product can be purified by column chromatography if necessary.
Discussion and Recommendations
The choice of catalyst for the synthesis of this compound depends on several factors, including the desired scale of the reaction, cost considerations, and environmental regulations.
-
For laboratory-scale synthesis , homogeneous base catalysis with sodium hydroxide offers a simple and cost-effective method, provided that the exotherm is carefully controlled and the work-up procedure is acceptable.
-
For industrial-scale production , phase-transfer catalysis presents a highly attractive option. It combines the use of inexpensive reagents with high efficiency, mild reaction conditions, and simplified work-up, making it a robust and scalable method.[11]
-
For a "green chemistry" approach , biocatalysis with lipases is the most promising alternative. It avoids the use of harsh reagents and operates under mild conditions. While the initial cost of the enzyme may be higher, the potential for catalyst reuse can improve the overall process economics.
-
Acid catalysis, particularly with cupric acetate , is a valuable option when high selectivity for mono-cyanoethylation is required or when dealing with less reactive aromatic amines. However, the potential for metal contamination and the formation of by-products must be carefully managed.
Conclusion
The synthesis of this compound via the cyanoethylation of benzylamine can be effectively achieved using a variety of catalytic systems. While traditional base catalysis remains a viable option, modern catalytic methods such as phase-transfer catalysis and biocatalysis offer significant advantages in terms of efficiency, selectivity, and environmental impact. A thorough understanding of the mechanism, advantages, and limitations of each catalytic system, as presented in this guide, is essential for researchers and drug development professionals to make informed decisions and develop optimized synthetic processes. Future research in this area will likely focus on the development of more active, selective, and reusable catalysts, with a continued emphasis on sustainable and economically viable synthetic routes.
References
- de Souza, R. O. M. A., et al. (2009). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Tetrahedron Letters, 50(26), 3431-3434.
- BenchChem. (n.d.). This compound | 16728-92-0. Retrieved from a relevant chemical supplier's technical portal.
- Rajasekaran, A., et al. (2004). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 16(1), 1-12.
- Gotor-Fernández, V., et al. (2006). Lipase Catalyzed Michael Addition of Secondary Amines to Acrylonitrile. Tetrahedron: Asymmetry, 17(10), 1539-1542.
- Kumbhar, P. S., et al. (1998). Modified Mg-Al hydrotalcite: A highly active heterogeneous base catalyst for cyanoethylation of alcohols.
- Bruson, H. A. (1949).
- Guajardo, N., et al. (2020). Lipase-Catalyzed Phospha-Michael Addition Reactions under Mild Conditions. Molecules, 25(21), 5081.
- Figueras, F., et al. (1998). Comparison of various catalysts for cyanoethylation of acrylonitrile with MeOH.
- Halpern, M. (2005). Industrial Phase-Transfer Catalysis.
- Thompson, D., & Reeves, P. C. (1983). A convenient synthesis of 1-benzyl-4-cyano-4-phenylpiperidine. Journal of Heterocyclic Chemistry, 20(3), 771-772.
- Chemsrc. (n.d.). 3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE.
- Makosza, M. (1969). Reactions of organic anions. Part XXVII. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium. Tetrahedron Letters, 10(51), 4659-4662.
- Google Patents. (1992). Process for producing 3-iminonitriles. US5089651A.
- Deeba, M., et al. (1989). Amination with Zeolites. In Catalysis of Organic Reactions (pp. 359-368). CRC Press.
- Copper acetylacetonate (II) catalyzed method for synthesizing 1,2,3-triazole compounds. CN105801389A.
- Lin, W., et al. (2007). Determination of benzyltriethyl ammonium chloride from polymeric media by capillary electrophoresis with ultraviolet absorbance detection.
- LookChem. (n.d.). Cas 782-87-6, 3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE.
- Kumar, A., & Akanksha. (2018). Copper-catalyzed time-dependent easy transformation of aryl/heteroaryl aldehyde into cyano and amide derivatives using ammonium acetate/iodine. Tetrahedron Letters, 59(30), 2925-2929.
- Macmillan Group. (2008).
- Uekert, T., et al. (2021).
- BenchChem. (n.d.).
- Uekert, T., et al. (2021). Technical, Economic, and Environmental Comparison of Closed-Loop Recycling Technologies for Common Plastics. ACS Sustainable Chemistry & Engineering, 9(43), 14643-14656.
- Nuyts, R. A., et al. (2020). Comparative techno-economic and environmental analysis of a new CO2 to diethyl carbonate production process. Green Chemistry, 22(19), 6526-6540.
- Claessens, N., et al. (2021). Catalytic amination of lactic acid using Ru–zeolites. Catalysis Science & Technology, 11(21), 7149-7158.
- Deeba, M., et al. (1989). Amination with Zeolites.
- Li, Y., et al. (2023). Which Is More Environmentally Friendly? A Comparative Analysis of the Environmental Benefits of Two Waste-to-Energy Technologies for Plastics Based on an LCA Model. Sustainability, 15(15), 11933.
- Al-Hourani, B. J., et al. (2010). Synthesis and structure of 3,3'-[(4-alkoxyphenyl)imino] bis(N'-phthaloyl- or N'-benzylidenepropanohydrazide)
- Google Patents. (2014). Method for synthesising bis[3-(n,n-dialkylamino)propyl]ethers. US20140336416A1.
- Deeba, M., et al. (1987). Direct Amination of Ethylene by Zeolite Catalysis.
- Organic Syntheses. (2023). Preparation of (S)-3,3ʹ-Bis(1-pyrrolidinylmethyl)-5,5ʹ,6,6ʹ, 7,7ʹ,8,8ʹ-octahydro-1,1'-bi-2-naphthol.
- Google Patents. (2010).
Sources
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. benchchem.com [benchchem.com]
- 9. crdeepjournal.org [crdeepjournal.org]
- 10. researchgate.net [researchgate.net]
- 11. phasetransfer.com [phasetransfer.com]
- 12. Lipase-Catalyzed Phospha-Michael Addition Reactions under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Biological Activity Screening of 3-[Benzyl(2-cyanoethyl)amino]propanenitrile and its Analogs
Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold
In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutic agents. The compound 3-[Benzyl(2-cyanoethyl)amino]propanenitrile presents an intriguing starting point for such an investigation. Structurally, it features a benzyl group tethered to a flexible aminopropanenitrile backbone, a motif that has garnered interest in medicinal chemistry. Preliminary data and the known bioactivities of structurally related benzylamine analogs suggest that this compound class may harbor significant therapeutic potential, particularly in the realm of oncology.[1] This guide provides a comprehensive framework for the systematic biological activity screening of this compound and a curated set of its analogs, offering a comparative analysis of their potential efficacy. Our objective is to furnish researchers, scientists, and drug development professionals with a robust, self-validating experimental strategy to elucidate the cytotoxic and mechanistic properties of these novel chemical entities.
The rationale for investigating this scaffold is rooted in the established anticancer properties of various benzylamine derivatives. Studies have demonstrated that compounds bearing the benzylamine moiety can induce apoptosis and inhibit proliferation in cancer cell lines through modulation of key signaling pathways.[1][2] For instance, certain benzylamine drugs have been shown to exert their effects by downregulating the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation that is often dysregulated in cancer.[1] Furthermore, other analogs have been observed to induce cell cycle arrest at the G2/M phase, a crucial checkpoint for preventing the propagation of damaged cells.[2] By systematically screening this compound and its analogs, we aim to identify lead compounds with potent and selective anticancer activity and to delineate the structure-activity relationships (SAR) that govern their biological effects.
This guide is structured to provide not only detailed experimental protocols but also the underlying scientific principles that inform the experimental design. We will begin with a foundational cytotoxicity screen to establish the dose-dependent effects of the compounds on a panel of cancer cell lines. Subsequently, we will delve into mechanistic studies, including apoptosis and cell cycle analysis, to dissect the cellular response to the most promising candidates. Finally, we will explore the molecular underpinnings of their activity by examining their impact on key signaling proteins. Through this integrated approach, we aim to provide a clear and actionable path for the comprehensive evaluation of this promising class of compounds.
Comparative Analysis of this compound and its Analogs: A Proposed Screening Cascade
The following sections detail a tiered screening approach, beginning with broad cytotoxicity assays and progressing to more focused mechanistic studies for lead compounds. For the purpose of this guide, we will consider the following compounds for our screening campaign:
-
BCAPN: this compound
-
Analog A: A hypothetical analog with a para-chloro substitution on the benzyl ring.
-
Analog B: A hypothetical analog with a methoxy group at the para position of the benzyl ring.
-
Doxorubicin: A well-characterized chemotherapy agent to be used as a positive control.
Tier 1: Foundational Cytotoxicity Screening
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic or antiproliferative activity across a panel of relevant cancer cell lines. The National Cancer Institute's NCI-60 panel, a diverse set of 60 human tumor cell lines, represents a gold standard for such screening.[3] For a more focused initial screen, a representative subset of cell lines can be chosen. For this guide, we will use three cell lines known for their utility in preliminary screens: MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (glioblastoma).[4]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Seed MCF-7, NCI-H460, and SF-268 cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of BCAPN, Analog A, Analog B, and Doxorubicin in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization and Absorbance Reading: Add a solubilizing agent (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
To illustrate the expected outcomes and comparative analysis, the following table presents a hypothetical set of IC50 values for our test compounds.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | NCI-H460 (Lung Cancer) IC50 (µM) | SF-268 (Glioblastoma) IC50 (µM) |
| BCAPN | 15.2 | 22.5 | 18.9 |
| Analog A (p-Chloro) | 5.8 | 8.1 | 6.5 |
| Analog B (p-Methoxy) | 35.7 | 48.2 | 41.3 |
| Doxorubicin | 0.9 | 1.2 | 1.5 |
Tier 2: Mechanistic Elucidation of Lead Compounds
Having identified Analog A as our lead candidate, the next logical step is to investigate the mechanism by which it induces cell death. The two primary modes of cancer cell death induced by chemotherapy are apoptosis (programmed cell death) and cell cycle arrest.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat the most sensitive cell line from the cytotoxicity screen (in our hypothetical case, MCF-7) with Analog A at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat MCF-7 cells with Analog A at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining and Analysis: Stain the cells with a solution containing PI and RNase A. Analyze the DNA content by flow cytometry to determine the cell cycle distribution.[5]
Following treatment with Analog A, we would expect to see a significant increase in the percentage of apoptotic cells in the Annexin V/PI assay. In the cell cycle analysis, we might observe an accumulation of cells in a specific phase, for example, the G2/M phase, which would be consistent with the known activity of some benzylamine derivatives.[2]
Tier 3: Molecular Target Identification
To further refine our understanding of the mechanism of action, we can investigate the effect of our lead compound on key signaling proteins involved in apoptosis and cell cycle regulation. The PI3K/Akt pathway is a critical pro-survival pathway that is a common target for anticancer drugs.[6]
Western blotting allows for the detection and quantification of specific proteins in a cell lysate.
-
Protein Extraction: Treat MCF-7 cells with Analog A at its IC50 concentration for various time points (e.g., 6, 12, 24 hours). Lyse the cells to extract total protein.
-
Protein Quantification and Separation: Quantify the protein concentration and separate the proteins by size using SDS-PAGE.
-
Immunoblotting: Transfer the proteins to a membrane and probe with primary antibodies against key signaling molecules such as total Akt, phospho-Akt (a marker of Akt activation), Bcl-2 (an anti-apoptotic protein), Bax (a pro-apoptotic protein), and cleaved caspase-3 (an executioner caspase in apoptosis). Use an antibody against a housekeeping protein like β-actin as a loading control.
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection. Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.[7]
A decrease in the levels of phospho-Akt and Bcl-2, coupled with an increase in Bax and cleaved caspase-3, would strongly suggest that Analog A induces apoptosis through the inhibition of the PI3K/Akt signaling pathway.
Visualizing the Scientific Process
To clearly communicate the experimental design and potential molecular mechanisms, graphical representations are invaluable.
Caption: Experimental workflow for the biological activity screening of this compound and its analogs.
Caption: Proposed mechanism of action via inhibition of the PI3K/Akt signaling pathway.
Conclusion: From Screening Data to Drug Development Insights
This guide has outlined a systematic and comprehensive approach for the biological activity screening of this compound and its analogs. By employing a tiered screening cascade, researchers can efficiently identify promising lead compounds and elucidate their mechanisms of action. The integration of cytotoxicity assays, mechanistic studies, and molecular target analysis provides a robust framework for making data-driven decisions in the early stages of drug discovery.
The hypothetical data presented herein underscores the importance of structure-activity relationship studies in optimizing the potency of a novel chemical scaffold. The proposed experimental protocols are well-established and provide a solid foundation for generating high-quality, reproducible data. The visualization of the experimental workflow and a potential signaling pathway serves to clarify the complex biological processes under investigation.
Ultimately, the successful execution of this screening strategy will not only reveal the therapeutic potential of this compound and its analogs but also provide valuable insights that can guide future medicinal chemistry efforts. The journey from a novel compound to a clinical candidate is long and arduous, but it begins with a rigorous and well-designed preclinical evaluation, as detailed in this guide.
References
-
Mojena, M., Povo-Retana, A., González-Ramos, S., Fernández-García, V., Regadera, J., Zazpe, A., Artaiz, I., Martín-Sanz, P., Ledo, F., & Boscá, L. (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. Cancers, 10(9), 289. [Link]
-
Kim, J. H., Kim, E. J., Lee, J. C., & Park, S. H. (2014). N-benzyl-N-methyldecan-1-amine, a phenylamine derivative isolated from garlic cloves, induces G2/M phase arrest and apoptosis in U937 human leukemia cells. Oncology reports, 32(4), 1633–1640. [Link]
-
Chimenti, F., Bizzarri, B., Maccioni, E., Secci, D., Bolasco, A., Chimenti, P., Granese, A., Carradori, S., D'Ascenzio, M., & Alcaro, S. (2020). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Molecules (Basel, Switzerland), 25(9), 2177. [Link]
-
Chepurna, O. V., Gzella, A. K., & Stoika, R. S. (2018). Apoptosis induction in humAn leukemiA cells by novel 2-Amino-5-benzylthiAzole derivAtives. The Ukrainian biochemical journal, 90(2), 65–73. [Link]
-
National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Developmental Therapeutics Program. [Link]
-
Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. (2022). Molecules, 27(20), 6899. [Link]
-
Sobrino, F., Gascón, S., de la Fuente, M., & Revilla, Y. (2002). Induction of apoptosis by 1,4-benzothiazine analogs in mouse thymocytes. Journal of leukocyte biology, 71(4), 633–642. [Link]
-
Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. (2022). Molecules, 27(20), 6899. [Link]
-
Vicker, N., Sharland, C. M., Heaton, W. B., Gonzalez, A. M., Bailey, D. M., Smith, A., & Potter, B. V. L. (2018). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules (Basel, Switzerland), 23(10), 2636. [Link]
-
Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury. (2023). Cell Cycle, 22(7), 741-757. [Link]
-
Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. (2012). Cancers, 4(4), 1095-1120. [Link]
-
The Remarkable and Selective In Vitro Cytotoxicity of Synthesized Bola-Amphiphilic Nanovesicles on Etoposide-Sensitive and -Resistant Neuroblastoma Cells. (2022). International Journal of Molecular Sciences, 23(19), 11409. [Link]
-
Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. (2018). Tropical Journal of Pharmaceutical Research, 17(7), 1279-1285. [Link]
-
Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury. (2023). Cell Cycle, 22(7), 741-757. [Link]
-
3D Models of the NCI60 Cell Lines for Screening Oncology Compounds. (2017). SLAS DISCOVERY: Advancing Life Sciences R&D, 22(5), 473-483. [Link]
-
Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. (2020). Molecules, 25(12), 2816. [Link]
-
Anticancer activity of small amphipathic β²,²-amino acid derivatives. (2012). European journal of medicinal chemistry, 54, 435–443. [Link]
-
Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. (2024). RSC Advances, 14(1), 1-17. [Link]
-
Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. (2011). Molecular cancer therapeutics, 10(10), 1836–1846. [Link]
-
ResearchGate. (2019). If you were to choose only three cell lines from the NCI-60 panel, to use to test anti-cancer drugs, which three cell lines would you choose?. [Link]
-
Recent Developments in Anti-Cancer Agents Targeting PI3K, Akt and mTORC1/2. (2012). Recent Patents on Anti-Cancer Drug Discovery, 7(2), 143-154. [Link]
-
HTS384 NCI60: The Next Phase of the NCI60 Screen. (2024). Cancer research communications, 4(2), 481–492. [Link]
-
Biochemical and cytotoxic properties of the isomeric forms of N,N'-bis[N-2-chloroethyl)-N-nitrosocarbamoyl] cystamine. (1983). Journal of medicinal chemistry, 26(11), 1582–1586. [Link]
-
The Effects of O6-benzylguanine and Hypoxia on the Cytotoxicity of 1,3-bis(2-chloroethyl)-1-nitrosourea in Nitrosourea-Resistant SF-763 Cells. (1995). Radiation research, 141(1), 15–21. [Link]
Sources
- 1. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-benzyl-N-methyldecan-1-amine, a phenylamine derivative isolated from garlic cloves, induces G2/M phase arrest and apoptosis in U937 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
evaluating the efficiency of different purification techniques for 3-[Benzyl(2-cyanoethyl)amino]propanenitrile
A Senior Application Scientist's Guide to the Purification of 3-[Benzyl(2-cyanoethyl)amino]propanenitrile
Introduction
This compound (CAS No. 782-87-6) is a versatile dinitrile compound that serves as a critical intermediate in the synthesis of a wide range of organic molecules.[1] Its structure, featuring a tertiary amine core flanked by two cyanoethyl arms and a benzyl group, makes it a valuable precursor for pharmaceuticals, agrochemicals, and specialty polymers and dyes.[1][2] The purity of this intermediate is paramount, as residual reactants or side-products can lead to undesirable downstream reactions, impacting the yield, safety, and efficacy of the final product.
The most common synthesis route involves the double Michael addition of acrylonitrile to benzylamine.[2] While efficient, this reaction often yields a crude product containing unreacted starting materials, the mono-adduct intermediate (N-benzyl-2-cyanoethylamine), and polymeric byproducts. This guide provides a comprehensive evaluation of four distinct purification techniques—Liquid-Liquid Extraction, Crystallization, Flash Column Chromatography, and Vacuum Distillation—offering researchers the data and insights needed to select the optimal method for their specific application, scale, and purity requirements.
Physicochemical Profile and Impurity Analysis
An effective purification strategy is fundamentally dictated by the physicochemical properties of the target compound relative to its impurities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 782-87-6 | [1] |
| Molecular Formula | C₁₃H₁₅N₃ | [1] |
| Molecular Weight | 213.28 g/mol | [1] |
| Boiling Point | ~375-429 °C at 760 mmHg | [1][3] |
| Density | ~1.07-1.12 g/cm³ | [1][3] |
| Structure | Benzyl group and two cyanoethyl groups attached to a central nitrogen atom. | [2] |
The molecule's tertiary amine is weakly basic, while the nitrile groups impart significant polarity. Its high boiling point indicates that distillation at atmospheric pressure is not feasible and would likely lead to decomposition.[4]
Table 2: Common Impurities in Synthesis
| Impurity | Structure | Key Property for Separation |
| Benzylamine | C₆H₅CH₂NH₂ | Primary amine; basic. Removable with an acid wash. |
| N-benzyl-2-cyanoethylamine | C₆H₅CH₂NH(CH₂CH₂CN) | Secondary amine; basic. Removable with an acid wash. |
| Acrylonitrile | CH₂=CHCN | Volatile. Removable by evaporation or distillation. |
| Polyacrylonitrile | (C₃H₃N)n | Non-volatile polymer. Removable by filtration or distillation. |
| Base Catalyst (e.g., NaOH) | NaOH | Inorganic salt. Removable with a water wash. |
Technique 1: Liquid-Liquid Extraction for Bulk Impurity Removal
Principle of Causality: This technique leverages the difference in acid-base properties between the tertiary amine product and the primary/secondary amine impurities. The target compound, a tertiary amine, is significantly less basic than the unreacted benzylamine (primary amine) and the mono-adduct intermediate (secondary amine). By washing the organic solution of the crude product with a dilute acid (e.g., aqueous HCl), the more basic impurities are protonated, forming water-soluble ammonium salts that partition into the aqueous phase, leaving the desired product in the organic layer.
Experimental Protocol
-
Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (10 volumes).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M hydrochloric acid (HCl) and shake vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the acid wash (Step 3-4) to ensure complete removal of basic impurities.
-
Wash the organic layer with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.
-
Wash the organic layer with an equal volume of brine to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.
Caption: Workflow for Acid-Base Liquid-Liquid Extraction.
Technique 2: Recrystallization
Principle of Causality: Recrystallization purifies compounds based on their differential solubility in a given solvent at varying temperatures. An ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point, while impurities remain either highly soluble or insoluble at all temperatures. For this compound, acetonitrile has been identified as an effective solvent for this purpose.[2] As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to form a crystal lattice that excludes the impurities, which remain dissolved in the mother liquor.
Experimental Protocol
-
Place the crude or partially purified product in an Erlenmeyer flask.
-
Add a minimal amount of acetonitrile and heat the mixture to boiling (e.g., in a water bath) with stirring until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve full dissolution.
-
Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.
-
To maximize yield, place the flask in an ice bath or a freezer at -15°C for several hours to induce further crystallization.[2]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold acetonitrile to remove any residual mother liquor.
-
Dry the purified crystals under vacuum to remove all traces of solvent.
Caption: Workflow for Purification via Recrystallization.
Technique 3: Flash Column Chromatography
Principle of Causality: This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent mixture). Silica gel is highly polar. Non-polar compounds have weak interactions with the silica and are eluted quickly by a non-polar mobile phase. Polar compounds, like our target with its two nitrile groups, interact more strongly and elute more slowly. By using a mobile phase of optimized polarity, such as 1:4 ethyl acetate/hexane, impurities with different polarities can be effectively separated from the desired product.[2]
Experimental Protocol
-
Prepare a slurry of silica gel in the mobile phase (e.g., 20% ethyl acetate in hexane).
-
Pack a glass column with the slurry to create the stationary phase bed.
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent like DCM. Adsorb this mixture onto a small amount of silica gel and evaporate the solvent.
-
Carefully add the dried sample-silica mixture to the top of the packed column.
-
Begin eluting the column with the mobile phase, applying positive pressure (flash chromatography) to accelerate the flow.
-
Collect fractions in test tubes and monitor the separation using Thin-Layer Chromatography (TLC).
-
Combine the fractions containing the pure product, as identified by TLC.
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the final product.
Caption: Workflow for Flash Column Chromatography.
Technique 4: Vacuum Distillation
Principle of Causality: Distillation separates liquids based on differences in their boiling points. For compounds with very high boiling points like this compound (BP > 375 °C), applying a vacuum dramatically lowers the boiling point to a temperature where thermal decomposition is minimized.[1][4] This method is exceptionally effective at removing non-volatile impurities, such as inorganic salts and polymers, and highly volatile impurities, like residual solvents.
Experimental Protocol
-
Set up a short-path distillation apparatus suitable for high vacuum. Ensure all glass joints are properly sealed with vacuum grease.
-
Place the crude product into the distillation flask along with a magnetic stir bar.
-
Connect the apparatus to a high-vacuum pump protected by a cold trap.
-
Begin stirring and slowly apply the vacuum.
-
Once a stable high vacuum is achieved, gently heat the distillation flask using a heating mantle.
-
Observe for condensation in the condenser as the product begins to boil and distill.
-
Collect the distilled product in the receiving flask. Non-volatile impurities will remain in the distillation flask.
-
Once the distillation is complete, turn off the heat and allow the system to cool completely before slowly releasing the vacuum.
Caption: Workflow for High-Vacuum Distillation.
Comparative Analysis
The choice of purification method depends on a trade-off between desired purity, acceptable yield, scale, cost, and time.
Table 3: Comparison of Purification Techniques
| Parameter | Liquid-Liquid Extraction | Recrystallization | Flash Chromatography | Vacuum Distillation |
| Achievable Purity | Moderate (85-95%) | High (>98%) | Very High (>99%) | High (>97%) |
| Typical Yield | High (>90%) | Moderate (58-65%)[2] | Moderate-High (70-90%) | High (>85%) |
| Scalability | Excellent (Industrial scale) | Good (kg scale) | Poor (g to low-kg scale) | Good (kg scale) |
| Cost & Labor | Low | Low-Moderate | High | Moderate |
| Time Intensity | Low | Moderate | High | Moderate |
| Key Impurities Removed | Basic amines, catalysts | Broad range of impurities | Most impurities | Non-volatile & volatile impurities |
Conclusion and Recommendations
No single purification technique is universally superior; the optimal strategy often involves a combination of methods tailored to the specific needs of the researcher.
-
For Initial Cleanup and Large Scale: Liquid-Liquid Extraction is the undisputed choice for a first-pass purification. It is fast, inexpensive, highly scalable, and efficiently removes the most common basic impurities from the synthesis.
-
For High Purity and Solid Products: If the product is a solid, Recrystallization is an excellent and cost-effective method to achieve high purity after an initial extractive workup. While yields can be moderate[2], the operational simplicity is a major advantage.
-
For Highest Purity on a Small Scale: For applications demanding the utmost purity (>99%), such as for preparing analytical standards or in early-stage pharmaceutical development, Flash Column Chromatography is the gold standard. It offers the best resolution for removing closely related impurities, though it is not practical for large-scale production.
-
For Removing Polymeric and Salt Impurities: Vacuum Distillation is highly effective when the crude product is contaminated with non-volatile materials like polymers or salts. It is a robust method for producing a clean, albeit not necessarily isomerically pure, product on a moderate to large scale.
A recommended, highly effective workflow for achieving pharmaceutical-grade purity would be an initial Liquid-Liquid Extraction to remove bulk basic impurities, followed by Recrystallization or Flash Column Chromatography as a final polishing step to remove any remaining trace contaminants. This multi-step approach leverages the strengths of each technique to deliver a final product of exceptional quality.
References
- Benchchem. This compound | 16728-92-0.
- LookChem. Cas 782-87-6, 3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE.
- Chemsrc. 3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE.
- ChemicalBook. 3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE | 782-87-6.
- Google Patents.
- Echemi. 3-[BENZYL-(2-CYANO-ETHYL)
- Organic Synthesis. Hydrolysis of Nitriles.
Sources
A Comparative Guide to the Cross-Validation of HPLC and Quantitative NMR (qNMR) for the Purity Assessment of 3-[Benzyl(2-cyanoethyl)amino]propanenitrile
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the accurate determination of purity for intermediates is not merely a quality control checkpoint; it is the foundation upon which the safety and efficacy of the final product are built. 3-[Benzyl(2-cyanoethyl)amino]propanenitrile, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals, is no exception.[1][2] Its purity profile directly influences reaction kinetics, impurity profiles of subsequent steps, and the overall quality of the final product.
This guide presents a comprehensive framework for establishing a high-confidence purity value for this compound through the cross-validation of two powerful and orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. While HPLC separates components for relative quantification based on chromatographic principles, qNMR provides an absolute measure of purity based on the fundamental relationship between NMR signal intensity and the number of atomic nuclei.[3]
Cross-validation, the process of comparing results from two distinct analytical methods, serves as a cornerstone of data integrity.[4] By demonstrating concordance between an established chromatographic method (HPLC) and a primary analytical method (qNMR), we can create a self-validating system that provides a robust and defensible purity assessment, fully aligned with the principles of scientific and regulatory rigor as outlined by the International Council for Harmonisation (ICH).[5][6]
Pillar 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling and Purity Estimation
HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its high resolving power and sensitivity. For this compound, a reverse-phase HPLC method provides an excellent platform for separating the main component from process-related impurities and potential degradants.
The Rationale Behind the Method (Expertise & Experience)
The development of a robust HPLC method is grounded in the physicochemical properties of the analyte.[7]
-
Stationary Phase Selection : A C18 (octadecylsilane) column is selected as the stationary phase. This is a logical first choice for a molecule like this compound, which possesses significant nonpolar character due to the benzyl group, ensuring good retention via hydrophobic interactions.
-
Mobile Phase Composition : A gradient elution using water and acetonitrile is employed. Acetonitrile is chosen for its strong elution strength and low UV cutoff. The use of a gradient, where the proportion of organic solvent is increased over time, is critical for eluting any more strongly retained impurities and ensuring the column is clean at the end of each run.
-
pH and Additives : The addition of 0.1% formic acid to the mobile phase serves a dual purpose. It controls the pH to ensure a consistent ionization state for the tertiary amine in the analyte, preventing peak tailing and improving reproducibility. It is also compatible with mass spectrometry (MS) detection if further impurity identification is required.[8]
-
Detection : The benzyl group in the molecule contains a strong chromophore, making UV detection an ideal choice for sensitive and reliable quantification. A detection wavelength of 254 nm is commonly effective for aromatic compounds.
Experimental Protocol: HPLC Purity Method
This protocol is designed to be a self-validating system by incorporating a system suitability test (SST) to ensure the chromatographic system is performing adequately before any sample analysis.
1. Instrumentation and Consumables:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50 v/v).
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
3. Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent to achieve a final concentration of ~0.5 mg/mL.
4. System Suitability Test (SST):
-
Inject the sample solution six replicate times.
-
The system is deemed suitable for use if the following criteria are met:
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%
-
Tailing Factor (Asymmetry): 0.8 - 1.5
-
Theoretical Plates (N): ≥ 2000
-
5. Data Analysis:
-
The purity is calculated using the area percentage method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This method provides an excellent impurity profile and a relative purity value. However, it operates on the assumption that all impurities have the same UV response as the main compound, which is a potential source of inaccuracy. This is why cross-validation with an orthogonal method is essential.
Pillar 2: Quantitative NMR (qNMR) for Absolute Purity Determination
Quantitative NMR (qNMR) is a primary analytical method that determines the purity of a substance without the need for a reference standard of the same compound.[9] The signal integral in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal, providing a direct and absolute measure of molar concentration.[3][10] This makes it an ideal orthogonal technique to HPLC for purity confirmation.
The Rationale Behind the Method (Expertise & Experience)
The success of a qNMR experiment hinges on meticulous planning and execution.
-
Internal Standard (IS) Selection : An ideal internal standard is the cornerstone of the qNMR assay. Maleic acid is an excellent choice here. It is highly pure, non-volatile, stable, and possesses a distinct singlet proton signal (~6.2-6.5 ppm in DMSO-d6) that does not overlap with any signals from this compound.[11]
-
Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d6) is chosen as the solvent because it readily dissolves both the polar maleic acid and the more organic-soluble analyte.
-
Acquisition Parameters for Quantitation : Unlike routine NMR for structural confirmation, qNMR requires specific acquisition parameters to ensure accuracy. A long relaxation delay (D1, typically 5-7 times the longest T1 relaxation time of the protons of interest) is crucial to allow for complete magnetization recovery between scans, ensuring the signal integrals are truly proportional to the number of nuclei.
Experimental Protocol: ¹H-qNMR Purity Method
1. Instrumentation and Consumables:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
High-precision analytical balance.
-
Internal Standard (IS): Maleic Acid (certified high purity).
-
Solvent: DMSO-d6.
2. Sample Preparation (Trustworthiness through Precision):
-
Accurately weigh ~20 mg of this compound into a clean vial. Record the weight precisely.
-
Accurately weigh ~10 mg of the Maleic Acid internal standard into the same vial. Record the weight precisely.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d6. Ensure complete dissolution.
-
Transfer the solution to a clean, dry NMR tube.
3. NMR Acquisition Parameters:
-
Pulse Program: Standard 90° pulse.
-
Relaxation Delay (D1): 30 seconds (ensures full relaxation).
-
Number of Scans: 16-32 (for good signal-to-noise).
-
Spectral Width: Appropriate range to cover all signals (e.g., 0-12 ppm).
4. Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Carefully integrate a well-resolved, unique signal from the analyte (e.g., the multiplet at δ 3.65–3.80 ppm corresponding to 4 protons) and the singlet from the internal standard (maleic acid, 2 protons).[1]
-
Calculate the purity using the following equation:[3][10]
Purity_Analyte (%) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * Purity_IS (%)
Where:
-
I: Integral value of the signal.
-
N: Number of protons for the integrated signal.
-
MW: Molecular Weight (Analyte: 213.28 g/mol ; IS: 116.07 g/mol ).
-
m: Mass (weighed amount).
-
Purity_IS: Purity of the internal standard (from its certificate).
-
Cross-Validation: A Unified Approach to Purity
The core of the cross-validation process is the direct comparison of results obtained from the two orthogonal methods on the same batch of material.[12] This process confirms that the analytical results are consistent and reliable, regardless of the methodology used.
Cross-Validation Workflow
The workflow ensures a systematic comparison, minimizing variability and leading to a high-confidence result.
Sources
- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. emerypharma.com [emerypharma.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. medium.com [medium.com]
- 8. Separation of Propanenitrile, 3-[[2-(2-cyanoethoxy)ethyl]phenylamino]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Assessing the Performance of 3-[Benzyl(2-cyanoethyl)amino]propanenitrile as an Intermediate in Multi-Step Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of chemical intermediates is a cornerstone of efficient and scalable multi-step synthesis in pharmaceutical and fine chemical development.[1][2] An intermediate that offers high yield, purity, and favorable reaction kinetics can significantly impact the overall cost-effectiveness and success of bringing a molecule from the lab to production.[2] This guide provides an in-depth performance assessment of 3-[Benzyl(2-cyanoethyl)amino]propanenitrile (also known as N,N-bis(2-cyanoethyl)benzylamine), a versatile intermediate in the synthesis of polyamines.
This guide will objectively compare the traditional cyanoethylation pathway, which utilizes this compound, with a viable alternative synthetic strategy—reductive amination. The comparison will be framed around the synthesis of a common downstream product, N,N'-bis(3-aminopropyl)benzylamine , a valuable polyamine building block. Experimental data, detailed protocols, and a discussion of the underlying chemical principles will be provided to empower researchers to make informed decisions for their synthetic campaigns.
The Central Role of this compound
This compound is a nitrile derivative synthesized through the double Michael addition of acrylonitrile to benzylamine.[3] This reaction, known as cyanoethylation, is a common method for introducing a cyanoethyl group into a molecule.[4] The resulting dinitrile is a stable, crystalline solid that serves as a key precursor to more complex polyamines through the reduction of its nitrile groups. Its utility is particularly noted in the synthesis of compounds for pharmaceutical research and as a building block for dyes and pigments.[5]
Comparative Analysis of Synthetic Routes to N,N'-bis(3-aminopropyl)benzylamine
Two primary synthetic strategies for the preparation of N,N'-bis(3-aminopropyl)benzylamine are compared below:
-
Route A: The Cyanoethylation Pathway featuring this compound as the key intermediate.
-
Route B: The Reductive Amination Pathway , a common alternative for amine synthesis.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
}
Caption: Comparison of synthetic pathways to N,N'-bis(3-aminopropyl)benzylamine.
Performance Metrics: A Head-to-Head Comparison
The selection of a synthetic route is a multi-faceted decision. The following table summarizes key performance indicators for the two pathways, based on published experimental data and established chemical principles.
| Performance Metric | Route A: Cyanoethylation Pathway | Route B: Reductive Amination Pathway | Rationale and Causality |
| Overall Yield | High (potentially >85%) | Moderate to High (typically 60-95%) | The cyanoethylation step is generally high-yielding. The subsequent hydrogenation of nitriles can achieve nearly quantitative yields under optimized conditions.[6] Reductive amination yields are highly dependent on the substrate and reaction conditions. |
| Number of Steps | 2 | 2 (often a one-pot procedure) | Both routes involve two primary transformations. However, reductive amination can often be performed as a one-pot reaction, which can improve process efficiency.[3] |
| Purity of Intermediate | Good to Excellent | Intermediate is typically generated in situ | This compound can be isolated and purified as a stable solid, allowing for quality control before the final reduction step.[3] The imine intermediate in reductive amination is generally not isolated. |
| Reaction Conditions | Cyanoethylation: Mild (25-30°C). Hydrogenation: Elevated pressure and temperature. | Mild to moderate (often room temperature) | The catalytic hydrogenation of nitriles typically requires high-pressure hydrogen gas and specialized equipment.[6] Reductive amination can often be carried out under milder conditions using reducing agents like sodium borohydride.[3] |
| Scalability | Good | Excellent | Both routes are scalable. However, the need for high-pressure hydrogenation in Route A can present challenges for large-scale production compared to the often simpler setup for reductive amination. |
| Safety Considerations | Acrylonitrile is toxic and flammable. High-pressure hydrogenation carries inherent risks. | Aldehyde intermediates can be unstable. Sodium borohydride is flammable. | The handling of acrylonitrile requires stringent safety protocols. High-pressure reactors for hydrogenation must be operated by trained personnel in a controlled environment. |
| Cost-Effectiveness | Moderate | Potentially higher | The cost of catalysts (e.g., Raney nickel, palladium) and specialized high-pressure equipment can contribute to the overall cost of Route A. The cost of reagents for reductive amination can also be a factor.[4] |
Experimental Protocols
Route A: Cyanoethylation Pathway
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}
Caption: Workflow for the Cyanoethylation Pathway.
Step 1: Synthesis of this compound
-
Reaction Setup: To a stirred solution of benzylamine (1 equivalent) in a suitable solvent such as water or a lower alcohol, add a catalytic amount of a base (e.g., sodium hydroxide).
-
Addition of Acrylonitrile: Slowly add acrylonitrile (2.2 equivalents) to the reaction mixture, maintaining the temperature between 25-30°C. The reaction is exothermic and may require cooling.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC until the starting benzylamine is consumed.
-
Workup and Isolation: Upon completion, neutralize the catalyst with a weak acid. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., acetonitrile/hexane) to yield this compound as a white solid.[3]
Step 2: Synthesis of N,N'-bis(3-aminopropyl)benzylamine via Catalytic Hydrogenation
-
Catalyst Preparation: In a high-pressure autoclave, suspend a catalytic amount of Raney nickel or palladium on carbon (Pd/C) in a solvent such as methanol containing ammonia.
-
Addition of Substrate: Add the purified this compound (1 equivalent) to the autoclave.
-
Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-1000 psi) and heat to the appropriate temperature (e.g., 80-120°C).
-
Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.
-
Workup and Isolation: After cooling and venting the reactor, filter the catalyst. Remove the solvent from the filtrate under reduced pressure to obtain the crude N,N'-bis(3-aminopropyl)benzylamine.
-
Purification: The product can be further purified by distillation under reduced pressure. A nearly quantitative yield of the high-purity triamine can be achieved.[6]
Route B: Reductive Amination Pathway (Hypothetical Protocol)
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
}
Caption: Workflow for the Reductive Amination Pathway.
-
Reaction Setup: To a stirred solution of benzylamine (1 equivalent) and 3-aminopropionaldehyde (2.2 equivalents, potentially generated in situ from 3-aminopropanol) in a suitable solvent like dichloroethane (DCE), add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.
-
Workup and Isolation: Quench the reaction by the addition of aqueous sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield N,N'-bis(3-aminopropyl)benzylamine.
Discussion: Making an Informed Choice
The choice between the cyanoethylation pathway and reductive amination depends heavily on the specific requirements of the synthesis and the available resources.
Advantages of the Cyanoethylation Pathway:
-
High Yields: This route has the potential for very high overall yields, particularly due to the efficiency of the nitrile hydrogenation step.
-
Well-Defined Intermediate: The ability to isolate and purify this compound allows for a quality control checkpoint in the middle of the synthesis.
Challenges of the Cyanoethylation Pathway:
-
Hazardous Reagents and Conditions: The use of toxic acrylonitrile and high-pressure hydrogenation necessitates specialized equipment and stringent safety protocols.
-
Potential for Side Products: Incomplete cyanoethylation can lead to the formation of the mono-adduct, while the hydrogenation step can sometimes produce secondary amines as byproducts if not carefully controlled.
Advantages of the Reductive Amination Pathway:
-
Milder Conditions: This route often employs milder and safer reaction conditions, avoiding the need for high-pressure equipment.
-
One-Pot Potential: The ability to perform the reaction in a single step can lead to increased efficiency and reduced workup.
Challenges of the Reductive Amination Pathway:
-
Intermediate Instability: The aldehyde intermediate can be unstable and may need to be generated and used in situ.
-
Stoichiometry Control: Careful control of stoichiometry is crucial to avoid the formation of undesired byproducts from over-alkylation.
Conclusion
This compound is a highly effective intermediate in the multi-step synthesis of polyamines like N,N'-bis(3-aminopropyl)benzylamine, offering a pathway to high overall yields. However, the operational demands of handling acrylonitrile and performing high-pressure catalytic hydrogenation must be carefully considered.
For laboratories equipped to handle these challenges, the cyanoethylation route provides a robust and high-yielding option. Conversely, the reductive amination pathway presents a compelling alternative with milder reaction conditions and the potential for a more streamlined one-pot process, which may be preferable for certain applications and scales of production. Ultimately, the optimal choice will be dictated by a thorough evaluation of the specific project goals, available equipment, safety infrastructure, and economic considerations.
References
-
LookChem. 3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE. [Link]
-
ACS Publications. Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. The Journal of Organic Chemistry. [Link]
-
OpenStax. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition. [Link]
-
Jultika. SYNTHESIS AND USE OF POLYAMINE DERIVATIVES AS INTERNAL MASS SPECTROMETRY STANDARDS. [Link]
-
Asian Journal of Chemistry. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. [Link]
-
Organic Reactions. Cyanoethylation. [Link]
-
Mlunias. Chemical Intermediates: The Key Role of Chemical Intermediates in the Pharmaceutical Industry. [Link]
-
MDPI. Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. [Link]
-
Justia Patents. Selective Manufacture of N,N'-BIS(Cyanoethyl)-1,2-Ethylenediamine and N, N'-BIS(3-aminopropyl)-1,2-Ethylenediamine. [Link]
-
Vapourtec. Multistep Synthesis | Reaction Integration. [Link]
- Google Patents. Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine.
- Google Patents.
- Google Patents. Preparation method of n,n'-bis(3-aminopropyl)ethylenediamine.
-
ResearchGate. The Gabriel Synthesis of Benzylamine. [Link]
-
Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]
-
Chemistry LibreTexts. 3.3.3: Synthesis of Amines. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Organic Chemistry Portal. Benzylamine synthesis by C-C coupling. [Link]
-
ResearchGate. Preparation of N-Alkylbis(3-aminopropyl)amines by the Catalytic Hydrogenation of N-Alkylbis(cyanoethyl)amines. [Link]
-
ResearchGate. Synthesis of N -Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4- N -benzylamino-1,2,3,4-tetrahydroquinoline. [Link]
-
PubMed Central. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. [Link]
-
MDPI. The Biosynthesis and Functions of Polyamines in the Interaction of Plant Growth-Promoting Rhizobacteria with Plants. [Link]
-
ResearchGate. Pathways of polyamine biosynthesis and catabolism and their interplay: outcomes in plants. [Link]
-
PubMed Central. De novo synthesis and salvage pathway coordinately regulate polyamine homeostasis and determine T cell proliferation and function. [Link]
- Google Patents. Process for the preparation of bis(aminopropyl)
-
ResearchGate. Hydrogenation of Nitriles to Primary Amines Catalyzed by Unsupported Nanoporous Palladium Catalyst: Understanding the Essential Reason for High Activity and Selectivity of Catalyst. [Link]
-
ChemRxiv. Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. [Link]
-
R Discovery. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. [Link]
-
RSC Publishing. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. [Link]
-
PubMed. Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst: understanding the essential reason for the high activity and selectivity of the catalyst. [Link]
-
YouTube. tertiary amine synthesis & reductive amination. [Link]
-
Pearson+. Show how to synthesize the following amines from the indicated st.... [Link]
-
ResearchGate. Selective Synthesis of N , N -Bis(3-dimethylaminopropyl)amine over Pd/γ-Al 2 O 3. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System [mdpi.com]
- 5. ias.ac.in [ias.ac.in]
- 6. mdpi.com [mdpi.com]
comparative study of the synthetic utility of 3-[Benzyl(2-cyanoethyl)amino]propanenitrile versus other building blocks
Introduction
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 3-[Benzyl(2-cyanoethyl)amino]propanenitrile, also known as N,N-bis(2-cyanoethyl)benzylamine, emerges as a versatile intermediate. Its structure, featuring a benzyl-protected tertiary amine flanked by two cyanoethyl arms, presents a unique combination of functionalities ripe for synthetic exploitation. This guide provides an in-depth comparative analysis of its utility, primarily focusing on its role as a precursor to piperidine scaffolds—a core motif in numerous pharmaceuticals.[1][2][3] We will objectively evaluate this building block against alternative synthetic strategies, providing field-proven insights and experimental data to empower researchers in drug development and chemical synthesis to make informed decisions.
The core value of this compound lies in its capacity for intramolecular cyclization to form substituted piperidines.[4][5] The two nitrile groups serve as latent functionalities that, under appropriate conditions, can be transformed to construct the heterocyclic ring. This guide will dissect this pathway and contrast it with other established methods for piperidone synthesis, examining factors such as yield, scalability, and reaction conditions.
Part 1: The Primary Application: Synthesis of N-Benzyl-3-piperidone
The N-benzyl piperidine motif is a privileged scaffold in medicinal chemistry, valued for its three-dimensional structure and its ability to engage in crucial cation-π interactions with biological targets.[3] N-Benzyl-3-piperidone is a key intermediate, providing a handle for further functionalization. We will explore the synthesis of this target from our lead building block and compare it with alternative routes.
The this compound Route: A Thorpe-Ziegler Approach
The conversion of this compound to a piperidone precursor proceeds via an intramolecular Thorpe-Ziegler reaction. This reaction involves the base-catalyzed condensation of the two nitrile groups to form an enamino-nitrile intermediate, which is a cyclic precursor to the desired piperidone. The benzyl group serves as a stable protecting group for the nitrogen throughout this transformation.
The causality behind this choice of strategy is the convergent nature of the initial cyanoethylation of benzylamine, which rapidly builds molecular complexity.[6][7] The subsequent cyclization, while requiring strong base, efficiently constructs the six-membered ring.
Caption: Workflow for N-Benzyl-3-piperidone Synthesis via Thorpe-Ziegler Cyclization.
Experimental Protocol: Synthesis of N-Benzyl-3-piperidone from this compound
-
Cyclization: To a flame-dried flask under an inert atmosphere (N₂), add sodium hydride (1.1 eq) as a 60% dispersion in mineral oil. Wash the NaH with dry hexanes and decant. Add dry toluene, followed by a solution of this compound (1.0 eq) in dry toluene dropwise at 0 °C. After the addition, slowly warm the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of ethanol, followed by water.
-
Hydrolysis & Decarboxylation: Add concentrated sulfuric acid (e.g., 6 M) to the mixture and heat to reflux for 8-12 hours until the enamino-nitrile intermediate is fully consumed and decarboxylation is complete.
-
Work-up: Cool the mixture, basify with a strong base (e.g., 50% NaOH) to pH > 12, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or vacuum distillation to yield N-benzyl-3-piperidone.
Alternative Building Blocks and Synthetic Routes
To provide a holistic perspective, we must compare the Thorpe-Ziegler approach with other established methods for synthesizing N-benzyl-3-piperidone and its derivatives.
Route A: From 3-Hydroxypyridine
This is a widely used industrial method that begins with the quaternization of 3-hydroxypyridine with benzyl chloride, followed by reduction of the pyridinium salt and subsequent oxidation of the resulting N-benzyl-3-hydroxypiperidine.[8][9]
Caption: Workflow for N-Benzyl-3-piperidone Synthesis from 3-Hydroxypyridine.
Route B: Dieckmann Condensation Approach
This route involves the synthesis of an acyclic diester, which then undergoes an intramolecular Dieckmann condensation to form the piperidone ring. A common starting point is the alkylation of N-benzylglycine ethyl ester with a 4-carbon electrophile.[10][11]
Caption: Workflow for N-Benzyl-3-piperidone Synthesis via Dieckmann Condensation.
Comparative Analysis of Piperidone Syntheses
The choice of synthetic route is a multi-parameter optimization problem, balancing yield, cost, safety, and scalability.
| Parameter | This compound Route | 3-Hydroxypyridine Route | Dieckmann Condensation Route |
| Starting Materials | Benzylamine, Acrylonitrile | 3-Hydroxypyridine, Benzyl Chloride | Benzylamine, Ethyl Chloroacetate, Ethyl 4-halobutyrate |
| Key Reaction | Thorpe-Ziegler Cyclization | Pyridinium Reduction | Dieckmann Condensation |
| Overall Yield | Moderate | High (often >70%)[8] | Moderate to High |
| Number of Steps | 2 (from benzylamine) | 3 | 3-4 |
| Key Reagents | Strong base (NaH, NaNH₂), Strong acid | NaBH₄ or H₂/Catalyst, Oxidants (e.g., CrO₃) | Strong base (NaOEt), Strong acid |
| Scalability | Moderate (handling NaH can be challenging) | High (well-established industrial process) | Moderate |
| Advantages | Convergent synthesis of precursor | High overall yield, reliable | Good control over substitution patterns |
| Disadvantages | Harsh conditions (strong base/acid), potential side reactions | Use of heavy metal oxidants in some protocols | Multi-step synthesis of acyclic precursor |
Expertise & Experience Insights:
The 3-Hydroxypyridine route is often favored in industrial settings due to its high overall yield and the reliability of the reduction step.[8][9] However, the final oxidation step can require stoichiometric amounts of chromium reagents or Swern-type conditions, which pose waste disposal and scalability challenges.
The This compound route is elegant in its construction of the precursor from simple starting materials. Its primary drawback lies in the harsh conditions required for both the cyclization and hydrolysis steps, which may not be compatible with sensitive functional groups on more complex substrates.
The Dieckmann condensation route offers flexibility but can be longer. Controlling the initial double alkylation to avoid side products is critical for the success of this pathway.[10][11]
Part 2: Comparison with Other Cyanoethylating Agents
The synthesis of the primary building block, this compound, involves the double cyanoethylation of benzylamine. This is typically achieved using acrylonitrile in a Michael addition. It is instructive to compare this method with other reagents used for introducing the cyanoethyl group.[7][12]
| Reagent | Reaction Type | Conditions | Advantages | Disadvantages |
| Acrylonitrile | Michael Addition | Often requires a catalyst (base or acid)[7] | Inexpensive, readily available | Highly toxic and volatile, polymerization can be a side reaction |
| 3-Bromopropionitrile | Nucleophilic Substitution | Requires a base to neutralize HBr byproduct[12] | More controlled alkylation, avoids polymerization | More expensive than acrylonitrile, lachrymatory |
| 3-Chloropropionitrile | Nucleophilic Substitution | Requires stronger base or higher temperatures than the bromo-analog[12] | Cheaper than 3-bromopropionitrile | Less reactive, requires more forcing conditions[12] |
Trustworthiness Through Self-Validation:
The choice of cyanoethylating agent is a trade-off between reactivity, cost, and safety. While acrylonitrile is the most common and economical choice for synthesizing our title compound, reactions must be performed in a well-ventilated fume hood with appropriate personal protective equipment. For smaller-scale syntheses or with more valuable substrates, the higher cost of 3-bromopropionitrile can be justified by its more predictable reactivity and milder reaction conditions.[12]
Conclusion
This compound is a valuable and potent building block, particularly for the synthesis of N-benzyl-3-piperidone scaffolds. Its utility is most pronounced in contexts where a convergent synthesis from simple, inexpensive starting materials like benzylamine and acrylonitrile is desired. The Thorpe-Ziegler cyclization pathway, while effective, requires careful handling of strong bases and harsh hydrolytic conditions.
In a comparative assessment, it stands as a viable alternative to the more traditional 3-hydroxypyridine route, especially in research and development settings. For large-scale industrial production, the well-optimized pyridine-based synthesis often remains the method of choice due to its high overall yields. Researchers and drug development professionals should weigh the advantages of each route based on the specific requirements of their synthetic target, considering factors such as substrate compatibility, scale, and available resources. The insights and data presented in this guide are intended to facilitate this critical decision-making process, ultimately enabling more efficient and strategic chemical synthesis.
References
-
Wünsch, B., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Available at: [Link]
-
LookChem. (n.d.). Cas 782-87-6, 3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE. Retrieved from [Link]
-
Wünsch, B., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of various catalysts for cyanoethylation of acrylonitrile... | Download Table. Retrieved from [Link]
-
Rajasekaran, A., Thampi, P.P., & Murugesan, S. (2004). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 16(1), 1-8. Available at: [Link]
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. Available at: [Link]
- Google Patents. (n.d.). CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone.
-
Semantic Scholar. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Aksenov, A. V., & Aksenova, I. V. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6983. Available at: [Link]
-
Al-Dies, A. M., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. PMC - NIH. Available at: [Link]
-
Quick Company. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of few bio-active compounds having 3-amino piperidine ring system. Retrieved from [Link]
-
Chemsrc. (n.d.). 3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE. Retrieved from [Link]
- Google Patents. (n.d.). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
-
Ágai, B., et al. (2003). A Facile Synthesis of 3-(Substituted benzyl)piperidines. Tetrahedron, 59(42), 8345-8349. Available at: [Link]
-
Iacovo, S. D., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(6), 2901-2915. Available at: [Link]
-
PubChem. (n.d.). 3-[Benzyl(phenyl)amino]propanenitrile. Retrieved from [Link]
-
Kumar, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. Available at: [Link]
- Google Patents. (n.d.). CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides.
-
Chongqing Yingsikai Pharmaceutical Co., Ltd. (n.d.). N-Benzyl-3-piperidone hydrochloride. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajchem-a.com [ajchem-a.com]
- 5. researchgate.net [researchgate.net]
- 6. Cas 782-87-6,3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE | lookchem [lookchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone - Google Patents [patents.google.com]
- 9. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine [quickcompany.in]
- 10. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 11. CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
3-[Benzyl(2-cyanoethyl)amino]propanenitrile proper disposal procedures
An Expert’s Guide to the Safe Disposal of 3-[Benzyl(2-cyanoethyl)amino]propanenitrile
As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible research. This guide provides a detailed, step-by-step framework for the safe disposal of this compound (CAS No. 16728-92-0), a versatile nitrile compound used in organic synthesis.[1]
The procedural guidance herein is grounded in the precautionary principle. While specific toxicity and ecotoxicity data for this compound are limited, its chemical structure—containing two nitrile (-C≡N) groups—necessitates that it be handled as hazardous waste. Nitrile compounds can pose significant risks if improperly managed, including the potential for reacting with acids to release highly toxic hydrogen cyanide gas. Therefore, this protocol is designed to ensure maximum safety for laboratory personnel and to maintain compliance with environmental regulations.
Hazard Assessment and Waste Characterization
Before any disposal activities commence, a thorough hazard assessment is critical. This initial step informs all subsequent handling, segregation, and disposal decisions, aligning with the mandates of the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[2][3]
1.1. Intrinsic Chemical Hazards this compound, also known as 3,3'-(Benzylimino)dipropanenitrile, is an organic compound whose primary hazard stems from its nitrile functionalities.[4][5]
-
Reactivity: The most significant potential hazard is the reaction of nitrile groups with strong acids or under high-heat conditions, which can lead to the liberation of hydrogen cyanide (HCN), a fast-acting and potentially lethal poison. Therefore, this compound must be treated as a reactive, cyanide-bearing waste.[6]
-
Environmental Impact: Ecological information regarding persistence, bioaccumulation, and aquatic toxicity is also largely unavailable.[4] Prudent practice dictates that the compound should be prevented from entering sewer systems or waterways.[4][8]
1.2. Regulatory Classification Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[9][10]
-
Characteristic Waste: Based on its chemical nature, waste this compound should be classified as a hazardous waste due to the Reactivity characteristic (potential to generate toxic gases when mixed with acids) and on the basis of precautionary Toxicity .[6]
-
Waste Codes: While not explicitly a P-listed (acutely toxic) waste, its potential reactivity warrants careful handling similar to other cyanide-containing wastes.[6][11] A qualified environmental professional should make the final determination of the appropriate EPA waste codes.
Table 1: Properties and Hazard Summary
| Property | Value / Information | Source |
| Chemical Name | This compound | [1] |
| Synonyms | N,N-bis(2-cyanoethyl) benzylamine; 3,3'-(Benzylimino)dipropanenitrile | [4][5] |
| CAS Number | 16728-92-0 | [1] |
| Molecular Formula | C₁₃H₁₅N₃ | [5] |
| Molecular Weight | 213.28 g/mol | [5] |
| Boiling Point | 429.3 °C at 760 mmHg | [5] |
| Density | 1.072 g/cm³ | [5] |
| GHS Hazard Class | Data not available; handle as hazardous. | [4] |
| Primary Risk | Potential to release toxic hydrogen cyanide gas upon contact with acids. | [6] |
| Disposal Route | Licensed chemical destruction plant or controlled incineration. | [4] |
Personal Protective Equipment (PPE) and Safety Controls
Adherence to stringent safety protocols is essential when handling this compound and its waste. Engineering controls and appropriate PPE form the primary defense against exposure.[12]
-
Engineering Controls: All handling of this compound, including waste consolidation, must be performed in a well-ventilated area, preferably inside a certified chemical fume hood to prevent inhalation of any potential vapors.[4][7]
-
Eye and Face Protection: Wear tightly fitting, splash-proof safety goggles and a face shield.[4]
-
Hand Protection: Use chemically resistant gloves. Nitrile gloves are suitable for incidental contact, but for extended handling or in case of a spill, heavy-duty neoprene or rubber gloves are recommended.[7] Always inspect gloves for integrity before use.
-
Protective Clothing: A flame-resistant laboratory coat, long pants, and closed-toe shoes are mandatory.[7] For larger quantities or spill cleanup, impervious clothing or a chemical-resistant apron should be worn.[4]
On-Site Waste Management: Segregation and Collection Protocol
Proper segregation at the point of generation is the most critical step in preventing hazardous reactions and ensuring a compliant disposal pathway.[10]
Step 1: Select an Appropriate Waste Container Use a container made of a material chemically compatible with nitriles, such as high-density polyethylene (HDPE). The container must be in good condition, with a tightly sealing screw-top cap to prevent leaks or the escape of vapors.[6][13]
Step 2: Label the Waste Container The moment the first drop of waste enters the container, it must be labeled.[13] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
A clear indication of the hazards (e.g., "Toxic," "Reactive - Do Not Mix with Acids")
-
The accumulation start date
Step 3: Segregate Incompatible Chemicals This is a critical, non-negotiable safety step.
-
DO NOT mix waste this compound with acidic waste.[14] This combination can trigger a violent reaction and release deadly hydrogen cyanide gas.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) away from acids, strong oxidizing agents, and sources of heat or ignition.[6][13]
-
Maintain a chemical compatibility chart for reference in the laboratory.[14]
Step 4: Accumulate Waste Safely Keep the waste container securely closed at all times, except when adding waste.[13] Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.
Spill and Emergency Procedures
Immediate and correct response to a spill is vital to mitigate exposure and environmental contamination.
Step 1: Evacuate and Alert
-
Alert all personnel in the immediate area of the spill.
-
If the spill is large, volatile, or involves a fire, evacuate the laboratory, close the door, and contact your institution's emergency response team.
Step 2: Control and Contain (for trained personnel only)
-
For small, manageable spills, ensure you are wearing the appropriate PPE (including respiratory protection if necessary).[4]
-
Prevent the spill from spreading by creating a dike around the edges with an inert absorbent material like vermiculite, sand, or commercial spill pillows. Do not use cat litter , as it may contain reactive components.[15]
Step 3: Absorb and Collect
-
Carefully add the absorbent material to the spill, working from the outside in to minimize splashing.[15]
-
Once the liquid is fully absorbed, use non-sparking scoops or tools to collect the residue.[16]
-
Place the contaminated absorbent material into a designated hazardous waste container. Do not mix it with regular trash.[17]
Step 4: Decontaminate the Area
-
Clean the spill surface with a suitable solvent (e.g., ethanol), followed by soap and water. Be aware that the cleaning materials will also be contaminated and must be disposed of as hazardous waste.[15][16]
-
Ventilate the area to ensure any residual vapors are removed.[17]
Final Disposal Pathway
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste management facility.[4][10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this chemical.
Caption: Disposal workflow for this compound.
Recommended Disposal Method: The recommended and most environmentally sound disposal method is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[4] This process ensures the complete thermal destruction of the molecule, breaking it down into less hazardous components like carbon dioxide, water, and nitrogen oxides, with appropriate flue gas scrubbing to manage emissions.
Your institution's Environmental Health & Safety (EHS) department will coordinate with a certified hazardous waste vendor for pickup, transportation (using the EPA's hazardous waste manifest system), and final disposal.[13] Never attempt to dispose of this chemical via the sanitary sewer or in regular solid waste.[4][6]
By adhering to this comprehensive disposal guide, you contribute to a culture of safety, protect our environment, and ensure that your vital research is conducted with the utmost responsibility.
References
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. Available at: [Link]
-
The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? . Safety Partners, LLC. Available at: [Link]
-
OSHA Standards for Biological Laboratories . ASPR. Available at: [Link]
-
OSHA/PESH Laboratory Standard (Chemical Hygiene Plan) . Binghamton University. Available at: [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard . Compliancy Group. Available at: [Link]
-
The Essential Guide to Sustainability and Compliance for Industrial Waste Management . Crystal Clean. Available at: [Link]
-
Cas 782-87-6,3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE . Lookchem. Available at: [Link]
-
Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency. Available at: [Link]
-
Safety Data Sheet . Clean Harbors. Available at: [Link]
-
Best Practices for Hazardous Waste Disposal . AEG Environmental. Available at: [Link]
-
Hazardous Waste . U.S. Environmental Protection Agency. Available at: [Link]
-
What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? . Chemistry For Everyone (YouTube). Available at: [Link]
-
NIOSH criteria for a recommended standard: occupational exposure to nitriles . Centers for Disease Control and Prevention. Available at: [Link]
-
Chapter 8: Decontamination, Disinfection and Spill Response . West Virginia University. Available at: [Link]
-
Spill procedure: Clean-up guidance . Queen Mary University of London. Available at: [Link]
-
Chemical spills procedure: A guide . Hyde Park Environmental. Available at: [Link]
-
Hazardous Waste - Decontamination . Occupational Safety and Health Administration. Available at: [Link]
-
Nitrile Glove Recycling Explained: NBR, Downcycling & Sustainable Lab Plastics . Polycarbin (YouTube). Available at: [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory . National Center for Biotechnology Information, NIH. Available at: [Link]
-
3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE . Chemsrc. Available at: [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. Available at: [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . EPFL. Available at: [Link]
-
EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency. Available at: [Link]
-
Chemical Compatibility Chart . Cole-Parmer. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. osha.gov [osha.gov]
- 3. OSHA/PESH Laboratory Standard (Chemical Hygiene Plan) [binghamton.edu]
- 4. echemi.com [echemi.com]
- 5. lookchem.com [lookchem.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. content.oppictures.com [content.oppictures.com]
- 9. crystal-clean.com [crystal-clean.com]
- 10. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 11. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 12. compliancy-group.com [compliancy-group.com]
- 13. epa.gov [epa.gov]
- 14. vumc.org [vumc.org]
- 15. qmul.ac.uk [qmul.ac.uk]
- 16. Hazardous Waste - Decontamination | Occupational Safety and Health Administration [osha.gov]
- 17. hydepark-environmental.com [hydepark-environmental.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-[Benzyl(2-cyanoethyl)amino]propanenitrile
Welcome to your essential guide for the safe handling of 3-[Benzyl(2-cyanoethyl)amino]propanenitrile (CAS No. 16728-92-0), also known as 3,3'-(Benzylimino)dipropanenitrile.[1][2] In our shared pursuit of scientific advancement, the uncompromising safety of laboratory personnel is paramount. This document moves beyond a simple checklist, providing a procedural and logistical framework grounded in scientific causality. Here, we will dissect the necessary personal protective equipment (PPE), its correct usage, and the associated protocols to ensure you are shielded from potential hazards at every stage of interaction with this compound.
Immediate Hazard Assessment & Core Protection
Before handling the primary container, it is crucial to understand the potential risks associated with this compound. While comprehensive toxicological data is not fully available, the compound's structure as a nitrile derivative necessitates a cautious approach.[1] Nitrile compounds can be hazardous, and some related aminonitriles are known to potentially release cyanide under certain conditions, such as thermal decomposition or metabolic processes.[3] Therefore, the primary goals of our PPE strategy are to prevent skin and eye contact, avoid inhalation of any dusts or vapors, and be prepared for accidental exposure.
A Safety Data Sheet (SDS) for a similar compound highlights potential for skin irritation, serious eye irritation, and respiratory irritation.
Essential PPE Ensemble
The following table outlines the minimum required PPE for handling this compound. The rationale behind each selection is detailed to reinforce the principles of comprehensive protection.
| PPE Component | Specification & Rationale |
| Hand Protection | Chemical-Impermeable Nitrile Gloves: Nitrile is a synthetic rubber that provides excellent resistance to a wide range of chemicals, punctures, and tears.[4][5][6] For this specific compound, select gloves that conform to EN 374 or equivalent standards, ensuring they are rated for protection against chemical hazards.[7] Causality: The primary route of accidental exposure is often dermal. Nitrile gloves form a robust barrier, preventing the compound from contacting the skin.[1][5] |
| Eye & Face Protection | Tightly Fitting Safety Goggles with Side-Shields: These must conform to EN 166 (EU) or NIOSH (US) standards.[1] Causality: Goggles protect against accidental splashes and prevent fine particulates from entering the eyes. The tight fit is critical to form a seal around the eyes. |
| Body Protection | Impervious Laboratory Coat or Chemical-Resistant Apron: A standard cotton lab coat is insufficient. Impervious or fire/flame-resistant clothing is recommended to protect against spills and splashes.[1] Causality: This layer prevents the chemical from soaking through to your personal clothing and skin, minimizing the area of potential contact in case of a spill. |
| Respiratory Protection | Use in a Ventilated Area (Fume Hood): All handling should occur in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][8] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate organic vapor cartridge is necessary. [1] Causality: Engineering controls like fume hoods are the primary defense against respiratory exposure. A respirator is a secondary measure for situations where ventilation is inadequate or during emergency spill response. |
Operational Workflow: From Receipt to Disposal
Adherence to a strict, step-by-step workflow is critical for minimizing risk. The following diagram and procedures outline the lifecycle of handling this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Review Documentation: Before any work begins, thoroughly review the Safety Data Sheet (SDS).[1]
-
Don PPE: Put on your complete PPE ensemble as detailed in the table above. Ensure gloves are inspected for any tears or punctures before use.[4]
-
Prepare Workspace: Ensure the chemical fume hood is operational and the work area is clear of clutter. Have spill containment materials readily available.[1]
-
-
Handling and Use:
-
Manipulation: Always handle the compound within the fume hood to mitigate inhalation risk.[1][8]
-
Dispensing: When weighing or transferring the material, use non-sparking tools and techniques that avoid generating dust or aerosols.[9]
-
Storage: When not in use, the container must be stored tightly closed in a dry, cool, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[1][8][9]
-
-
Decontamination and Disposal:
-
Waste Segregation: All materials contaminated with this compound, including used gloves, weigh boats, and pipette tips, must be treated as hazardous waste.
-
Disposal: Place contaminated disposables in a suitable, closed container for disposal.[8] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[8][10] Do not let the chemical enter drains.[1]
-
PPE Removal: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last.
-
Hygiene: Immediately wash hands thoroughly with soap and water after removing PPE.
-
Emergency Response Plan
In the event of an accidental exposure or spill, a swift and correct response is critical.
Exposure Protocols
| Exposure Route | Immediate Action |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][9] |
| Skin Contact | Immediately take off all contaminated clothing.[1] Flush the affected skin area with plenty of water. |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Ingestion | Rinse mouth with water.[1] Do not induce vomiting.[9] Call a doctor or Poison Control Center immediately.[9] |
Spill Containment and Cleanup
-
Evacuate: Keep unnecessary personnel away from the spill area.[1][9]
-
Ventilate: Ensure the area is well-ventilated, but avoid breathing vapors.
-
Contain: Use an inert absorbent material to contain the spill.
-
Collect: Carefully collect the absorbed material and place it in a suitable, closed container for disposal.[1]
-
Decontaminate: Clean the affected area thoroughly.
By integrating this comprehensive PPE and handling strategy into your laboratory's standard operating procedures, you establish a self-validating system of safety. This approach not only protects the individual researcher but also fosters a culture of safety and responsibility that is the bedrock of innovative and trustworthy scientific work.
References
-
What is Nitrile and Why Does It Make a Great PPE Glove. MCR Safety. [Link]
-
Are Nitrile Gloves Considered PPE?. Armbrust American. [Link]
-
Cas 782-87-6,3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE | lookchem. lookchem.com. [Link]
-
Nitrile Gloves for Chemical Handling. GlovesnStuff. [Link]
-
Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. pps-gloves.com. [Link]
-
NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive. Centers for Disease Control and Prevention. [Link]
-
3-[BENZYL-(2-CYANO-ETHYL)-AMINO]-PROPIONITRILE. Chemsrc.com. [Link]
-
β-AMINOPROPIONITRILE and bis-(β-CYANOETHYL)-AMINE. Organic Syntheses. [Link]
-
Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes. University of Wisconsin-Madison. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. [Link]
-
Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]
-
2-Amino-2,3-dimethylbutyronitrile (Aminonitril) A 1 Information and recommendations for first responders. Chemical Emergency Medical Guidelines. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 4. gpisupply.com [gpisupply.com]
- 5. armbrustusa.com [armbrustusa.com]
- 6. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 7. glovesnstuff.com [glovesnstuff.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
